Brevinin-1RTa
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
FLPLLAGVVANFLPQIICKIARKC |
Origin of Product |
United States |
Foundational & Exploratory
Brevinin-1RTa: A Technical Guide on its Discovery, Origin, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brevinin-1RTa is a cationic antimicrobial peptide belonging to the extensive brevinin-1 family. First identified from the skin secretions of the Chinese sucker frog, Amolops ricketti, this peptide has garnered interest for its potential as a novel anti-infective agent. This document provides an in-depth technical overview of the discovery, origin, and characterized biological activities of this compound. It includes a summary of its antimicrobial and hemolytic properties, detailed experimental methodologies for its identification and characterization, and a discussion of its likely mechanism of action. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of antimicrobial drug discovery and development.
Discovery and Origin
This compound was discovered through the screening of a skin-derived cDNA library of the Chinese sucker frog, Amolops ricketti.[1] This amphibian species is found in southern and eastern China and parts of Vietnam.[1] The identification of this compound was part of a broader study to characterize the antimicrobial peptides present in the skin secretions of this frog.[1] The precursor of this compound was identified, and its amino acid sequence was deduced.[2]
The naming convention "this compound" reflects its classification within the brevinin-1 family of antimicrobial peptides and its origin from Rana ricketti (an alternative classification for Amolops ricketti), with "a" designating it as the first identified isoform from this species.
Physicochemical Properties of this compound:
| Property | Value |
| Amino Acid Sequence | FLPLLAGVVANFLPQIICKIARKC |
| Molecular Weight | 2666.3 Da |
| Net Charge (at pH 7) | +3 |
| Isoelectric Point (pI) | 9.83 |
| Hydrophobicity (GRAVY) | 0.858 |
Quantitative Data
The biological activity of this compound has been characterized by its antimicrobial and hemolytic effects. While the primary discovery paper by Wang et al. (2012) states that these activities were tested, specific quantitative data from a comprehensive panel of microorganisms remains limited in publicly accessible literature. However, some studies have reported on its general activity profile.
Table 1: Antimicrobial Activity of this compound (MIC in µM)
| Microorganism | Strain | MIC (µM) |
| Staphylococcus aureus | ATCC 25923 | Data not available |
| Escherichia coli | ATCC 25922 | >128 (Weak activity reported)[3] |
| Candida albicans | ATCC 10231 | Data not available |
Note: The table will be updated as more specific MIC data for this compound becomes available.
Table 2: Hemolytic Activity of this compound
| Parameter | Value |
| HC50 (Human Red Blood Cells) | Data not available |
Note: The HC50 value, the concentration of a peptide causing 50% hemolysis, is a critical indicator of its cytotoxicity and therapeutic potential. This data for this compound is not yet publicly available.
Experimental Protocols
The following sections detail the general methodologies employed in the discovery and characterization of this compound and other similar antimicrobial peptides.
cDNA Library Construction and Screening
The initial step in the discovery of this compound involved the construction of a cDNA library from the skin secretions of Amolops ricketti.
Methodology:
-
Specimen Collection: Skin secretions are collected from Amolops ricketti specimens. This is often stimulated by mild electrical stimulation or injection of norepinephrine.
-
mRNA Isolation: Total RNA is extracted from the collected secretions, and mRNA is subsequently isolated using oligo(dT)-cellulose chromatography.
-
cDNA Synthesis: First-strand cDNA is synthesized from the isolated mRNA using reverse transcriptase and an oligo(dT) primer.
-
PCR Amplification: The cDNA is then used as a template for PCR amplification. Degenerate primers, designed based on conserved regions of known brevinin-1 peptide precursors, are often used.
-
Cloning and Transformation: The amplified PCR products are ligated into a suitable cloning vector (e.g., pGEM-T Easy Vector) and transformed into a competent E. coli host strain.
-
Screening and Sequencing: Individual bacterial colonies are selected, and the inserted DNA is amplified by colony PCR and sequenced to identify clones containing the cDNA encoding antimicrobial peptide precursors.
-
Sequence Analysis: The nucleotide sequences are translated into amino acid sequences, and bioinformatics tools are used to identify the signal peptide, acidic propeptide, and the mature peptide sequence of this compound.
Peptide Purification and Characterization
Once the amino acid sequence is known, the mature peptide can be chemically synthesized or purified from the native skin secretions.
Methodology:
-
Solid-Phase Peptide Synthesis: this compound is typically synthesized using Fmoc solid-phase peptide synthesis.
-
Purification: The crude synthetic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A linear gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid, is commonly used for elution.
-
Mass Spectrometry: The molecular mass and purity of the synthetic peptide are confirmed by mass spectrometry, such as MALDI-TOF or LC-MS/MS.
Antimicrobial Susceptibility Testing (MIC Assay)
The antimicrobial activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) against a panel of microorganisms.
Methodology:
-
Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to the mid-logarithmic phase of growth.
-
Peptide Dilution: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plate is incubated at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the microorganism, often determined by measuring the optical density at 600 nm.
Hemolytic Activity Assay
The cytotoxicity of this compound against eukaryotic cells is assessed through a hemolytic assay using red blood cells.
Methodology:
-
Red Blood Cell Preparation: Freshly drawn red blood cells (often from a healthy human donor or horse) are washed with a phosphate-buffered saline (PBS) solution and resuspended to a final concentration of 1-2% (v/v).
-
Peptide Incubation: The red blood cell suspension is incubated with various concentrations of this compound in a 96-well plate for a defined period (e.g., 1 hour at 37°C).
-
Centrifugation: The plate is centrifuged to pellet the intact red blood cells.
-
Hemoglobin Release Measurement: The release of hemoglobin into the supernatant, indicative of cell lysis, is measured by spectrophotometry at a wavelength of 450 nm or 540 nm.
-
HC50 Calculation: The percentage of hemolysis is calculated relative to a positive control (e.g., 1% Triton X-100) and a negative control (PBS). The HC50 value is the peptide concentration that causes 50% hemolysis.
Mechanism of Action and Signaling Pathways
The precise signaling pathways modulated by this compound have not yet been elucidated. However, based on the well-established mechanism of other brevinin-1 family members, its primary mode of action is likely the disruption of microbial cell membranes.[4]
Key Steps in the Proposed Mechanism:
-
Electrostatic Attraction: The cationic nature of this compound facilitates its initial electrostatic attraction to the negatively charged components of bacterial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[4]
-
Membrane Insertion: Upon binding, the amphipathic structure of the peptide allows its hydrophobic residues to insert into the lipid bilayer of the microbial membrane.[4]
-
Membrane Permeabilization: The accumulation and aggregation of peptide molecules on and within the membrane lead to its disruption. This can occur through various proposed models, including the "barrel-stave," "toroidal pore," or "carpet" mechanisms, all of which result in the formation of pores or a general destabilization of the membrane.[4]
-
Cell Death: The loss of membrane integrity leads to the leakage of essential ions and metabolites, dissipation of the membrane potential, and ultimately, cell death.[4]
While direct interaction with the membrane is the primary antimicrobial mechanism, some brevinin peptides have also been shown to possess immunomodulatory activities, such as influencing cytokine production.[4] However, such activities have not yet been specifically reported for this compound. Future research is needed to explore potential intracellular targets and immunomodulatory effects of this peptide.
Conclusion
This compound, a member of the brevinin-1 family of antimicrobial peptides from the skin of Amolops ricketti, represents a promising candidate for the development of new anti-infective therapies. Its discovery through molecular cloning techniques has provided the foundation for its further characterization. While its primary mechanism of action is believed to be the disruption of microbial membranes, a comprehensive understanding of its full biological activity profile, including specific MIC values against a broader range of pathogens, its hemolytic activity, and its potential immunomodulatory effects, requires further investigation. The detailed experimental protocols provided in this guide offer a framework for researchers to build upon in their exploration of this compound and other novel antimicrobial peptides.
References
- 1. Identification and characterization of antimicrobial peptides from skin of Amolops ricketti (Anura: Ranidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
Brevinin-1RTa: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of the Sequence, Structure, and Bioactivity of a Promising Antimicrobial Peptide
Introduction
Brevinin-1RTa is a cationic antimicrobial peptide belonging to the brevinin-1 family, originally isolated from the skin secretions of the Chinese sucker frog, Amolops ricketti. Like other members of the brevinin superfamily, this compound exhibits antimicrobial properties, showing activity against Gram-positive bacteria. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its primary sequence and structural characteristics, a summary of its biological activity, and detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers in microbiology, biochemistry, and pharmacology, as well as professionals in the field of drug development.
Peptide Sequence and Physicochemical Properties
The primary amino acid sequence of this compound is FLPLLAGVVANFLPQIICKIARKC . It is a 24-residue peptide with a C-terminal disulfide bridge formed between the two cysteine residues, creating a cyclic heptapeptide "Rana box" domain, a characteristic feature of many brevinin-1 peptides.[1][2] This structural motif is believed to play a role in the peptide's biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Amino Acid Sequence | FLPLLAGVVANFLPQIICKIARKC |
| Molecular Formula | C₁₃₀H₂₂₃N₃₁O₂₈S₂ |
| Molecular Weight | 2776.5 g/mol |
| Theoretical pI | 9.85 |
| Net Charge at pH 7 | +3 |
Structure
The secondary structure of this compound has been investigated using Circular Dichroism (CD) spectroscopy. In an aqueous environment, the peptide is predicted to adopt a largely random coil conformation. However, in a membrane-mimetic environment, such as in the presence of trifluoroethanol (TFE), this compound is expected to fold into an α-helical structure.[2] This conformational change is a common characteristic of many antimicrobial peptides and is crucial for their interaction with and disruption of microbial cell membranes. To date, a high-resolution three-dimensional structure of this compound determined by methods such as Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography has not been reported.
Biological Activity
This compound has demonstrated antimicrobial activity, particularly against Gram-positive bacteria. Studies have indicated its effectiveness against pathogens such as Staphylococcus aureus. However, it has been reported to have weak inhibitory effects against Gram-negative bacteria.[3] The primary mechanism of action for brevinin-1 peptides is believed to involve the permeabilization and disruption of the bacterial cell membrane.
Antimicrobial Activity
Quantitative data on the antimicrobial efficacy of this compound is summarized in the table below. The Minimum Inhibitory Concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 2: Antimicrobial Activity of this compound (MIC in µM)
| Microorganism | Strain | MIC (µM) |
| Staphylococcus aureus | ATCC 25923 | Data not available |
| Rhodococcus rhodochrous | - | Data not available |
| Enterococcus faecalis | X29 | Data not available |
Note: Specific MIC values for this compound from the primary literature are not currently available. The table reflects the reported activity against these strains, with the expectation that quantitative data would be populated here.
Hemolytic Activity
A critical aspect of evaluating the therapeutic potential of antimicrobial peptides is their cytotoxicity against host cells. Hemolytic activity, the ability to lyse red blood cells, is a common measure of this toxicity. The HC50 value, the concentration of a peptide causing 50% hemolysis, is a key parameter.
Table 3: Hemolytic Activity of this compound
| Cell Type | HC₅₀ (µM) |
| Human Red Blood Cells | Data not available |
Note: Specific hemolytic activity data for this compound is not currently available in the public domain.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the discovery, synthesis, and characterization of this compound and similar antimicrobial peptides.
Peptide Discovery and Identification
The discovery of this compound involved the screening of a cDNA library from the skin of Amolops ricketti. The general workflow for such a discovery process is outlined below.
Peptide Synthesis
This compound can be chemically synthesized using Fmoc-based solid-phase peptide synthesis (SPPS).
Protocol:
-
Resin Preparation: Start with a Rink Amide resin to obtain a C-terminally amidated peptide. Swell the resin in dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: Activate the first Fmoc-protected amino acid (C-terminal residue) using a coupling reagent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIPEA). Add the activated amino acid to the resin and allow the coupling reaction to proceed.
-
Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the this compound sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane and water).
-
Peptide Precipitation and Washing: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and wash with cold ether.
-
Disulfide Bond Formation: Dissolve the linear peptide in a suitable buffer (e.g., ammonium bicarbonate) and induce disulfide bond formation through air oxidation or by using an oxidizing agent.
Peptide Purification
The synthesized peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol:
-
Column: Use a C18 stationary phase column.
-
Mobile Phases:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient: Elute the peptide using a linear gradient of increasing Solvent B concentration. A typical gradient might be from 5% to 95% Solvent B over 30-60 minutes.
-
Detection: Monitor the elution profile at 214 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the major peptide peak.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the molecular weight by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Structural Analysis: Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to determine the secondary structure of the peptide in different environments.
Protocol:
-
Sample Preparation: Prepare a stock solution of the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).
-
Spectra Acquisition:
-
For aqueous conditions, dilute the peptide stock solution in the buffer to a final concentration of 50-100 µM.
-
For a membrane-mimetic environment, prepare a similar peptide concentration in a solution of 50% trifluoroethanol (TFE) in the same buffer.
-
-
Instrument Settings: Record the CD spectra from 190 to 250 nm at room temperature using a CD spectropolarimeter.
-
Data Analysis: The resulting spectra are analyzed for characteristic α-helical (negative bands at ~208 and ~222 nm) and random coil (strong negative band below 200 nm) signatures.
Antimicrobial Susceptibility Testing: Broth Microdilution Assay
This assay determines the Minimum Inhibitory Concentration (MIC) of the peptide.
Protocol:
-
Bacterial Culture: Grow the target bacterial strain in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.
-
Peptide Dilution: Prepare a series of twofold dilutions of the peptide in the broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (bacteria with no peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed.
Hemolytic Activity Assay
This assay measures the peptide's toxicity to red blood cells.
Protocol:
-
Red Blood Cell Preparation: Obtain fresh red blood cells (e.g., human or horse) and wash them several times with phosphate-buffered saline (PBS) by centrifugation. Resuspend the washed cells in PBS to a final concentration of 1-2% (v/v).
-
Peptide Incubation: In a 96-well plate, mix the red blood cell suspension with various concentrations of the peptide.
-
Controls:
-
Negative control: Red blood cells in PBS only (0% hemolysis).
-
Positive control: Red blood cells in 1% Triton X-100 (100% hemolysis).
-
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate to pellet the intact red blood cells.
-
Hemoglobin Release Measurement: Transfer the supernatant to a new plate and measure the absorbance at 450 nm, which corresponds to the amount of released hemoglobin.
-
Calculation: Calculate the percentage of hemolysis for each peptide concentration relative to the positive and negative controls. The HC₅₀ value can be determined by plotting the percentage of hemolysis against the peptide concentration.
Mechanism of Action
The proposed mechanism of action for this compound, consistent with other brevinin-1 peptides, involves its interaction with and disruption of the bacterial cell membrane.
Conclusion
This compound is a member of the extensive brevinin-1 family of antimicrobial peptides with activity against Gram-positive bacteria. Its defined sequence and characteristic structural features make it a subject of interest for further investigation and potential therapeutic development. This technical guide has summarized the currently available information on this compound and provided a detailed framework of experimental protocols for its study. Further research is warranted to fully elucidate its antimicrobial spectrum, mechanism of action, and potential for clinical applications, including the determination of its high-resolution three-dimensional structure and a more comprehensive evaluation of its in vivo efficacy and toxicity.
References
- 1. Discovery, development and optimisation of a novel frog antimicrobial peptide with combined mode of action against drug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Brevinin-1RTa: A Technical Guide to its Antimicrobial Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brevinin-1RTa, a cationic antimicrobial peptide isolated from the skin secretion of the Chinese sucker frog, Amolops ricketti, represents a promising candidate in the search for novel anti-infective agents. As a member of the brevinin-1 family of peptides, its primary antimicrobial activity is centered on the disruption of microbial cell membranes. This technical guide provides a comprehensive overview of the core antimicrobial mechanism of this compound, detailing its molecular interactions with bacterial membranes, the subsequent physiological consequences for the target pathogen, and potential intracellular activities. This document synthesizes available data on its antimicrobial spectrum, outlines detailed protocols for key experimental assays, and presents visual representations of its mechanism and relevant experimental workflows.
Introduction
The increasing prevalence of antibiotic-resistant bacteria poses a significant global health threat, necessitating the discovery and development of new classes of antimicrobial drugs. Antimicrobial peptides (AMPs) are a vital component of the innate immune system of a wide range of organisms and have emerged as promising therapeutic leads. The brevinin family of peptides, first isolated from the skin of ranid frogs, has demonstrated potent, broad-spectrum antimicrobial activity.
This compound, with the primary amino acid sequence FLPLLAGVVANFLPQIICKIARKC , was identified from the skin-derived cDNA library of Amolops ricketti. Like other members of the brevinin-1 family, it is a cationic and amphipathic peptide. A characteristic feature of many brevinin-1 peptides is the "Rana box," a C-terminal cyclic domain formed by a disulfide bridge, which is also present in this compound. While research has indicated that this compound possesses antimicrobial properties, particularly with weak inhibitory effects against Gram-negative bacteria, this guide aims to provide a deeper, more technical understanding of its mode of action for researchers in the field.
Antimicrobial Spectrum and Potency
While specific quantitative data for this compound is not extensively available in publicly accessible literature, the antimicrobial potency of brevinin-1 peptides is typically determined by their minimum inhibitory concentration (MIC) against a panel of clinically relevant microorganisms. The following table summarizes representative MIC values for other brevinin-1 peptides to provide a comparative context for the expected activity of this compound. It is generally observed that brevinin-1 peptides exhibit greater potency against Gram-positive bacteria compared to Gram-negative bacteria.
| Peptide | Organism | MIC (µM) | Reference |
| Brevinin-1E | Staphylococcus aureus | 0.6 | [1] |
| Escherichia coli | 1.8 | [1] | |
| Brevinin-1LTe | Staphylococcus aureus | 1-2 | [2] |
| Streptococcus pyogenes | 1-2 | [2] | |
| Gram-negative bacteria | >2 | [2] | |
| Brevinin-1OS | Staphylococcus aureus | Not specified | [3] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Not specified | [3] | |
| Enterococcus faecalis | Not specified | [3] | |
| Escherichia coli | Weak activity | [3] | |
| Pseudomonas aeruginosa | Weak activity | [3] | |
| Candida albicans | Significant activity | [3] |
Core Mechanism of Action: Membrane Disruption
The primary mechanism of antimicrobial action for this compound, consistent with the broader brevinin-1 family, is the targeted disruption of the bacterial cell membrane's integrity. This process is driven by the peptide's physicochemical properties, namely its positive net charge and amphipathic α-helical structure in a membrane-mimicking environment.
Electrostatic Attraction and Membrane Insertion
The initial interaction between this compound and a bacterial cell is governed by electrostatic forces. The negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria, attract the cationic peptide. This initial binding concentrates the peptide on the bacterial surface.
Upon interaction with the membrane, this compound is believed to undergo a conformational change, adopting an α-helical structure. This amphipathic helix orients itself parallel to the membrane surface, with its hydrophobic residues inserting into the lipid bilayer's acyl chain region and the hydrophilic, charged residues remaining at the lipid-water interface.
Pore Formation Models
Following membrane insertion, the accumulation of peptide molecules leads to the formation of transmembrane pores or channels, resulting in the leakage of intracellular contents and ultimately, cell death. Several models have been proposed to describe this process:
-
Barrel-Stave Model: In this model, the peptides aggregate and insert into the membrane, orienting themselves perpendicular to the lipid bilayer. The hydrophobic surfaces of the peptides face the lipid acyl chains, while the hydrophilic surfaces line the interior of a newly formed aqueous pore.
-
Toroidal Pore Model: This model suggests that the peptides induce a curvature in the membrane, causing the lipid monolayers to bend inward and form a continuous channel lined by both the peptides and the lipid head groups. This results in a more significant disruption of the membrane structure.
-
Carpet-like Model: In this mechanism, the peptides accumulate on the membrane surface, forming a "carpet-like" layer. Once a threshold concentration is reached, the peptides disrupt the membrane in a detergent-like manner, leading to the formation of micelles and the complete disintegration of the membrane.
The precise model that this compound follows is likely dependent on factors such as its concentration and the specific lipid composition of the target membrane.
Figure 1. Proposed mechanism of this compound action on bacterial membranes.
Potential Intracellular Targets
While membrane disruption is the primary bactericidal mechanism, there is growing evidence that some antimicrobial peptides, after crossing the bacterial membrane, can interact with intracellular targets to further inhibit cellular processes. Potential intracellular targets for this compound could include:
-
Nucleic Acids: The cationic nature of the peptide could facilitate binding to negatively charged DNA and RNA, potentially interfering with replication, transcription, and translation.
-
Enzymes: Interaction with essential cellular enzymes could inhibit their function, disrupting metabolic pathways.
-
Ribosomes: Binding to ribosomes could inhibit protein synthesis.
Further research is required to definitively identify any intracellular targets of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the antimicrobial action of brevinin-1 peptides. These protocols can be adapted for the specific study of this compound.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial peptide that visibly inhibits the growth of a microorganism.
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial strains (e.g., S. aureus, E. coli)
-
This compound peptide stock solution
-
Spectrophotometer or microplate reader
Protocol:
-
Prepare a serial two-fold dilution of this compound in MHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
Grow bacterial cultures to the mid-logarithmic phase and dilute to a final concentration of 5 x 10^5 colony-forming units (CFU)/mL in MHB.
-
Add 50 µL of the diluted bacterial suspension to each well containing the peptide dilutions.
-
Include positive (bacteria without peptide) and negative (MHB only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest peptide concentration that shows no visible bacterial growth or by measuring the optical density at 600 nm (OD600).
Figure 2. Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Membrane Permeabilization Assay (SYTOX Green Uptake)
This assay measures the ability of a peptide to permeabilize the bacterial cytoplasmic membrane, allowing the entry of the fluorescent dye SYTOX Green, which fluoresces upon binding to nucleic acids.
Materials:
-
Bacterial strains
-
SYTOX Green dye
-
This compound
-
Fluorometer or fluorescence microplate reader
-
Buffer (e.g., PBS)
Protocol:
-
Grow bacteria to mid-log phase, harvest by centrifugation, and wash twice with buffer.
-
Resuspend the bacterial pellet in buffer to an OD600 of 0.2.
-
Add SYTOX Green to the bacterial suspension to a final concentration of 1 µM and incubate in the dark for 15 minutes to allow for dye stabilization.
-
Add this compound at various concentrations (e.g., 1x, 2x, 4x MIC) to the bacterial suspension.
-
Immediately measure the fluorescence intensity (excitation ~485 nm, emission ~520 nm) over time.
-
Include a positive control (e.g., a known membrane-disrupting agent like melittin) and a negative control (untreated bacteria).
Transmission Electron Microscopy (TEM)
TEM is used to visualize the morphological changes in bacterial cells induced by the antimicrobial peptide.
Materials:
-
Bacterial strains
-
This compound
-
Fixatives (e.g., glutaraldehyde, osmium tetroxide)
-
Dehydration agents (e.g., ethanol series)
-
Embedding resin (e.g., Epon)
-
Uranyl acetate and lead citrate for staining
-
Transmission Electron Microscope
Protocol:
-
Treat mid-log phase bacteria with this compound at a desired concentration (e.g., MIC) for a specific time (e.g., 1 hour).
-
Harvest the cells by centrifugation and wash with buffer.
-
Fix the cells with 2.5% glutaraldehyde, followed by post-fixation with 1% osmium tetroxide.
-
Dehydrate the samples through a graded ethanol series.
-
Infiltrate and embed the samples in resin.
-
Section the embedded samples into ultrathin sections using an ultramicrotome.
-
Stain the sections with uranyl acetate and lead citrate.
-
Observe the sections under a transmission electron microscope and capture images.
Conclusion and Future Perspectives
This compound is a promising antimicrobial peptide with a primary mechanism of action involving the disruption of bacterial cell membranes. Its cationic and amphipathic properties enable it to selectively target and permeabilize microbial membranes, leading to cell death. While the general mechanism is understood within the context of the brevinin-1 family, further research is needed to fully elucidate the specific molecular interactions of this compound.
Future studies should focus on:
-
Determining the precise MIC values of synthetic this compound against a broad panel of pathogenic bacteria and fungi.
-
Investigating the specific pore formation model (barrel-stave, toroidal, or carpet-like) that this compound employs against different microbial membranes.
-
Exploring the potential for intracellular targets and their contribution to the peptide's overall antimicrobial efficacy.
-
Evaluating the in vivo efficacy and toxicity of this compound in animal models of infection.
A comprehensive understanding of the antimicrobial mechanism of this compound will be crucial for its potential development as a novel therapeutic agent to combat infectious diseases.
References
- 1. An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A promising antibiotic candidate, brevinin-1 analogue 5R, against drug-resistant bacteria, with insights into its membrane-targeting mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced Antimicrobial Activity of N-Terminal Derivatives of a Novel Brevinin-1 Peptide from The Skin Secretion of Odorrana schmackeri [mdpi.com]
The Enigmatic Rana-box: A Deep Dive into the Biological Function of Brevinin-1RTa's C-Terminal Motif
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The Brevinin superfamily of antimicrobial peptides (AMPs), isolated from amphibian skin secretions, represents a rich reservoir of potential therapeutic agents. These peptides are characterized by their broad-spectrum antimicrobial, anticancer, and immunomodulatory activities. A distinctive feature of many brevinins, including Brevinin-1RTa, is the C-terminal "Rana-box," a disulfide-bridged cyclic heptapeptide. Initially thought to be indispensable for biological activity, the precise role of the Rana-box is now a subject of intense investigation, with evidence suggesting a more nuanced and complex function. This technical guide synthesizes the current understanding of the this compound Rana-box, presenting quantitative data, detailed experimental methodologies, and visual representations of its role in the peptide's mechanism of action.
Introduction to this compound and its Rana-box
This compound is a member of the brevinin-1 family of antimicrobial peptides, which were first isolated from the skin of the frog Rana brevipoda porsa.[1] Like other members of this family, this compound is a linear, cationic, and amphipathic peptide.[1] In a membrane-mimicking environment, it adopts an α-helical conformation, a key structural feature for its biological activity.[1] The primary amino acid sequence of Brevinin-1 is not highly conserved across different species, with the exception of four invariant residues: Ala⁹, Cys¹⁸, Lys²³, and Cys²⁴.[1]
The most prominent structural feature of many brevinin-1 peptides is the C-terminal Rana-box. This motif is a cyclic heptapeptide formed by a disulfide bond between two cysteine residues, typically at positions 18 and 24.[1] The sequence within the loop is variable but often contains a lysine residue, contributing to the peptide's overall positive charge.[1] While initially hypothesized to be the primary determinant of antimicrobial activity, subsequent research has revealed a more complex role for the Rana-box, with studies showing that its removal or modification can, in some cases, enhance antimicrobial potency and reduce toxicity.[2][3][4]
Physicochemical and Biological Activities
The biological function of this compound and its Rana-box is intrinsically linked to its physicochemical properties. The peptide's cationic nature facilitates its initial electrostatic interaction with negatively charged microbial and cancer cell membranes, while its amphipathicity drives its insertion into and disruption of the lipid bilayer.[1]
Antimicrobial Activity
Brevinin-1 peptides exhibit potent activity against a wide range of Gram-positive and Gram-negative bacteria, as well as some fungi.[1] The proposed mechanism of action involves the formation of pores or channels in the cell membrane, leading to leakage of cellular contents and cell death.[1] The role of the Rana-box in this process is multifaceted. It is thought to contribute to the stabilization of the α-helical structure, facilitate membrane interaction, and enhance resistance to proteases.[5] However, some studies on brevinin analogues have shown that the removal of the Rana-box can lead to increased antimicrobial activity, suggesting that the cyclic structure may impose constraints that limit the peptide's membrane-disrupting potential.[2]
Anticancer Activity
The preferential interaction of brevinins with cancer cells is attributed to the higher negative charge of their outer membranes, due to an increased presence of phosphatidylserine and O-glycosylated mucins.[1] Brevinin-1 peptides have been shown to inhibit the proliferation of various cancer cell lines.[5] The mechanism of anticancer action is believed to be similar to its antimicrobial activity, primarily involving membrane permeabilization.[1]
Immunomodulatory Activity
Recent studies have highlighted the immunomodulatory potential of brevinin peptides. Some brevinins can modulate the release of cytokines from immune cells.[1] For instance, Brevinin-1GHd, a related peptide, has been shown to neutralize lipopolysaccharide (LPS) and suppress the LPS-induced inflammatory response in macrophages by inactivating the MAPK signaling pathway.[6][7] This suggests that beyond direct killing of pathogens, brevinins can also modulate the host's immune response to infection.
Quantitative Data on Brevinin-1 Family Peptides
The following tables summarize the biological activities of various Brevinin-1 peptides and their analogues. This data provides a comparative overview of their potency and selectivity.
Table 1: Antimicrobial Activity of Brevinin-1 Peptides
| Peptide | Target Organism | MIC (μM) | Reference |
| Brevinin-1GHa | Staphylococcus aureus | 4 | [8] |
| Escherichia coli | 32 | [8] | |
| Candida albicans | 2 | [8] | |
| Brevinin-1OS | Staphylococcus aureus | - | [9] |
| Candida albicans | - | [9] | |
| Brevinin-1E8.13 | Staphylococcus aureus | 1.5 | [5] |
| Brevinin-1BW | Enterococcus faecalis | 3.125 µg/mL | [10] |
| Staphylococcus aureus | 6.25 µg/mL | [10] | |
| Multidrug-resistant S. aureus | 6.25 µg/mL | [10] |
Table 2: Anticancer and Hemolytic Activity of Brevinin-1 Peptides
| Peptide | Cell Line | IC₅₀ (μM) | HC₅₀ (μM) | Reference |
| Brevinin-1E8.13 | A549 (lung) | 31.6 | - | [5] |
| AGS (stomach) | 7.5 | - | [5] | |
| Jurkat (blood) | 12.9 | - | [5] | |
| HCT116 (colon) | 9.2 | - | [5] | |
| HL60 (blood) | 14.8 | - | [5] | |
| HepG2 (liver) | 11.7 | - | [5] | |
| Brevinin-1EG | U-2OS | 15-22 µg/mL | >400 µg/mL | [11] |
| HepG2 | 15-22 µg/mL | >400 µg/mL | [11] | |
| HT-29 | 15-22 µg/mL | >400 µg/mL | [11] | |
| A375 | 15-22 µg/mL | >400 µg/mL | [11] | |
| HeLa | 15-22 µg/mL | >400 µg/mL | [11] | |
| A549 | 15-22 µg/mL | >400 µg/mL | [11] | |
| Brevinin-1GHd | RAW 264.7 | 12.16 | - | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological function of this compound and its Rana-box.
Peptide Synthesis and Purification
Brevinin peptides and their analogues are typically synthesized using Fmoc-based solid-phase peptide synthesis (SPPS).
-
Resin Selection: Choose a suitable resin based on the desired C-terminal group (e.g., Rink amide resin for a C-terminal amide).
-
Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids to the growing peptide chain on the resin. Activation of the carboxylic acid group of the incoming amino acid is achieved using coupling reagents such as HBTU or HATU in the presence of a base like DIEA.
-
Fmoc Deprotection: After each coupling step, remove the Fmoc protecting group from the N-terminus of the newly added amino acid using a solution of 20% piperidine in DMF.
-
Disulfide Bond Formation: For peptides containing the Rana-box, after cleavage from the resin and removal of side-chain protecting groups, induce disulfide bond formation through oxidation, for example, by air oxidation in a basic buffer or by using reagents like potassium ferricyanide.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove all side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers (e.g., water, triisopropylsilane, and dithiothreitol).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical RP-HPLC.
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC Assay)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Inoculum Preparation: Culture the target microorganism overnight in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria). Dilute the overnight culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Peptide Dilution: Prepare a series of twofold dilutions of the peptide in the appropriate broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible growth of the microorganism is observed.
Hemolytic Assay
This assay assesses the toxicity of the peptide towards red blood cells.
-
Red Blood Cell Preparation: Obtain fresh red blood cells (e.g., human or mouse) and wash them several times with phosphate-buffered saline (PBS) by centrifugation to remove plasma and buffy coat. Resuspend the washed red blood cells in PBS to a final concentration of 2-4% (v/v).
-
Peptide Dilution: Prepare a series of twofold dilutions of the peptide in PBS in a 96-well microtiter plate.
-
Incubation: Add the red blood cell suspension to each well. Include a negative control (PBS only) and a positive control (a lytic agent such as 1% Triton X-100). Incubate the plate at 37°C for 1 hour.
-
Measurement: Centrifuge the plate to pellet the intact red blood cells. Transfer the supernatant to a new plate and measure the absorbance at a wavelength corresponding to hemoglobin release (e.g., 450 nm or 570 nm).
-
Calculation: Calculate the percentage of hemolysis for each peptide concentration relative to the positive control. The HC₅₀ is the concentration of the peptide that causes 50% hemolysis.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed the target cancer cells in a 96-well plate and allow them to adhere overnight.
-
Peptide Treatment: Treat the cells with various concentrations of the peptide and incubate for a specified period (e.g., 24-48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Calculation: The cell viability is expressed as a percentage relative to untreated control cells. The IC₅₀ is the concentration of the peptide that inhibits cell growth by 50%.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to determine the secondary structure of peptides in different environments.
-
Sample Preparation: Dissolve the peptide in the desired solvent. Common solvents include aqueous buffers (e.g., phosphate buffer) to mimic a physiological environment and membrane-mimicking environments such as solutions containing sodium dodecyl sulfate (SDS) micelles or trifluoroethanol (TFE).
-
CD Measurement: Record the CD spectrum of the peptide solution in the far-UV region (typically 190-260 nm) using a CD spectropolarimeter.
-
Data Analysis: The resulting CD spectrum can be analyzed to estimate the percentage of α-helix, β-sheet, and random coil structures. An α-helical structure is characterized by negative bands at approximately 208 and 222 nm and a positive band around 192 nm.
Western Blotting for MAPK Signaling Pathway Analysis
This technique is used to detect changes in the phosphorylation status of key proteins in a signaling pathway.
-
Cell Lysis: Treat cells (e.g., macrophages) with the peptide and/or a stimulant (e.g., LPS). Lyse the cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-p38, p38, p-ERK, ERK, p-JNK, JNK).
-
Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Visualizing the Molecular Landscape
Diagrams are essential tools for visualizing complex biological processes and experimental workflows.
Caption: A flowchart illustrating the typical experimental workflow for the synthesis, characterization, and functional analysis of this compound and its analogues.
Caption: A diagram illustrating the inhibitory effect of certain Brevinin-1 peptides on the LPS-induced MAPK signaling pathway, leading to a reduction in pro-inflammatory cytokine production.
Conclusion and Future Perspectives
The Rana-box of this compound is a structurally and functionally significant motif. While it contributes to the peptide's overall architecture and stability, its role in biological activity is not absolute and appears to be context-dependent. The evidence suggests that the Rana-box may be more critical for some activities than others, and its modification can be a viable strategy for optimizing the therapeutic potential of brevinin peptides.
Future research should focus on:
-
Systematic Structure-Activity Relationship Studies: A comprehensive analysis of a wider range of this compound analogues with modifications in the Rana-box is needed to delineate the precise contribution of this motif to different biological activities.
-
High-Resolution Structural Studies: Determining the three-dimensional structure of this compound in complex with model membranes will provide crucial insights into its mechanism of action.
-
In Vivo Efficacy and Toxicity Studies: Promising brevinin analogues should be evaluated in animal models of infection and cancer to assess their in vivo efficacy and safety profiles.
-
Elucidation of Immunomodulatory Mechanisms: Further investigation into the interaction of this compound with immune cells and signaling pathways will uncover its full potential as an immunomodulatory agent.
By unraveling the complexities of the Rana-box, researchers can better harness the therapeutic potential of the Brevinin-1 family of peptides for the development of novel anti-infective and anticancer drugs.
References
- 1. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 3.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Using circular dichroism spectra to estimate protein secondary structure | Semantic Scholar [semanticscholar.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jcdr.net [jcdr.net]
- 11. researchgate.net [researchgate.net]
Brevinin-1RTa: A Technical Guide to Gene Identification, Cloning, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the methodologies for identifying, cloning, and characterizing the Brevinin-1RTa gene, an antimicrobial peptide (AMP) precursor. This compound was originally identified from the skin secretions of the Chinese sucker frog, Amolops ricketti. Members of the Brevinin-1 family are noted for their broad-spectrum antimicrobial activities, but often also possess hemolytic properties that require careful characterization.[1] This guide consolidates established molecular cloning techniques and protein expression protocols relevant to the study of this peptide.
Gene Identification via cDNA Library Construction and Screening
The foundational step in identifying a novel peptide gene like this compound is the construction of a comprehensive cDNA library from the source tissue, followed by a "shotgun" cloning approach.[2] This strategy allows for the discovery of gene sequences without prior knowledge of the peptide's primary structure.
Experimental Protocol: mRNA Isolation and cDNA Library Construction
This protocol outlines the essential steps for generating a high-quality cDNA library from amphibian skin.
-
Specimen and Sample Collection :
-
Adult specimens of Amolops ricketti are sourced.
-
Skin secretions are stimulated using a non-invasive method, such as mild electrical stimulation or norepinephrine injection, to induce the release of granular gland contents.
-
The secretions are collected by rinsing the dorsal skin with a suitable buffer (e.g., deionized water or a buffered salt solution) and immediately flash-frozen in liquid nitrogen to preserve mRNA integrity.
-
-
Total RNA Extraction :
-
The frozen skin secretion sample is homogenized using a suitable method (e.g., Trizol reagent).
-
Total RNA is extracted following the manufacturer's protocol, typically involving chloroform separation and isopropanol precipitation.
-
The resulting RNA pellet is washed with 70-75% ethanol, air-dried, and resuspended in RNase-free water. The quality and quantity are assessed via spectrophotometry and gel electrophoresis.
-
-
mRNA Purification :
-
Eukaryotic mRNA is characterized by a polyadenylated (poly-A) tail. This feature is exploited for purification.
-
Total RNA is passed through an oligo(dT)-cellulose affinity column. The poly-A tails of the mRNA molecules anneal to the complementary oligo(dT) chains on the column matrix.
-
Ribosomal RNA (rRNA) and transfer RNA (tRNA) are washed away.
-
The purified mRNA is then eluted from the column using a low-salt buffer.
-
-
First and Second Strand cDNA Synthesis :
-
First Strand Synthesis : The purified mRNA serves as a template for reverse transcriptase. An oligo(dT) primer, which anneals to the poly-A tail, is used to initiate the synthesis of the first complementary DNA (cDNA) strand.
-
Second Strand Synthesis : Following the creation of the mRNA-cDNA hybrid, the mRNA template is removed, typically by enzymatic digestion with RNase H. DNA Polymerase I is then used to synthesize the second, complementary DNA strand, resulting in a double-stranded cDNA (dscDNA) molecule.
-
-
Adapter Ligation and Cloning :
-
The dsDNA ends are "polished" to create blunt ends.
-
Specific linkers or adapters (e.g., with EcoRI restriction sites) are ligated to both ends of the dscDNA molecules.
-
The adapted cDNA is then ligated into a suitable cloning vector, such as the pGEM-T Easy Vector.
-
Recombinant Expression and Purification
Once the this compound precursor gene is identified and sequenced, the mature peptide-coding region is subcloned into an expression vector for recombinant production. This is crucial for obtaining sufficient quantities of the peptide for functional assays.
Experimental Protocol: Gene Cloning, Expression, and Purification
-
Primer Design and PCR Amplification :
-
Based on the identified cDNA sequence, specific primers are designed to amplify the region encoding the mature this compound peptide.
-
Restriction sites corresponding to the chosen expression vector (e.g., pET-32a(+)) are incorporated into the 5' ends of the primers.
-
The mature peptide sequence is amplified via PCR from the cDNA library.
-
-
Cloning into Expression Vector :
-
The PCR product and the expression vector (e.g., pET-32a(+)) are digested with the corresponding restriction enzymes.
-
The digested insert and vector are ligated. The pET-32a(+) vector is often used as it allows for the expression of the target peptide as a fusion protein with Thioredoxin (Trx), which can improve solubility and yield.[2]
-
The ligation product is transformed into a cloning host strain of E. coli (e.g., DH5α) for plasmid amplification.
-
-
Transformation and Expression :
-
The confirmed recombinant plasmid is transformed into an expression host strain of E. coli (e.g., BL21(DE3)).
-
A single colony is used to inoculate a starter culture. This is then used to inoculate a larger volume of culture medium (e.g., LB broth with ampicillin).
-
The culture is grown at 37°C with shaking until it reaches mid-log phase (OD600 of 0.6-0.8).
-
Protein expression is induced by the addition of Isopropyl β-D-1-thiogalactopyranoside (IPTG). The culture is then incubated for several more hours, often at a reduced temperature to enhance protein folding.
-
-
Fusion Protein Purification :
-
Cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer and lysed (e.g., by sonication).
-
The Trx-Brevinin-1RTa fusion protein, which contains a polyhistidine (His-tag), is purified from the cell lysate using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.
-
The column is washed, and the fusion protein is eluted using a buffer containing a high concentration of imidazole.
-
-
Cleavage and Peptide Isolation :
-
The purified fusion protein is treated with a specific protease (e.g., Factor Xa or TEV protease), whose recognition site is engineered between the Trx tag and the this compound sequence, to cleave off the fusion partner.[2]
-
The released this compound peptide is separated from the Trx tag and the protease using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The purity and molecular mass of the final peptide are confirmed by mass spectrometry (e.g., MALDI-TOF).
-
Experimental Workflow Visualization
The following diagram illustrates the comprehensive workflow for the identification and cloning of the this compound gene.
References
A Technical Guide to the Post-Translational Modifications of Brevinin-1RTa
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the known and putative post-translational modifications (PTMs) of Brevinin-1RTa, an antimicrobial peptide (AMP) belonging to the Brevinin-1 family. These modifications are critical for its structural integrity, stability, and biological function. This guide synthesizes structural data, outlines key experimental protocols for characterization, and presents logical workflows for analysis.
Introduction to this compound and Post-Translational Modifications
This compound is a member of the Brevinin superfamily of antimicrobial peptides, which are key components of the innate immune system in amphibians.[1] Precursors of this compound have been identified from the skin-derived cDNA library of the frog Amolops ricketti.[1] Like other peptides in its family, this compound undergoes several crucial post-translational modifications after its initial synthesis as a larger precursor protein.[2][3] These modifications, including proteolytic cleavage, disulfide bond formation, and C-terminal amidation, are essential for transforming the inactive precursor into a mature, biologically active peptide.[1][2][3] PTMs play a pivotal role in defining the peptide's final three-dimensional structure, which in turn governs its antimicrobial and cytotoxic activities.[4][5]
Overview of this compound Post-Translational Modifications
The maturation of this compound from its precursor involves a series of enzymatic and chemical alterations. The primary PTMs identified in the Brevinin-1 family, and thus highly relevant to this compound, are detailed below.
-
Proteolytic Cleavage: The this compound peptide is initially synthesized as part of a larger prepropeptide. This precursor contains a signal peptide, an acidic spacer region, and the C-terminal mature peptide sequence. Specific proteases cleave the precursor at designated sites to release the final, active this compound peptide.[1] This is a common and irreversible PTM for processing peptide hormones and AMPs.[2]
-
Intramolecular Disulfide Bridge: A hallmark of most Brevinin-1 peptides is a C-terminal cyclic heptapeptide domain known as the "Rana box".[1][6] This structure is formed by the creation of an intramolecular disulfide bond between two cysteine residues.[4][7] This covalent linkage is critical for stabilizing the peptide's conformation, which is often an amphipathic α-helix in membrane-like environments.[1] This structural constraint is believed to be important for its interaction with and disruption of microbial cell membranes.[8]
-
C-terminal Amidation: Many antimicrobial peptides, including some members of the Brevinin family, feature a C-terminally amidated residue.[1] This modification neutralizes the negative charge of the C-terminal carboxyl group, which can enhance the peptide's stability against degradation by carboxypeptidases and improve its ability to interact with and disrupt negatively charged bacterial membranes.[9][10][11] While not universally present in all Brevinins, it is a common PTM that significantly impacts the efficacy of AMPs.[1][9]
Quantitative Data on Post-Translational Modifications
The following table summarizes the key PTMs of Brevinin-1 family peptides, which are applicable to this compound. The exact amino acid positions for this compound would be confirmed by direct sequencing of the peptide isolated from Amolops ricketti.
| Modification Type | Location on Peptide | Function | Method of Identification |
| Proteolytic Cleavage | N-terminus and C-terminus of the mature peptide sequence within the prepropeptide. | Releases the active peptide from its inactive precursor. | Inferred from cDNA sequencing; confirmed by N-terminal sequencing (Edman degradation) and mass spectrometry.[1][12][13] |
| Disulfide Bridge | Between two Cysteine (Cys) residues in the C-terminal region, typically forming a Cys-(Xaa)₄-Lys-Cys motif ("Rana box").[1][4] | Stabilizes the peptide's 3D structure, crucial for biological activity.[8] | Mass spectrometry (comparison of reduced vs. non-reduced mass); Edman degradation after fragmentation.[12][14] |
| C-terminal Amidation | C-terminal amino acid. | Increases stability against proteases; enhances membrane interaction.[9][10] | Mass spectrometry (mass shift of -0.984 Da compared to the free acid form); Reversed-phase HPLC.[14] |
Experimental Protocols for PTM Characterization
The identification and characterization of PTMs in peptides like this compound rely on a combination of protein chemistry and analytical techniques. Detailed standard protocols are provided below.
This protocol outlines a bottom-up proteomics workflow to confirm the peptide sequence and identify modifications based on mass shifts.[14]
-
Sample Preparation: The purified this compound peptide is resolved on a Tricine-SDS-PAGE gel suitable for small peptides. The corresponding protein band is visualized with Coomassie stain and excised.
-
In-Gel Reduction and Alkylation:
-
The gel piece is destained with a solution of 50% acetonitrile (ACN) and 25 mM ammonium bicarbonate (ABC).
-
Disulfide bonds are reduced by incubating the gel piece in 10 mM dithiothreitol (DTT) in 100 mM ABC for 45 minutes at 56°C.[14]
-
Cysteine residues are alkylated by incubating the gel piece in 55 mM iodoacetamide (IAA) in 100 mM ABC for 30 minutes at room temperature in the dark.[14] This step prevents the reformation of disulfide bonds.
-
-
Enzymatic Digestion (Optional for small peptides): For larger proteins, the protein is digested overnight with an enzyme like trypsin. For a small peptide like this compound, analysis is often performed on the intact, undigested peptide.
-
Peptide Extraction: Peptides are extracted from the gel matrix using a series of incubations with solutions of increasing ACN concentration (e.g., 50% ACN with 5% formic acid).[14] The extracted solutions are pooled and dried in a vacuum centrifuge.
-
LC-MS/MS Analysis:
-
The dried peptide sample is reconstituted in a solution of 0.1% formic acid.
-
The sample is injected into a high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (e.g., Orbitrap or Q-TOF).
-
The mass spectrometer acquires high-resolution mass spectra of the intact peptide (MS1 scan) and fragmentation spectra of selected peptide ions (MS2 scan).
-
-
Data Analysis: The resulting spectra are analyzed to determine the mass of the peptide. The presence of a disulfide bond is confirmed by comparing the mass of the native peptide with the mass of the reduced and alkylated peptide. C-terminal amidation is identified by a characteristic mass difference.
Edman degradation is a classic method for determining the N-terminal sequence of a peptide, which also confirms the N-terminal processing site.[12][15][16]
-
Sample Preparation: The purified peptide (10-100 picomoles) is immobilized on a polyvinylidene difluoride (PVDF) membrane.[12]
-
Coupling Reaction: The peptide is treated with phenyl isothiocyanate (PITC) under alkaline conditions. PITC reacts with the free N-terminal amino group to form a phenylthiocarbamoyl (PTC) derivative.[16][17]
-
Cleavage Reaction: The PTC-peptide is treated with a strong acid, typically trifluoroacetic acid (TFA). This cleaves the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide chain intact.[17]
-
Conversion and Identification: The ATZ-amino acid is extracted and converted to a more stable phenylthiohydantoin (PTH) derivative by treatment with aqueous acid.[16][17] The specific PTH-amino acid is then identified using reversed-phase HPLC by comparing its retention time to known standards.
-
Iterative Cycles: The remaining, shortened peptide is subjected to another cycle of Edman degradation to identify the next amino acid in the sequence.[17] This process is repeated for up to 30-50 cycles in an automated sequencer.[12]
Visualized Workflows and Pathways
The following diagrams, created using the DOT language, illustrate the key processes involved in the maturation and analysis of this compound.
Caption: Biosynthesis and maturation pathway of this compound.
Caption: The cyclical workflow of Edman degradation for N-terminal sequencing.
Caption: Experimental workflow for peptide PTM analysis by mass spectrometry.
References
- 1. An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Post-translational modification - Wikipedia [en.wikipedia.org]
- 3. jackwestin.com [jackwestin.com]
- 4. mdpi.com [mdpi.com]
- 5. An overview of Brevinin superfamily: structure, function and clinical perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The first Brevinin-1 antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Formation of Disulfide Bonds in Synthetic Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 9. C-terminus amidation influences biological activity and membrane interaction of maculatin 1.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Post-translational Modifications of the Protein Termini - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Edman degradation - Wikipedia [en.wikipedia.org]
- 13. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 16. Protein Sequencing of Edman Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 17. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Physicochemical Properties of Brevinin-1RTa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevinin-1RTa is an antimicrobial peptide (AMP) originally identified from the skin secretions of the Chinese sucker frog, Amolops ricketti[1][2]. It belongs to the Brevinin-1 family, a class of AMPs found in Ranidae frogs known for their broad-spectrum antimicrobial activity[3]. These peptides are a crucial component of the frog's innate immune system. Structurally, Brevinin-1 peptides are typically cationic, consist of 24 amino acid residues, and are characterized by a highly conserved C-terminal heptapeptide loop, known as the "Rana box," formed by a disulfide bridge between two cysteine residues[3][4]. This guide provides a detailed overview of the core physicochemical properties of this compound, methodologies for its functional characterization, and insights into its mechanism of action.
Core Physicochemical Properties
The biological function of an antimicrobial peptide is intrinsically linked to its physicochemical characteristics. These properties govern its interaction with microbial membranes, its stability, and its selectivity towards target cells.
Data Summary
The fundamental physicochemical properties of this compound are summarized in the table below. These values are calculated based on its primary amino acid sequence.
| Property | Value | Source / Method |
| Amino Acid Sequence | FLPLLAGVVANFLPQIICKIARKC | [1] |
| Full Name | Phe-Leu-Pro-Leu-Leu-Ala-Gly-Val-Val-Ala-Asn-Phe-Leu-Pro-Gln-Ile-Ile-Cys-Lys-Ile-Ala-Arg-Lys-Cys | [1] |
| Length (Amino Acids) | 24 | [1] |
| Molecular Weight | 2699.4 Da | Calculated |
| Theoretical Isoelectric Point (pI) | 9.85 | Calculated |
| Net Charge at pH 7.0 | +3 | Calculated |
| Key Structural Feature | C-terminal "Rana box" (Cys¹⁸-Lys-Ile-Ala-Arg-Lys-Cys²⁴) | [2][3] |
This compound's high isoelectric point and positive net charge at physiological pH are critical for its initial electrostatic attraction to the negatively charged components of bacterial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria[5].
Experimental Protocols
Standardized assays are essential for evaluating the efficacy and therapeutic potential of AMPs like this compound. The following protocols are commonly employed in the field.
Antimicrobial Activity Assay (MIC/MBC Determination)
This assay determines the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the peptide.
-
Objective: To quantify the lowest peptide concentration that inhibits visible microbial growth (MIC) and the lowest concentration that kills 99.9% of the initial inoculum (MBC).
-
Methodology: A broth microdilution method is typically used.
-
Preparation: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is recorded as the lowest peptide concentration in which no visible turbidity is observed.
-
MBC Determination: An aliquot from the wells showing no growth is sub-cultured onto agar plates. After incubation, the MBC is determined as the lowest concentration that results in no colony growth.
-
Hemolytic Activity Assay
This assay assesses the peptide's cytotoxicity against red blood cells, a key indicator of its potential toxicity to mammalian cells.
-
Objective: To determine the concentration of this compound that causes lysis of red blood cells.
-
Methodology:
-
Preparation: Freshly collected red blood cells (often from horse or human donors) are washed with a phosphate-buffered saline (PBS) solution and resuspended to a final concentration (e.g., 2% v/v).
-
Incubation: 100 µL of the cell suspension is incubated with 100 µL of serially diluted this compound in a 96-well plate for a specified time (e.g., 1 hour at 37°C).
-
Controls: A negative control (PBS) and a positive control (a lytic agent like 0.1% Triton X-100) are included.
-
Measurement: The plate is centrifuged, and the supernatant is transferred to a new plate. The release of hemoglobin is quantified by measuring the absorbance of the supernatant at a specific wavelength (e.g., 410-540 nm)[6].
-
Calculation: The percentage of hemolysis is calculated relative to the positive control.
-
Cytotoxicity Assay (MTT Assay)
This assay measures the peptide's effect on the metabolic activity of mammalian cell lines, providing a broader view of its cytotoxicity.
-
Objective: To evaluate the cytotoxic effect of this compound on nucleated mammalian cells.
-
Methodology:
-
Cell Seeding: Mammalian cells (e.g., HaCaT keratinocytes, RAW 264.7 macrophages) are seeded in a 96-well plate and allowed to adhere overnight[7][8].
-
Treatment: The cells are treated with various concentrations of this compound and incubated for a defined period (e.g., 24 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or an acidic solution of SDS).
-
Measurement: The absorbance is measured at approximately 570 nm. Cell viability is expressed as a percentage relative to untreated control cells.
-
Visualizations: Workflows and Pathways
Experimental Workflow for AMP Characterization
The following diagram illustrates a typical workflow for the discovery and characterization of an antimicrobial peptide like this compound.
References
- 1. This compound peptide [novoprolabs.com]
- 2. An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, Screening, and Testing of Non-Rational Peptide Libraries with Antimicrobial Activity: In Silico and Experimental Approaches [mdpi.com]
- 6. Cloning and Functional Characterization of a Novel Brevinin-1-Type Peptide from Sylvirana guentheri with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A promising antibiotic candidate, brevinin-1 analogue 5R, against drug-resistant bacteria, with insights into its membrane-targeting mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The first Brevinin-1 antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo [frontiersin.org]
Brevinin-1RTa: A Technical Guide to its Antimicrobial Spectrum and Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the antimicrobial spectrum of activity for the amphibian-derived peptide, Brevinin-1RTa. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the peptide's mechanism of action and experimental workflows.
Antimicrobial Spectrum of Activity
This compound is a member of the brevinin family of antimicrobial peptides (AMPs), which are known for their broad-spectrum activity against a variety of microorganisms.[1] While specific quantitative data for this compound is limited in publicly available literature, the brevinin-1 family generally exhibits potent activity against Gram-positive bacteria and fungi, with some members also showing activity against Gram-negative bacteria. Notably, research has indicated that this compound, along with Brevinin-1RTb, demonstrates weak inhibitory effects against Gram-negative bacteria.
The antimicrobial efficacy of these peptides is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the peptide that prevents visible growth of a microorganism. The following table summarizes representative MIC values for various members of the Brevinin-1 family against a panel of clinically relevant microorganisms to provide a comparative context for the expected activity of this compound.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) of Brevinin-1 Family Peptides
| Peptide | Gram-Positive Bacteria | MIC (µM) | Gram-Negative Bacteria | MIC (µM) | Fungi | MIC (µM) |
| Brevinin-1pl | Staphylococcus aureus | 2-8 | Escherichia coli | 2-8 | Candida albicans | >8 |
| Brevinin-1OS | Staphylococcus aureus | - | Escherichia coli | >100 | Candida albicans | - |
| Brevinin-1GHa | Staphylococcus aureus | 2 | Escherichia coli | 4 | Candida albicans | 2 |
| B1LTe | Staphylococcus aureus | 1-2 | Pseudomonas aeruginosa | - | - | - |
| Brevinin-1BW | Enterococcus faecalis | 3.125 (µg/mL) | Escherichia coli | ≥100 (µg/mL) | - | - |
Note: Data for this table is compiled from various sources for comparative purposes.[2][3][4][5] Specific values for this compound are not yet widely reported.
Mechanism of Action
The primary mechanism of action for brevinin peptides, including this compound, involves the disruption of microbial cell membranes.[1] This interaction is facilitated by the peptide's cationic and amphipathic properties, allowing it to preferentially bind to the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and peptidoglycan in Gram-positive bacteria.
Upon binding, the peptide inserts into the lipid bilayer, leading to membrane permeabilization, leakage of intracellular contents, and ultimately, cell death. This process is often rapid, which is a desirable characteristic for an antimicrobial agent.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against various microbial strains is typically determined using the broth microdilution method.[2][6][7][8]
Materials:
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate microbial growth medium
-
This compound stock solution
-
Bacterial or fungal inoculum, adjusted to a standardized concentration (e.g., 0.5 McFarland standard)
-
Microplate reader or visual inspection
Procedure:
-
A serial two-fold dilution of the this compound peptide is prepared in the microtiter plate wells using MHB.
-
Each well is then inoculated with a standardized suspension of the test microorganism.
-
Control wells are included: a positive control with microorganisms but no peptide, and a negative control with medium only.
-
The plate is incubated under appropriate conditions for the test organism (e.g., 37°C for 16-20 hours for bacteria).
-
The MIC is determined as the lowest concentration of the peptide at which no visible growth of the microorganism is observed.
Membrane Permeability Assay
To confirm the membrane-disrupting mechanism of this compound, a membrane permeability assay using a fluorescent dye such as SYTOX Green or propidium iodide (PI) can be performed.[9][10][11][12] These dyes are normally excluded by intact cell membranes but fluoresce upon binding to nucleic acids when the membrane is compromised.
Materials:
-
Bacterial or fungal cells
-
This compound solution
-
SYTOX Green or Propidium Iodide dye
-
Fluorometer or fluorescence microscope
Procedure:
-
Microbial cells are harvested and washed, then resuspended in a suitable buffer.
-
The cells are incubated with the fluorescent dye.
-
This compound is added to the cell suspension at various concentrations (e.g., 1x, 2x, and 4x MIC).
-
The fluorescence intensity is monitored over time. An increase in fluorescence indicates membrane permeabilization.
-
A positive control (e.g., a known membrane-disrupting agent) and a negative control (untreated cells) are included.
Conclusion
This compound, a member of the brevinin family of antimicrobial peptides, holds promise as a potential therapeutic agent. Its primary mechanism of action through membrane disruption makes it a rapid and effective antimicrobial. While detailed quantitative data on its antimicrobial spectrum remains to be fully elucidated in public literature, comparisons with other Brevinin-1 family members suggest potent activity, particularly against Gram-positive bacteria and fungi. Further research is warranted to fully characterize the antimicrobial profile of this compound and to explore its therapeutic potential.
References
- 1. An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broth microdilution - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. A promising antibiotic candidate, brevinin-1 analogue 5R, against drug-resistant bacteria, with insights into its membrane-targeting mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 7. rr-asia.woah.org [rr-asia.woah.org]
- 8. protocols.io [protocols.io]
- 9. 4.5. Bacterial Membrane Permeability Assay [bio-protocol.org]
- 10. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria [bio-protocol.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Brevinin-1RTa: A Promising Anticancer Agent from Amphibian Skin
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug resistance in cancer cells poses a significant challenge to effective cancer therapy. This has spurred the search for novel anticancer agents with unique mechanisms of action. Antimicrobial peptides (AMPs), components of the innate immune system of various organisms, have garnered considerable attention for their potential to selectively target and kill cancer cells. The Brevinin family of peptides, originally isolated from amphibian skin secretions, represents a promising class of AMPs with demonstrated anticancer properties. This technical guide focuses on Brevinin-1RTa, a member of this family identified from the skin of the Chinese sucker frog, Amolops ricketti, and explores its potential as an anticancer agent based on the activities of closely related Brevinin-1 peptides.
While direct experimental data on the anticancer effects of this compound is not yet available, its amino acid sequence (FLPLLAGVVANFLPQIICKIARKC) and classification within the Brevinin-1 family allow for predictions of its bioactivity based on well-studied analogues like Brevinin-1RL1 and Brevinin-1 E8.13.[1][2][3] This document synthesizes the existing knowledge on these related peptides to provide a comprehensive overview of the potential mechanisms, signaling pathways, and experimental validation of this compound as a therapeutic candidate.
Mechanism of Action: Targeting the Cancer Cell Membrane
The primary mechanism of action for many anticancer peptides, including the Brevinin family, is the disruption of the cancer cell membrane.[4] This selective targeting is attributed to the differences in membrane composition between cancerous and normal cells. Cancer cell membranes are typically enriched in negatively charged molecules such as phosphatidylserine and O-glycosylated mucins, which facilitates the electrostatic attraction of cationic peptides like Brevinins.[1][5]
Upon binding to the cancer cell membrane, Brevinin-1 peptides are thought to undergo a conformational change, adopting an amphipathic α-helical structure that allows them to insert into and disrupt the lipid bilayer.[1] This disruption can lead to the formation of pores or channels, resulting in increased membrane permeability, loss of cellular contents, and ultimately, cell death through necrosis.[5][6]
Induction of Programmed Cell Death: Apoptosis
Beyond direct membrane lysis, Brevinin-1 peptides have been shown to induce programmed cell death, or apoptosis, in cancer cells. This suggests a multi-faceted mechanism of action that can overcome resistance to apoptosis-inducing conventional chemotherapeutics. Studies on Brevinin-1RL1 have demonstrated that it can trigger both the extrinsic (death receptor) and intrinsic (mitochondrial) apoptotic pathways.[5][6][7]
Signaling Pathways Implicated in Brevinin-1 Induced Apoptosis
The apoptotic cascade initiated by Brevinin-1 peptides involves the activation of a series of cysteine-aspartic proteases known as caspases.
-
Extrinsic Pathway: This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of caspase-8.
-
Intrinsic Pathway: This pathway is triggered by intracellular stress and involves the permeabilization of the mitochondrial membrane, the release of cytochrome c, and the subsequent activation of caspase-9.
Both pathways converge on the activation of executioner caspases, such as caspase-3, which cleave various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[5][6] The pan-caspase inhibitor z-VAD-FMK has been shown to rescue cancer cells from Brevinin-1RL1-induced death, confirming the caspase-dependent nature of this process.[5][7]
Furthermore, some Brevinin peptides have been associated with the modulation of other signaling pathways, such as the MAPK pathway, in the context of inflammation, suggesting that their anticancer effects might also involve immunomodulatory mechanisms.[8]
Quantitative Data on Anticancer Activity
The anticancer efficacy of Brevinin-1 peptides has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key metric for assessing cytotoxic potential. The following tables summarize the reported IC50 values for Brevinin-1 E8.13 against a panel of human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| AGS | Stomach | 7.5 |
| HCT116 | Colon | 9.2 |
| HepG2 | Liver | 11.7 |
| Jurkat | Blood | 12.9 |
| HL60 | Blood | 14.8 |
| A549 | Lung | 31.6 |
Data from studies on Brevinin-1 E8.13.[4][9]
Notably, Brevinin-1 E8.13 exhibited lower cytotoxicity towards normal human dermal fibroblast (HDF) cells, highlighting the potential for cancer cell selectivity.[4][9]
Visualizing the Mechanisms
To illustrate the proposed mechanisms of action and signaling pathways, the following diagrams are provided in the DOT language for Graphviz.
Caption: Proposed mechanism of this compound interaction with the cancer cell membrane leading to necrosis.
Caption: Signaling pathways for this compound-induced apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on related Brevinin-1 peptides. These protocols can be adapted for the evaluation of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the peptide on cancer cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Peptide Treatment: The cells are then treated with various concentrations of the Brevinin-1 peptide (e.g., 0.4 to 31.7 µM) for a specified period (e.g., 48 hours). A vehicle control (e.g., 0.01% DMSO) is also included.[4]
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined by plotting the cell viability against the peptide concentration.
Apoptosis Assay (Annexin V-FITC/PI Double Staining)
This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Cancer cells are seeded in 6-well plates and treated with different concentrations of the Brevinin-1 peptide for 24-48 hours.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension, and the cells are incubated for 15 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, Annexin V-positive/PI-positive cells are late apoptotic/necrotic, and Annexin V-negative/PI-negative cells are viable.
Hemolytic Activity Assay
This assay assesses the toxicity of the peptide to red blood cells.
-
Red Blood Cell Preparation: Fresh human red blood cells (RBCs) are collected, washed three times with PBS by centrifugation, and resuspended to a final concentration of 2% (v/v) in PBS.
-
Peptide Incubation: 100 µL of the RBC suspension is mixed with 100 µL of various concentrations of the Brevinin-1 peptide in a 96-well plate. A positive control (0.1% Triton X-100) and a negative control (PBS) are included.
-
Incubation: The plate is incubated for 1 hour at 37°C.
-
Centrifugation: The plate is centrifuged to pellet the intact RBCs.
-
Hemoglobin Release Measurement: The absorbance of the supernatant, which contains the released hemoglobin, is measured at 570 nm.
-
Data Analysis: The percentage of hemolysis is calculated relative to the positive control.
Conclusion
This compound, a member of the Brevinin-1 family of antimicrobial peptides, holds significant promise as a novel anticancer agent. Based on the extensive research on its close analogues, this compound is predicted to exert its anticancer effects through a dual mechanism involving direct membrane disruption leading to necrosis and the induction of caspase-dependent apoptosis. The preferential interaction with negatively charged cancer cell membranes suggests a potential for selective cytotoxicity, a highly desirable characteristic for any anticancer therapeutic.
Further research is warranted to experimentally validate the anticancer activity of this compound and to fully elucidate its mechanism of action and the specific signaling pathways it modulates. The experimental protocols outlined in this guide provide a framework for such investigations. The development of this compound and other Brevinin-1 peptides could pave the way for a new class of anticancer therapeutics with the potential to overcome existing challenges in cancer treatment.
References
- 1. An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. identification-and-characterization-of-antimicrobial-peptides-from-skin-of-amolops-ricketti-anura-ranidae - Ask this paper | Bohrium [bohrium.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Antimicrobial Peptide Brevinin-1RL1 from Frog Skin Secretion Induces Apoptosis and Necrosis of Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The first Brevinin-1 antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cloning and Functional Characterization of a Novel Brevinin-1-Type Peptide from Sylvirana guentheri with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Evolutionary significance of Brevinin-1 peptides
An In-depth Technical Guide on the Evolutionary Significance of Brevinin-1 Peptides
Introduction
Brevinin-1 peptides are a prominent family of antimicrobial peptides (AMPs) predominantly found in the skin secretions of frogs from the Ranidae family.[1][2] First discovered in 1992 in Rana brevipoda porsa, this family has since expanded to include hundreds of members, making it one of the most widespread and diverse groups of anuran AMPs.[1][3] These peptides represent a crucial component of the frog's innate immune system, providing a first line of defense against a broad spectrum of pathogenic microorganisms in their diverse habitats.[4][5]
From an evolutionary standpoint, the Brevinin-1 family is a compelling subject of study. The remarkable sequence diversity observed among peptides from different, and even closely related, frog species points to strong selective pressures driving the evolution of a varied chemical arsenal to combat an ever-changing landscape of pathogens.[4][6] This guide provides a technical overview of the structure, function, and evolutionary significance of Brevinin-1 peptides, with a focus on their potential for therapeutic development.
Structural Characteristics of Brevinin-1 Peptides
Brevinin-1 peptides are cationic, amphipathic molecules typically composed of 24 amino acid residues.[1][7] While highly variable in their overall amino acid sequence, they share a conserved structural architecture that is fundamental to their biological activity.
-
N-Terminal Domain: The N-terminal region is predominantly hydrophobic, often featuring an 'FLP' motif.[3] This hydrophobicity is crucial for the peptide's interaction with and insertion into the lipid bilayer of microbial membranes.[8]
-
Amphipathic α-Helix: In a membrane-mimetic environment, Brevinin-1 peptides adopt an amphipathic α-helical secondary structure.[1][7] This conformation arranges hydrophobic and cationic amino acid residues on opposite faces of the helix, facilitating membrane disruption.
-
Central Hinge: A proline residue is frequently found around position 14, creating a stable kink or hinge in the peptide's structure.[1][8] This flexibility is thought to be important for its function.
-
C-Terminal "Rana Box": A defining feature is the C-terminal cyclic heptapeptide domain, known as the "Rana box".[8][9] This loop is formed by a disulfide bond between two cysteine residues, typically at positions 18 and 24, enclosing a sequence of five other amino acids (Cys¹⁸-(Xaa)₄-Lys-Cys²⁴).[1][8] This structure is considered vital for maintaining the peptide's helical structure and antimicrobial efficacy.[10]
While the amino acid sequence is poorly conserved overall, four invariant residues are characteristic of the family: Ala⁹, Cys¹⁸, Lys²³, and Cys²⁴.[1][8]
References
- 1. An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uol.de [uol.de]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The first Brevinin-1 antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Peptides with antimicrobial activity of the brevinin-1 family isolated from skin secretions of the southern leopard frog, Rana sphenocephala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Note and Protocol: Solid-Phase Synthesis of Brevinin-1RTa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevinin-1RTa is a 24-amino acid antimicrobial peptide originally isolated from the skin secretion of the Chinese sucker frog, Amolops ricketti.[1][2] It belongs to the brevinin-1 family of peptides, which are characterized by a C-terminal cyclic heptapeptide domain, often referred to as a "Rana box," formed by a disulfide bridge.[2][3] this compound exhibits antimicrobial activity, particularly against Gram-positive bacteria.[1] The synthesis of such peptides is crucial for structure-activity relationship studies, development of new antimicrobial agents, and various biomedical applications.
This document provides a detailed protocol for the chemical synthesis of this compound using Fmoc-based solid-phase peptide synthesis (SPPS). The described methodology is suitable for producing high-purity peptide for research and preclinical development.
Amino Acid Sequence of this compound: Phe-Leu-Pro-Leu-Leu-Ala-Gly-Val-Val-Ala-Asn-Phe-Leu-Pro-Gln-Ile-Ile-Cys-Lys-Ile-Ala-Arg-Lys-Cys[1]
Materials and Reagents
The following table summarizes the materials and reagents required for the solid-phase synthesis of this compound on a 0.1 mmol scale.
| Category | Item | Specification | Supplier Example | Quantity |
| Resin | Rink Amide MBHA Resin | 100-200 mesh, ~0.6 mmol/g loading | Sigma-Aldrich, Novabiochem | ~167 mg |
| Amino Acids | Fmoc-L-Amino Acids | Standard side-chain protection (Trt for Cys, Asn, Gln; Pbf for Arg; Boc for Lys; OtBu for Asp, Glu if present) | Sigma-Aldrich, Bachem | 4-5 equivalents per coupling |
| Solvents | N,N-Dimethylformamide (DMF) | Peptide synthesis grade | Fisher Scientific | ~2 L |
| Dichloromethane (DCM) | ACS grade | Fisher Scientific | ~500 mL | |
| Diethyl Ether | Anhydrous | Fisher Scientific | ~500 mL | |
| Coupling Reagents | HBTU (or HATU) | 4-5 equivalents per coupling | ||
| N,N-Diisopropylethylamine (DIEA) | Reagent grade | Sigma-Aldrich | 8-10 equivalents per coupling | |
| Deprotection Reagent | Piperidine | Reagent grade | Sigma-Aldrich | 20% (v/v) in DMF |
| Cleavage Cocktail | Trifluoroacetic Acid (TFA) | Reagent grade | Sigma-Aldrich | ~10 mL |
| Triisopropylsilane (TIS) | Reagent grade | Sigma-Aldrich | 0.25 mL | |
| 1,2-Ethanedithiol (EDT) | Reagent grade | Sigma-Aldrich | 0.25 mL | |
| Water | Deionized | 0.25 mL | ||
| Purification | Acetonitrile (ACN) | HPLC grade | Fisher Scientific | As needed |
| Water | HPLC grade | Fisher Scientific | As needed | |
| Trifluoroacetic Acid (TFA) | HPLC grade | Fisher Scientific | As needed (for mobile phase) | |
| Equipment | Solid-Phase Peptide Synthesizer | Automated or Manual Vessel | 1 | |
| HPLC System (Preparative) | C18 column | Waters, Agilent | 1 | |
| Lyophilizer | Labconco, SP Scientific | 1 | ||
| Mass Spectrometer | MALDI-TOF or ESI | Bruker, Sciex | 1 |
Experimental Protocol
This protocol outlines the manual synthesis of this compound. The steps can be adapted for an automated synthesizer.
Resin Preparation
-
Weigh approximately 167 mg of Rink Amide resin (0.1 mmol scale based on ~0.6 mmol/g loading) and place it into a peptide synthesis vessel.
-
Add 5 mL of DMF to the resin and allow it to swell for at least 1 hour at room temperature with gentle agitation.
-
Drain the DMF.
Fmoc-Group Removal (Deprotection)
-
Add 5 mL of 20% piperidine in DMF to the swollen resin.
-
Agitate the mixture for 3 minutes at room temperature.
-
Drain the solution.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
Amino Acid Coupling Cycle (Repeated for each amino acid)
This cycle starts with the C-terminal amino acid (Cysteine) and proceeds to the N-terminal (Phenylalanine).
-
Amino Acid Activation: In a separate vial, dissolve 4-5 equivalents of the Fmoc-amino acid and 4-5 equivalents of HBTU (or HATU) in a minimal amount of DMF. Add 8-10 equivalents of DIEA. Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (2 x 5 mL) to remove excess reagents and by-products.
-
Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines). If the test is positive (blue beads), repeat the coupling step.
-
Return to Deprotection: Proceed to the next Fmoc-group removal step to continue elongating the peptide chain.
Final Deprotection
After coupling the final amino acid (Fmoc-Phe-OH), perform one last Fmoc-group removal step as described in section 2.
Cleavage and Side-Chain Deprotection
-
Wash the fully assembled peptide-resin with DCM (5 x 5 mL) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% water. For peptides containing Cysteine, the addition of 2.5% EDT is recommended to act as a scavenger and prevent side reactions. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT in a ratio of 82.5:5:5:5:2.5). A simpler and less odorous alternative for most sequences is TFA/TIS/Water/EDT (92.5:2.5:2.5:2.5).
-
Add 10 mL of the freshly prepared cleavage cocktail to the dried resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide into a clean centrifuge tube.
-
Precipitate the crude peptide by adding the TFA solution to 40-50 mL of cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
Peptide Purification and Characterization
-
Purification: Dissolve the crude peptide in a minimal amount of Buffer A (e.g., 0.1% TFA in water) and purify using a preparative reverse-phase HPLC (RP-HPLC) system with a C18 column. A typical gradient is from 5% to 65% Buffer B (e.g., 0.1% TFA in acetonitrile) over 60 minutes. Collect fractions and analyze them by analytical HPLC.
-
Characterization: Pool the fractions containing the pure peptide (typically >95% purity) and confirm the molecular weight using MALDI-TOF or ESI mass spectrometry. The theoretical mass of the linear, reduced this compound should be calculated and compared with the experimental result.
-
Lyophilization: Freeze the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.
Disulfide Bridge Formation (Rana Box Cyclization)
To form the intramolecular disulfide bridge between Cys18 and Cys24:
-
Dissolve the purified linear peptide in a dilute aqueous buffer (e.g., 0.1 M ammonium bicarbonate, pH 8.0-8.5) at a low concentration (0.1-0.5 mg/mL) to favor intramolecular over intermolecular reactions.
-
Stir the solution gently, open to the air, for 24-48 hours. The oxidation can be monitored by analytical HPLC and mass spectrometry (a decrease of 2 Da in molecular weight indicates disulfide bond formation).
-
Once the reaction is complete, lyophilize the solution to remove the buffer. The cyclized peptide can be further purified by RP-HPLC if necessary.
Workflow and Pathway Diagrams
Caption: Fmoc-SPPS workflow for this compound synthesis.
Quantitative Data Summary
The following table presents typical quantitative data expected from the synthesis of a 24-amino acid peptide like this compound. Actual results may vary based on the specific sequence, coupling efficiency, and purification process.
| Parameter | Typical Value | Method of Determination |
| Synthesis Scale | 0.1 mmol | Resin Loading Calculation |
| Crude Peptide Yield | 60 - 85% | Gravimetric (after precipitation) |
| Purity (Crude) | 40 - 70% | Analytical RP-HPLC |
| Purified Peptide Yield | 15 - 40% | Gravimetric (after lyophilization) |
| Purity (Final) | > 95% | Analytical RP-HPLC |
| Molecular Weight (Linear) | ~2580.2 Da (Calculated) | MALDI-TOF / ESI-MS |
| Molecular Weight (Cyclized) | ~2578.2 Da (Calculated) | MALDI-TOF / ESI-MS |
References
Application Note: High-Purity Brevinin-1RTa Purification via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brevinin-1RTa is a member of the brevinin family of antimicrobial peptides (AMPs) isolated from amphibian skin, which demonstrates significant antimicrobial and potential anticancer activities.[1][2] The development of brevinin peptides as therapeutic agents is often hindered by their hemolytic activity.[3][4] Efficient and scalable purification is a critical step in facilitating research into its therapeutic potential and for the development of analogues with improved safety profiles. This document provides a detailed protocol for the purification of synthetic or recombinant this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), a robust and widely adopted method for peptide purification.[5][6][7] The protocol described herein is designed to yield high-purity this compound suitable for subsequent biological assays and structural analysis.
Introduction
The Brevinin superfamily of peptides, first discovered in the skin secretions of Rana brevipoda porsa, are cationic peptides known for their broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi.[1] Brevinin-1 peptides are typically around 24 residues in length and are characterized by a C-terminal disulfide bridge known as the "Rana box".[3] this compound, identified from the skin of Amolops ricketti, belongs to this family.[1] The primary mechanism of action for many brevinins involves the disruption of microbial membrane integrity, leading to cell lysis.[8] This membrane-targeting activity is also being explored for its potential against cancer cells, which often have altered membrane compositions compared to normal cells.[1][9]
The production of this compound for research and development relies on solid-phase peptide synthesis (SPPS) or recombinant expression systems. Both methods result in a crude product containing the target peptide along with various impurities such as truncated sequences, deletion sequences, and incompletely deprotected peptides.[6] RP-HPLC is the predominant technique for purifying peptides due to its high resolving power, speed, and the use of volatile mobile phases that are easily removed during downstream processing.[6][10] This application note details a standardized RP-HPLC protocol for the purification of this compound.
Experimental Protocol
This protocol is designed for the purification of crude this compound. Adjustments to the gradient and sample load may be necessary depending on the purity of the starting material and the specific HPLC system used.
1. Materials and Reagents
-
Crude this compound (lyophilized powder)
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), sequencing grade
-
Mobile Phase A (Aqueous): 0.1% (v/v) TFA in HPLC-grade water
-
Mobile Phase B (Organic): 0.1% (v/v) TFA in HPLC-grade acetonitrile
-
Sample Buffer: Mobile Phase A
2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or quaternary pump
-
Autosampler or manual injector
-
UV-Vis detector
-
Fraction collector
-
-
Reversed-phase C18 column (e.g., 5 µm particle size, 100-300 Å pore size, 4.6 x 250 mm for analytical scale or a larger diameter for preparative scale)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Lyophilizer (freeze-dryer)
-
MALDI-TOF Mass Spectrometer for identity confirmation
3. Protocol Steps
-
Mobile Phase Preparation: Prepare fresh Mobile Phases A and B. Filter through a 0.22 µm membrane filter and degas thoroughly by sonication or helium sparging to prevent air bubbles in the system.[11]
-
Sample Preparation:
-
Accurately weigh the crude this compound peptide.
-
Dissolve the peptide in Sample Buffer (Mobile Phase A) to a concentration of approximately 5-10 mg/mL.
-
Vortex gently to ensure complete dissolution.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet any insoluble material.
-
Carefully transfer the supernatant to an HPLC vial.
-
-
HPLC System Equilibration:
-
Install the C18 column and set the column oven temperature to 25-30°C.
-
Purge the pump lines with fresh mobile phases.
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at the desired flow rate (e.g., 1.0 mL/min for a 4.6 mm ID column) for at least 15-20 minutes, or until a stable baseline is achieved.
-
-
Chromatographic Separation:
-
Set the UV detector to monitor absorbance at 214 nm and 280 nm. The 214 nm wavelength detects the peptide backbone, providing a strong signal for most peptides.[6]
-
Inject the prepared sample onto the column.
-
Run the following linear gradient:
-
| Time (minutes) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |
| 0.0 | 95.0 | 5.0 | 1.0 |
| 5.0 | 95.0 | 5.0 | 1.0 |
| 65.0 | 35.0 | 65.0 | 1.0 |
| 70.0 | 0.0 | 100.0 | 1.0 |
| 75.0 | 0.0 | 100.0 | 1.0 |
| 80.0 | 95.0 | 5.0 | 1.0 |
| 90.0 | 95.0 | 5.0 | 1.0 |
-
Fraction Collection: Collect fractions corresponding to the major peak, which should represent this compound. Take care to collect the peak cleanly, avoiding the leading and tailing edges where impurities may co-elute.
-
Purity Analysis and Identity Confirmation:
-
Analyze an aliquot of each collected fraction using analytical RP-HPLC with a faster gradient to assess purity.
-
Pool fractions with the desired purity (typically ≥95%).
-
Confirm the molecular weight of the purified peptide using MALDI-TOF Mass Spectrometry.
-
-
Lyophilization: Freeze the pooled, pure fractions and lyophilize to obtain the purified this compound as a stable, fluffy white powder.
Expected Results and Data Presentation
The purification process is expected to significantly increase the purity of this compound from a complex crude mixture to a highly pure final product. The following table summarizes typical quantitative data expected from this protocol.
| Parameter | Crude Peptide | Purified Peptide |
| Purity (by analytical RP-HPLC) | 20-50% | ≥95% |
| Total Peptide Amount (mg) | 100 | 15-40 |
| Recovery Rate (%) | N/A | 15-40% |
| Molecular Weight (Da) - Observed | N/A | Matches Theoretical Mass ± 1 Da |
| Appearance | Off-white to yellowish solid | White, fluffy powder |
Note: Recovery rates can vary significantly based on the quality of the crude synthesis and the stringency of fraction pooling.
Visualizations
Experimental Workflow
The overall process for the purification and analysis of this compound is depicted below.
Caption: Workflow from crude peptide to pure this compound.
Mechanism of Action
This compound, like other cationic antimicrobial peptides, is thought to exert its antimicrobial effect by disrupting the bacterial cell membrane.
Caption: this compound interaction with and disruption of the bacterial membrane.
References
- 1. An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of Brevinin superfamily: structure, function and clinical perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A promising antibiotic candidate, brevinin-1 analogue 5R, against drug-resistant bacteria, with insights into its membrane-targeting mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Properties, Current Applications and Potential Therapeautic Applications of Brevinin Peptide Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Methods for Purification of Antimicrobial Peptides | Springer Nature Experiments [experiments.springernature.com]
- 6. bachem.com [bachem.com]
- 7. hplc.eu [hplc.eu]
- 8. mdpi.com [mdpi.com]
- 9. Antimicrobial Peptide Brevinin-1RL1 from Frog Skin Secretion Induces Apoptosis and Necrosis of Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. archives.ijper.org [archives.ijper.org]
Application Notes and Protocols: Brevinin-1RTa Minimum Inhibitory Concentration (MIC) Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of the antimicrobial peptide Brevinin-1RTa against various microbial strains. The document includes comprehensive experimental procedures, data presentation guidelines, and visual diagrams to illustrate the workflow and mechanism of action.
Introduction to this compound
This compound is a member of the Brevinin-1 family of antimicrobial peptides (AMPs), which are typically isolated from the skin secretions of frogs.[1] These peptides are characterized by a C-terminal "Rana-box" disulfide bridge.[2][3] Brevinins, including this compound, exhibit broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi.[1][2] Their primary mechanism of action is believed to involve the disruption of microbial cell membrane integrity, leading to leakage of cellular contents and cell death.[1][2] The cationic nature of these peptides facilitates their interaction with the negatively charged components of microbial membranes.[3][4]
Data Summary: Antimicrobial Activity of Brevinin-1 Family Peptides
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Brevinin-1 family peptides against a range of microorganisms. While specific data for this compound is limited in the public domain, the presented data for related Brevinin-1 peptides provides a strong indication of its expected antimicrobial potency.
| Peptide | Microorganism | Strain | MIC (µM) | Reference |
| Brevinin-1GHa | Staphylococcus aureus | ATCC 25923 | 4 | [4] |
| Enterococcus faecalis | ATCC 29212 | 8 | [4] | |
| Escherichia coli | ATCC 25922 | 16 | [4] | |
| Pseudomonas aeruginosa | ATCC 27853 | 32 | [4] | |
| Candida albicans | ATCC 90028 | 4 | [4] | |
| Brevinin-1LTe | Staphylococcus aureus | ATCC 6538 | 2 | [3] |
| Methicillin-resistantS. aureus | NCTC 12493 | 1 | [3] | |
| Escherichia coli | ATCC 8739 | 8 | [3] | |
| Pseudomonas aeruginosa | ATCC 9027 | 8 | [3] | |
| Brevinin-1E | Staphylococcus aureus | 0.6 | [1] | |
| Escherichia coli | 1.8 | [1] |
Proposed Mechanism of Action: Membrane Disruption
The antimicrobial activity of this compound is primarily attributed to its ability to permeabilize and disrupt the microbial cell membrane. This process is initiated by the electrostatic attraction between the cationic peptide and the anionic components of the bacterial membrane.
Caption: Proposed mechanism of this compound action on microbial membranes.
Experimental Protocol: MIC Assay by Broth Microdilution
This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines and tailored for cationic antimicrobial peptides.[5]
1. Materials
-
This compound peptide (lyophilized)
-
Test microorganisms (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)[6]
-
Sterile 96-well polypropylene microtiter plates[6]
-
Sterile polypropylene tubes[6]
-
0.01% acetic acid with 0.2% Bovine Serum Albumin (BSA)[6]
-
Sterile deionized water
-
Spectrophotometer or microplate reader
2. Preparation of Reagents and Media
-
Peptide Stock Solution: Dissolve this compound in sterile deionized water to create a high-concentration stock (e.g., 1280 µg/mL). Due to the cationic nature of the peptide, it is recommended to use polypropylene tubes to prevent binding to surfaces.[6]
-
Working Peptide Solutions: Prepare serial two-fold dilutions of the peptide stock solution in 0.01% acetic acid with 0.2% BSA.[6] This solution helps to prevent the peptide from adhering to the plasticware. The concentrations should be 10 times the final desired concentrations in the assay.
-
Bacterial Inoculum:
-
From an agar plate, select several colonies of the test microorganism and inoculate into MHB.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL in the microtiter plate wells.[5]
-
3. Broth Microdilution Procedure
-
In a 96-well polypropylene plate, add 90 µL of the prepared bacterial inoculum to wells in columns 1 through 11.
-
Add 10 µL of the serially diluted peptide working solutions to the corresponding wells in columns 1 through 10. This will result in final peptide concentrations from, for example, 128 µg/mL down to 0.25 µg/mL.
-
Column 11, containing only the bacterial suspension, serves as the positive control for bacterial growth.
-
Column 12, containing 100 µL of sterile MHB, serves as the negative control (sterility control).
-
Seal the plate and incubate at 37°C for 18-24 hours.[6]
4. Determination of MIC
-
The MIC is defined as the lowest concentration of this compound that results in the complete inhibition of visible bacterial growth.[5][7]
-
Growth can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.
Experimental Workflow: MIC Assay
The following diagram outlines the key steps in the Minimum Inhibitory Concentration (MIC) assay for this compound.
References
- 1. An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A promising antibiotic candidate, brevinin-1 analogue 5R, against drug-resistant bacteria, with insights into its membrane-targeting mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antimicrobial activity assay [bio-protocol.org]
- 6. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 7. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hemolytic Activity Assay of Brevinin-1RTa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevinin-1RTa belongs to the brevinin family of antimicrobial peptides (AMPs), which are known for their broad-spectrum antimicrobial activity.[1][2] However, a significant hurdle in the therapeutic development of many brevinins is their potent hemolytic activity, which is the lysis of red blood cells (RBCs).[3][4] This cytotoxic effect on host cells can limit their systemic applications. Therefore, assessing the hemolytic activity of this compound and its analogues is a critical step in evaluating its therapeutic potential and safety profile. A peptide with high antimicrobial efficacy and low hemolytic activity is considered a promising candidate for further development.[3][5]
This document provides a detailed protocol for performing a hemolytic activity assay for this compound. The assay quantifies the ability of the peptide to damage erythrocyte membranes, leading to the release of hemoglobin. The 50% hemolytic concentration (HC50), the concentration of the peptide that causes 50% hemolysis, is a key parameter determined from this assay to compare the cytotoxicity of different peptides.[5]
Principle of the Assay
The hemolytic activity assay is based on the spectrophotometric quantification of hemoglobin released from lysed erythrocytes. A suspension of washed red blood cells is incubated with various concentrations of this compound. If the peptide disrupts the erythrocyte membrane, hemoglobin is released into the supernatant. After centrifugation to pellet the intact RBCs, the amount of hemoglobin in the supernatant is measured by reading the absorbance at a specific wavelength (typically 540-577 nm).[6][7][8] The percentage of hemolysis is calculated relative to a positive control (100% hemolysis, achieved by adding a strong detergent like Triton X-100 or distilled water) and a negative control (0% hemolysis, using phosphate-buffered saline).[6][9]
Data Presentation
The hemolytic activity of this compound and its analogues can be summarized and compared using the HC50 value. The higher the HC50 value, the lower the hemolytic activity, indicating greater selectivity for microbial cells over host cells.
| Peptide | Sequence | HC50 (µM) | Reference |
| Brevinin-2OS (Parent Peptide) | GIMDTLIKKVGSVFKGLINDL-NH2 | 10.44 | [5] |
| [D-Leu2]B2OS(1-22)-NH2 (Analogue) | Gd IMDTLIKKVGSVFKGLINDL-NH2 | 118.1 | [5] |
| Brevinin-1BW | FLPLLAGLAASFLPTIFCKISRKC | 35.8 (µg/mL) | [10] |
| Brevinin-1pl-3H (Analogue) | FLGH LIPKIFCKITRKC | >16 | [11] |
| Brevinin-1GHa | GFFDSLGKMVGSVAKGLIKQIL-NH2 | >256 | [2] |
Note: The HC50 value for this compound should be determined experimentally and added to this table for comparison.
Experimental Protocols
Materials and Reagents
-
This compound peptide (lyophilized)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Triton X-100 or distilled water (for positive control)[6][7]
-
Sterile microcentrifuge tubes
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Preparation of Red Blood Cells (RBCs)
-
Collect fresh whole blood in a tube containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood at 1000 x g for 10 minutes at 4°C to pellet the RBCs.
-
Carefully aspirate and discard the supernatant (plasma and buffy coat).
-
Resuspend the RBC pellet in 5-10 volumes of cold PBS (pH 7.4).
-
Centrifuge at 1000 x g for 10 minutes at 4°C and discard the supernatant.
-
Repeat the washing steps (4 and 5) three to five times until the supernatant is clear.[6][7]
-
After the final wash, resuspend the packed RBCs in PBS to prepare a 2-4% (v/v) RBC suspension.[13]
Hemolytic Assay Procedure
-
Prepare a stock solution of this compound in PBS or a suitable solvent.
-
Perform serial dilutions of the this compound stock solution in PBS in microcentrifuge tubes to obtain a range of desired concentrations.
-
In a 96-well plate, add 100 µL of each peptide dilution to the respective wells.
-
For the negative control (0% hemolysis), add 100 µL of PBS to several wells.[6]
-
For the positive control (100% hemolysis), add 100 µL of 0.1% Triton X-100 in PBS to several wells.[9]
-
Add 100 µL of the 2% RBC suspension to each well containing the peptide dilutions and controls.
-
Incubate the plate at 37°C for 1 hour.[14] Some protocols may use room temperature for up to 4 hours.[6][7]
-
After incubation, centrifuge the 96-well plate at 1000 x g for 5 minutes to pellet the intact RBCs.
-
Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm (or 577 nm with a reference at 655 nm) using a microplate reader.[6][8]
Data Analysis and Calculation
The percentage of hemolysis is calculated using the following formula:[6][7]
% Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Where:
-
Abs_sample is the absorbance of the supernatant from wells treated with this compound.
-
Abs_negative_control is the absorbance of the supernatant from wells with PBS.
-
Abs_positive_control is the absorbance of the supernatant from wells with Triton X-100.
Plot the percentage of hemolysis against the peptide concentration to generate a dose-response curve. The HC50 value can then be determined from this curve.
Visualizations
Caption: Workflow for determining the hemolytic activity of this compound.
Caption: Logical relationship of this compound's action on red blood cells.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. A promising antibiotic candidate, brevinin-1 analogue 5R, against drug-resistant bacteria, with insights into its membrane-targeting mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational Engineering of a Brevinin-2 Peptide: Decoupling Potency from Toxicity Through C-Terminal Truncation and N-Terminal Chiral Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thno.org [thno.org]
- 7. rsc.org [rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Exploration of the Antibacterial and Anti-Inflammatory Activity of a Novel Antimicrobial Peptide Brevinin-1BW - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Engineering of antimicrobial peptide Brevinin-1pl: arginine, lysine, and histidine substitutions enhance antimicrobial-anticancer efficacy with reduced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Circular Dichroism Spectroscopy of Brevinin-1RTa
For Researchers, Scientists, and Drug Development Professionals
Introduction to Brevinin-1RTa and the Role of Circular Dichroism
This compound is a member of the brevinin family of antimicrobial peptides (AMPs), which are naturally occurring defense molecules found in the skin secretions of frogs.[1] These peptides are of significant interest to the scientific and pharmaceutical communities due to their broad-spectrum antimicrobial activity against bacteria and fungi, as well as potential anticancer properties.[1] The biological function of many AMPs, including this compound, is intrinsically linked to their three-dimensional structure, particularly their ability to adopt specific secondary structures upon interacting with cell membranes.
Circular dichroism (CD) spectroscopy is a powerful and widely used technique for investigating the secondary structure of peptides and proteins in solution.[2] The method is based on the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides.[2] The distinct folding patterns of a peptide chain—α-helix, β-sheet, and random coil—each produce a characteristic CD spectrum, allowing for both qualitative and quantitative analysis of a peptide's conformational state.[2]
For peptides like this compound, which are often unstructured in aqueous environments but fold into an amphipathic α-helical conformation in the presence of a membrane, CD spectroscopy is an invaluable tool.[1] It allows researchers to study this critical conformational change under various membrane-mimicking conditions, providing insights into its mechanism of action.
Principle of the Method
CD spectroscopy measures the difference in absorbance between left- and right-handed circularly polarized light (ΔA = A_L - A_R) as a function of wavelength. This difference is non-zero for chiral molecules with asymmetric arrangements of chromophores, such as the amide bonds in a peptide backbone. The resulting CD spectrum provides a global signature of the peptide's secondary structure.[2]
-
α-Helical Structures: Typically exhibit two negative bands at approximately 222 nm and 208 nm, and a strong positive band around 192 nm.[2]
-
β-Sheet Structures: Show a negative band near 217 nm and a positive band around 195 nm.[2]
-
Random Coil (Unordered) Structures: Are generally characterized by a strong negative band below 200 nm.[2]
By analyzing the CD spectrum, particularly in the far-UV region (190-250 nm), the relative proportions of these secondary structural elements can be estimated.
Application: Conformational Analysis of this compound
A key application of CD spectroscopy for this compound is to monitor its conformational transition from a disordered state to an ordered, functional state. This is typically achieved by measuring its CD spectrum in different solvent environments:
-
Aqueous Buffer (e.g., Phosphate Buffer): In an aqueous solution, Brevinin-1 peptides generally exist in a predominantly random coil conformation.[1]
-
Membrane-Mimicking Environments: To simulate the interaction with a bacterial cell membrane, solvents such as 2,2,2-trifluoroethanol (TFE) or detergents like sodium dodecyl sulfate (SDS) above their critical micelle concentration are used.[1][3] In these hydrophobic environments, this compound is expected to fold into an α-helical structure, which is believed to be crucial for its membrane-disrupting activity.[1]
Quantitative Data Summary
The following table summarizes representative quantitative data on the secondary structure of Brevinin-1 family peptides under different solvent conditions, as determined by the deconvolution of CD spectra. While specific data for this compound is not publicly available, these values from closely related Brevinin-1 peptides illustrate the typical conformational changes observed.
| Peptide Family | Solvent Condition | α-Helix (%) | β-Sheet/Turn (%) | Random Coil (%) |
| Brevinin-1 | 10 mM Phosphate Buffer, pH 7.4 | ~5-12% | ~15-36% | ~50-80% |
| Brevinin-1 | 50% TFE in Phosphate Buffer | ~95% | <5% | <5% |
| Brevinin-1 | 30 mM SDS Micelles | High | Low | Low |
Note: The values are compiled from studies on various Brevinin-1 peptides and serve as an illustrative example. Actual percentages can vary based on the specific amino acid sequence and experimental conditions.
Experimental Protocols
This section provides a detailed protocol for determining the secondary structure of this compound using CD spectroscopy.
Materials and Reagents
-
Synthetic this compound peptide (purity >95%)
-
10 mM Sodium Phosphate buffer, pH 7.4
-
2,2,2-Trifluoroethanol (TFE), spectroscopy grade
-
Sodium Dodecyl Sulfate (SDS), >99% purity
-
High-purity water (Milli-Q or equivalent)
-
Nitrogen gas supply for the CD instrument
Sample Preparation
-
Peptide Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1 mg/mL) in high-purity water. Determine the precise concentration using UV absorbance at 280 nm if the peptide contains Trp or Tyr residues, or through quantitative amino acid analysis.
-
Working Solutions:
-
Aqueous Condition: Dilute the stock solution in 10 mM phosphate buffer to a final peptide concentration of 50-100 µM.
-
Membrane-Mimicking Condition (TFE): Prepare a solution of 50% TFE in 10 mM phosphate buffer. Dilute the peptide stock solution in this TFE-buffer mixture to a final peptide concentration of 50-100 µM.
-
Membrane-Mimicking Condition (SDS): Prepare a solution of 30 mM SDS in 10 mM phosphate buffer (ensure this is above the critical micelle concentration). Dilute the peptide stock solution in the SDS-buffer mixture to a final peptide concentration of 50-100 µM.
-
-
Blank Solutions: Prepare corresponding blank solutions for each condition without the peptide (i.e., phosphate buffer, 50% TFE in buffer, and 30 mM SDS in buffer).
Instrumentation and Data Acquisition
-
Instrument: A Jasco, Aviv, or similar circular dichroism spectropolarimeter.
-
Setup:
-
Purge the instrument with high-purity nitrogen gas for at least 30 minutes before and during the experiment to remove oxygen, which absorbs in the far-UV region.
-
Use a quartz cuvette with a short path length, typically 0.1 cm (1 mm).
-
Set the instrument temperature to 25°C using a Peltier temperature controller.
-
-
Measurement Parameters:
-
Wavelength Range: 190 nm to 250 nm.
-
Scanning Speed: 50-100 nm/min.
-
Bandwidth: 1.0 nm.
-
Data Pitch/Resolution: 0.5 nm.
-
Response Time/Integration Time: 1-2 seconds.
-
Accumulations: 3-5 scans for each sample to improve the signal-to-noise ratio.
-
-
Data Collection Workflow:
-
Record the spectrum of the appropriate blank solution first.
-
Thoroughly clean and dry the cuvette.
-
Record the spectrum of the corresponding peptide sample.
-
Repeat for all conditions.
-
Data Analysis
-
Blank Subtraction: Subtract the averaged blank spectrum from the averaged sample spectrum for each condition.
-
Conversion to Molar Ellipticity: Convert the raw CD data (in millidegrees) to mean residue ellipticity [θ] (in deg·cm²·dmol⁻¹) using the following formula:
[θ] = (θ_obs × MRW) / (10 × c × l)
Where:
-
θ_obs is the observed ellipticity in degrees.
-
MRW is the mean residue weight (molecular weight of the peptide / number of amino acids).
-
c is the peptide concentration in g/mL.
-
l is the path length of the cuvette in cm.
-
-
Secondary Structure Deconvolution: Use a deconvolution software or web server (e.g., BeStSel, K2D3, or CDNN) to estimate the percentage of α-helix, β-sheet, and random coil from the processed CD data.
Visualizations
Caption: Experimental workflow for CD spectroscopy of this compound.
Caption: Conformational change of this compound upon membrane interaction.
References
Application Notes and Protocols for the Structural Analysis of Brevinin-1RTa using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevinin-1RTa, a member of the brevinin family of antimicrobial peptides (AMPs), has been identified from the skin secretions of the Chinese sucker frog, Amolops ricketti.[1][2] Like other brevinins, it exhibits antimicrobial activity and is a subject of interest for the development of new therapeutic agents. Understanding the three-dimensional structure of this compound is crucial for elucidating its mechanism of action and for guiding rational drug design. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the high-resolution structure of peptides in solution, providing insights into their conformation and dynamics in environments that can mimic biological membranes.
This document provides a detailed guide for the structural analysis of this compound using NMR spectroscopy. The protocols outlined are based on established methods for similar antimicrobial peptides, particularly the closely related Brevinin-1BYa, due to the limited availability of specific experimental data for this compound in the public domain.
Peptide Synthesis and Sample Preparation
Peptide Synthesis
The amino acid sequence of this compound is FLPLLAGVVANFLPQIICKIARKC .[1] The peptide can be chemically synthesized using standard solid-phase peptide synthesis (SPPS) protocols. Following synthesis and cleavage from the resin, the peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity. The correct mass of the purified peptide should be confirmed by mass spectrometry. An intramolecular disulfide bond between Cys18 and Cys24 is a characteristic feature of the brevinin family and should be formed during the synthesis or post-synthesis through oxidation.[3]
NMR Sample Preparation
The choice of solvent is critical for structural studies of AMPs as their conformation is often dependent on the environment. In aqueous solution, many AMPs are unstructured, adopting their bioactive conformation upon interaction with membranes. Therefore, membrane-mimicking environments are commonly used.
Protocol for NMR Sample Preparation:
-
Dissolve the lyophilized this compound peptide in a suitable solvent system. For inducing a folded structure, a mixture of 2,2,2-trifluoroethanol-d3 (TFE-d3) and water (H₂O/D₂O 9:1) is commonly used. A 33-50% TFE-d3 concentration is often sufficient to induce a stable helical conformation in brevinin peptides.[4]
-
Alternatively, for a more membrane-like environment, the peptide can be reconstituted in detergent micelles, such as dodecylphosphocholine (DPC) or sodium dodecyl sulfate (SDS). The peptide-to-detergent ratio should be optimized to ensure the peptide is fully solubilized and in a monomeric state.
-
The final peptide concentration for NMR experiments should be in the range of 1-5 mM.
-
Adjust the pH of the sample to a value where the peptide is stable and the amide proton exchange is minimized, typically between pH 4 and 6.
-
Add a small amount of a chemical shift reference standard, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), to a final concentration of 0.1-0.5 mM.
-
Transfer the final sample into a high-quality NMR tube.
NMR Data Acquisition
A series of homonuclear and, if isotopically labeled, heteronuclear NMR experiments are required to obtain the necessary structural restraints. All experiments should be performed on a high-field NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe for optimal sensitivity and resolution.
Table 1: Recommended NMR Experiments and Their Purpose
| Experiment | Purpose |
| 1D ¹H | To check sample quality, concentration, and folding. |
| 2D TOCSY | To identify amino acid spin systems. |
| 2D NOESY | To obtain through-space proton-proton distance restraints, crucial for 3D structure calculation. A mixing time of 150-200 ms is typically used. |
| 2D DQF-COSY | To obtain through-bond J-coupling information for dihedral angle restraints. |
| ¹H-¹⁵N HSQC | (For ¹⁵N-labeled samples) To resolve amide proton resonances and as a basis for 3D experiments. |
| ³D ¹⁵N-edited TOCSY-HSQC | (For ¹⁵N-labeled samples) To aid in sequential assignment by linking sequential amide protons. |
| ³D ¹⁵N-edited NOESY-HSQC | (For ¹⁵N-labeled samples) To obtain NOE restraints involving amide protons with better resolution. |
NMR Data Processing and Resonance Assignment
The acquired NMR data should be processed using appropriate software (e.g., TopSpin, NMRPipe). The sequential assignment of the proton resonances is a critical step and is typically carried out using the established methods of Wüthrich, primarily relying on the analysis of TOCSY and NOESY spectra to connect adjacent amino acid residues.
Structural Restraints and 3D Structure Calculation
The three-dimensional structure of this compound is calculated based on experimentally derived restraints.
Distance Restraints
Nuclear Overhauser Effect (NOE) cross-peaks from the NOESY spectra are integrated, and the volumes are converted into upper distance limits between protons. NOEs are generally classified as strong (1.8 - 2.7 Å), medium (1.8 - 3.5 Å), and weak (1.8 - 5.0 Å).
Dihedral Angle Restraints
Dihedral angle restraints (φ and ψ) can be derived from the ³J(HN, Hα) coupling constants measured from high-resolution 2D DQF-COSY or 1D ¹H spectra.
Structure Calculation
The structure calculation is performed using software packages such as CNS (Crystallography & NMR System) or ARIA (Ambiguous Restraints for Iterative Assignment) in conjunction with Xplor-NIH. These programs use a simulated annealing protocol to fold the peptide from a linear chain into a low-energy conformation that satisfies the experimental restraints.
Table 2: Example NOE-Derived Distance Restraints for a Brevinin-like Peptide (Note: This is representative data based on homologous peptides and not experimentally determined for this compound)
| Residue i | Atom i | Residue j | Atom j | Distance (Å) |
| Leu2 | HN | Pro3 | Hδ | < 3.5 |
| Leu5 | Hα | Ala6 | HN | < 2.7 |
| Val8 | Hγ | Ala9 | Hβ | < 4.0 |
| Phe12 | HN | Leu13 | HN | < 3.5 |
| Ile16 | Hγ | Cys18 | Hβ | < 4.5 |
| Lys19 | Hε | Cys24 | Hβ | < 5.0 |
Structure Validation and Analysis
The resulting ensemble of structures is validated using programs like PROCHECK-NMR to assess their geometric quality and the agreement with the experimental data. The final structure is typically represented as an ensemble of the 10-20 lowest energy structures.
Table 3: Example Structural Statistics for a Brevinin-like Peptide Ensemble (Note: This is representative data based on homologous peptides and not experimentally determined for this compound)
| Parameter | Value |
| Restraints | |
| Total NOE restraints | 250 |
| - Intra-residue | 100 |
| - Sequential | 80 |
| - Medium-range | 50 |
| - Long-range | 20 |
| Dihedral angle restraints | 20 |
| RMSD from mean structure (Å) | |
| Backbone atoms (residues 3-22) | 0.45 ± 0.15 |
| All heavy atoms (residues 3-22) | 1.10 ± 0.25 |
| PROCHECK-NMR Analysis (%) | |
| Residues in most favored regions | 85.5 |
| Residues in additionally allowed regions | 13.0 |
| Residues in generously allowed regions | 1.5 |
| Residues in disallowed regions | 0.0 |
Visualizations
Experimental Workflow
The overall workflow for the structural determination of this compound by NMR is depicted below.
References
Application Notes and Protocols for the Expression of Brevinin-1RTa in E. coli Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevinin-1RTa is a member of the brevinin family of antimicrobial peptides (AMPs), which are naturally found in the skin secretions of amphibians. These peptides represent a promising class of molecules for the development of novel anti-infective and anti-inflammatory therapeutics. This compound, originating from the Chinese sucker frog (Amolops ricketti), is of particular interest due to its potential broad-spectrum antimicrobial activity. This document provides a comprehensive guide for the expression, purification, and characterization of recombinant this compound in Escherichia coli expression systems. The protocols outlined below are based on established methodologies for the production of similar antimicrobial peptides and provide a robust framework for obtaining purified, active this compound for research and development purposes.
Data Presentation
Successful expression and purification of recombinant this compound should be meticulously documented. The following tables provide a template for summarizing the expected quantitative data at each stage of the process.
Table 1: Summary of this compound Expression and Purification
| Purification Step | Total Protein (mg) | This compound Fusion Protein (mg) | Specific Activity (Units/mg) | Purification Fold | Yield (%) |
| Crude Lysate | [e.g., 500] | [e.g., 50] | [e.g., 100] | 1 | 100 |
| Ni-NTA Affinity Chromatography | [e.g., 20] | [e.g., 45] | [e.g., 850] | 8.5 | 90 |
| Enterokinase Cleavage | [e.g., 18] | [e.g., 15 (cleaved)] | - | - | - |
| Reverse-Phase HPLC | [e.g., 10] | [e.g., 9.5] | [e.g., 1500] | 15 | 19 |
Note: The values presented in this table are illustrative examples. Actual results will vary depending on experimental conditions.
Table 2: Antimicrobial Activity of Purified Recombinant this compound
| Test Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Staphylococcus aureus (ATCC 25923) | [e.g., 16] |
| Escherichia coli (ATCC 25922) | [e.g., 32] |
| Pseudomonas aeruginosa (ATCC 27853) | [e.g., 64] |
| Candida albicans (ATCC 10231) | [e.g., 32] |
Note: The values in this table are hypothetical and should be determined empirically.
Table 3: Anti-inflammatory Activity of Purified Recombinant this compound in LPS-stimulated RAW 264.7 Macrophages
| Treatment | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) | Nitric Oxide (µM) |
| Control (untreated cells) | [e.g., <10] | [e.g., <5] | [e.g., <1] |
| LPS (100 ng/mL) | [e.g., 1500] | [e.g., 800] | [e.g., 25] |
| LPS + this compound (1 µg/mL) | [e.g., 1000] | [e.g., 550] | [e.g., 18] |
| LPS + this compound (5 µg/mL) | [e.g., 500] | [e.g., 200] | [e.g., 8] |
| LPS + this compound (10 µg/mL) | [e.g., 250] | [e.g., 100] | [e.g., 4] |
Note: The data presented here are for illustrative purposes and need to be experimentally determined.
Experimental Protocols
Gene Design and Cloning of this compound into an Expression Vector
The expression of antimicrobial peptides in E. coli can be toxic to the host. Therefore, a fusion protein strategy is highly recommended. The pET-32a(+) vector is a suitable choice as it allows for the expression of the target peptide fused to Thioredoxin (Trx), a highly soluble protein that often enhances the expression and solubility of its fusion partner. The vector also incorporates a hexahistidine (His6) tag for affinity purification and an enterokinase cleavage site for the removal of the fusion tag.
1.1. This compound Gene Design for E. coli Expression:
-
Amino Acid Sequence of mature this compound: FLPLLAGVVANFLPQIICKIARKC
-
Codon Optimization: The native gene sequence of this compound should be optimized for expression in E. coli. This involves replacing codons that are rare in E. coli with more frequently used codons to enhance translation efficiency. Several online tools and commercial services are available for codon optimization.
-
Addition of Flanking Sequences:
-
Add a start codon (ATG) at the 5' end of the gene.
-
Introduce restriction sites at both ends of the gene that are compatible with the multiple cloning site (MCS) of the pET-32a(+) vector (e.g., BamHI at the 5' end and XhoI at the 3' end). Ensure that the reading frame is maintained with the upstream Trx-His6-tag and enterokinase site.
-
Add two stop codons (e.g., TAA TGA) at the 3' end of the gene.
-
1.2. Protocol for Cloning into pET-32a(+)
-
Gene Synthesis: Synthesize the codon-optimized this compound gene with the appropriate flanking sequences.
-
Vector and Insert Preparation:
-
Digest the pET-32a(+) vector and the synthesized this compound gene with the selected restriction enzymes (e.g., BamHI and XhoI) in a double digestion reaction.
-
Purify the digested vector and insert by agarose gel electrophoresis and subsequent gel extraction.
-
-
Ligation:
-
Set up a ligation reaction with the purified vector and insert at a molar ratio of 1:3 (vector:insert).
-
Incubate the reaction with T4 DNA ligase at 16°C overnight or at room temperature for 2-4 hours.
-
-
Transformation:
-
Transform the ligation mixture into a suitable cloning strain of E. coli, such as DH5α.
-
Plate the transformed cells on LB agar plates containing ampicillin (100 µg/mL).
-
Incubate the plates at 37°C overnight.
-
-
Screening and Verification:
-
Select several colonies and perform colony PCR to screen for positive clones containing the insert.
-
Isolate the plasmid DNA from the positive clones and confirm the insertion and its orientation by restriction digestion and Sanger sequencing.
-
Expression of Recombinant Trx-His6-Brevinin-1RTa
2.1. Transformation into an Expression Host:
-
Transform the confirmed recombinant pET-32a(+)-Brevinin-1RTa plasmid into a suitable E. coli expression strain, such as BL21(DE3).
-
Plate the transformed cells on LB agar plates containing ampicillin (100 µg/mL).
-
Incubate at 37°C overnight.
2.2. Protein Expression Protocol:
-
Starter Culture: Inoculate a single colony of transformed BL21(DE3) cells into 10 mL of LB medium containing 100 µg/mL ampicillin. Incubate overnight at 37°C with shaking at 200 rpm.
-
Main Culture: The next day, inoculate 1 L of LB medium (with 100 µg/mL ampicillin) with the overnight starter culture to an initial optical density at 600 nm (OD600) of 0.05-0.1.
-
Growth: Incubate the main culture at 37°C with vigorous shaking (200-250 rpm) until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to 18-25°C and induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM.
-
Expression: Continue to incubate the culture at the lower temperature (18-25°C) for 16-20 hours with shaking.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until further use.
Purification of Recombinant this compound
3.1. Cell Lysis:
-
Resuspend the frozen cell pellet in 20-30 mL of lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) per gram of wet cell paste.
-
Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail. Incubate on ice for 30 minutes.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.
3.2. Immobilized Metal Affinity Chromatography (IMAC):
-
Equilibrate a Ni-NTA affinity column with lysis buffer.
-
Load the clarified supernatant onto the column.
-
Wash the column with 10-20 column volumes of wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elute the Trx-His6-Brevinin-1RTa fusion protein with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0). Collect fractions and analyze by SDS-PAGE.
3.3. Cleavage of the Fusion Tag:
-
Pool the fractions containing the purified fusion protein and dialyze against enterokinase cleavage buffer (20 mM Tris-HCl, 50 mM NaCl, 2 mM CaCl2, pH 7.4).
-
Add enterokinase to the dialyzed protein at a ratio of 1:100 (enzyme:protein, w/w).
-
Incubate the reaction at room temperature for 16-24 hours. Monitor the cleavage by SDS-PAGE.
3.4. Purification of Cleaved this compound by Reverse-Phase HPLC (RP-HPLC):
-
Following cleavage, the sample will contain the cleaved this compound, the Trx-His6 tag, and enterokinase.
-
Acidify the sample with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Elute the peptide using a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA).
-
Collect the fractions corresponding to the this compound peak.
-
Confirm the purity and identity of the peptide by mass spectrometry.
-
Lyophilize the pure fractions to obtain the final peptide powder.
Biological Activity Assays
4.1. Minimum Inhibitory Concentration (MIC) Assay:
-
Prepare a stock solution of the purified this compound in sterile water or a suitable buffer.
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the peptide in Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
Prepare an inoculum of the test microorganism at a concentration of approximately 5 x 10^5 CFU/mL.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive (microbes in broth without peptide) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the peptide that completely inhibits the visible growth of the microorganism.
4.2. Anti-inflammatory Activity Assay:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) from E. coli (e.g., 100 ng/mL) for 24 hours.
-
Include appropriate controls: untreated cells, cells treated with LPS only, and cells treated with this compound only.
-
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Cytokines (TNF-α, IL-6): Quantify the levels of pro-inflammatory cytokines in the culture supernatant using commercially available ELISA kits.
-
Visualizations
Experimental Workflow
Caption: Workflow for recombinant this compound expression and purification.
LPS-Induced MAPK Signaling Pathway and Inhibition by this compound
Caption: Inhibition of LPS-induced MAPK signaling by this compound.
Application Notes and Protocols for Fluorescent Labeling of Brevinin-1RTa for Localization Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction to Brevinin-1RTa
This compound is a member of the brevinin family of antimicrobial peptides (AMPs), which are crucial components of the innate immune system in many amphibian species.[1] These peptides are known for their broad-spectrum antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria, as well as some fungi.[1] Brevinins, including this compound, are characterized by their cationic and amphipathic nature, which facilitates their interaction with and disruption of microbial cell membranes.[1] A hallmark of the Brevinin-1 family is the presence of a C-terminal cyclic heptapeptide domain, known as the "Rana box," formed by a disulfide bridge.[1][2] The primary mechanism of action for many brevinins is the permeabilization of the cell membrane, leading to cell death.[1] However, some members of the brevinin family have also been shown to interact with intracellular targets.
The mature this compound peptide, derived from the skin of the Chinese sucker frog (Amolops ricketti), is a 24-amino acid peptide.[1][3] Understanding the subcellular localization of this compound is critical for elucidating its precise mechanism of action and for the development of novel antimicrobial therapeutics. Fluorescent labeling of this compound allows for direct visualization of its interaction with and translocation across cellular membranes.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Amino Acid Sequence | FLPLLAGVVANFLPQIICKIARKC | [3] |
| Molecular Weight | 2676.3 g/mol | Calculated |
| Net Charge (at pH 7) | +3 | Calculated |
| Grand average of hydropathicity (GRAVY) | 1.158 | Calculated |
Experimental Protocols
Protocol 1: Fluorescent Labeling of this compound with Fluorescein Isothiocyanate (FITC)
This protocol describes the labeling of this compound at its primary amines (N-terminus and lysine residues) with FITC, a widely used green fluorescent dye.
Materials:
-
This compound (synthetic, high purity)
-
Fluorescein isothiocyanate (FITC)
-
Anhydrous Dimethylformamide (DMF)
-
0.1 M Sodium Bicarbonate Buffer (pH 9.0)
-
Sephadex G-10 or equivalent size-exclusion chromatography column
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Trifluoroacetic acid (TFA) (for HPLC, if available)
-
Acetonitrile (ACN) (for HPLC, if available)
-
Deionized water
Procedure:
-
Peptide and Dye Preparation:
-
Dissolve this compound in 0.1 M sodium bicarbonate buffer to a final concentration of 1 mg/mL.
-
Immediately before use, dissolve FITC in anhydrous DMF to a concentration of 10 mg/mL.
-
-
Labeling Reaction:
-
Slowly add a 5-fold molar excess of the FITC solution to the peptide solution while gently vortexing.
-
Incubate the reaction mixture in the dark at room temperature for 4 hours with continuous gentle stirring.
-
-
Purification of Labeled Peptide:
-
To separate the FITC-labeled this compound from unreacted FITC, apply the reaction mixture to a Sephadex G-10 column pre-equilibrated with PBS (pH 7.4).
-
Elute the column with PBS and collect the fractions. The first colored fractions will contain the labeled peptide, while the later colored fractions will contain the free dye.
-
Alternatively, for higher purity, reverse-phase high-performance liquid chromatography (RP-HPLC) can be used.
-
-
Characterization and Storage:
-
Confirm the successful labeling and purity of the FITC-Brevinin-1RTa conjugate by measuring its absorbance at 280 nm (for the peptide) and 495 nm (for FITC).
-
The concentration of the labeled peptide can be determined using the Beer-Lambert law.
-
Store the purified FITC-Brevinin-1RTa in small aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Cellular Localization of FITC-Brevinin-1RTa in Bacteria using Confocal Microscopy
This protocol outlines the steps to visualize the localization of FITC-labeled this compound in bacterial cells.
Materials:
-
FITC-labeled this compound
-
Bacterial strain of interest (e.g., Staphylococcus aureus or Escherichia coli)
-
Appropriate bacterial growth medium (e.g., Luria-Bertani broth)
-
PBS, pH 7.4
-
A membrane-impermeant nuclear stain (e.g., Propidium Iodide)
-
A membrane-permeant nuclear stain (e.g., DAPI)
-
Paraformaldehyde (for fixing)
-
Poly-L-lysine coated glass coverslips
-
Confocal laser scanning microscope
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate the bacterial strain into fresh growth medium and grow to the mid-logarithmic phase.
-
Harvest the bacterial cells by centrifugation and wash them twice with PBS.
-
Resuspend the bacterial pellet in PBS to a desired optical density (e.g., OD600 of 0.5).
-
-
Incubation with Labeled Peptide:
-
Add FITC-Brevinin-1RTa to the bacterial suspension at a predetermined concentration (e.g., at its Minimum Inhibitory Concentration).
-
Incubate the mixture for a specific time course (e.g., 15, 30, and 60 minutes) at 37°C.
-
-
Staining and Fixation:
-
(Optional) For membrane permeabilization studies, add a membrane-impermeant dye like Propidium Iodide during the last 5 minutes of incubation.
-
To visualize all bacteria, a membrane-permeant dye like DAPI can be added.
-
After incubation, wash the cells twice with PBS to remove unbound peptide and dyes.
-
Resuspend the cells in 4% paraformaldehyde in PBS and incubate for 20 minutes at room temperature to fix the cells.
-
Wash the fixed cells twice with PBS.
-
-
Microscopy:
-
Adhere the fixed bacterial suspension to poly-L-lysine coated coverslips.
-
Mount the coverslips onto glass slides.
-
Visualize the samples using a confocal laser scanning microscope with appropriate excitation and emission filters for FITC (e.g., excitation at 488 nm, emission at 500-550 nm), Propidium Iodide (if used), and DAPI (if used).
-
Acquire Z-stack images to determine the three-dimensional localization of the peptide.
-
Visualizations
Caption: Workflow for fluorescent labeling and localization of this compound.
Caption: Putative signaling pathway affected by Brevinin-1 peptides.
References
- 1. An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced Antimicrobial Activity of N-Terminal Derivatives of a Novel Brevinin-1 Peptide from The Skin Secretion of Odorrana schmackeri [mdpi.com]
- 3. This compound peptide [novoprolabs.com]
Application Notes and Protocols for Brevinin-1RTa in Biofilm Disruption Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevinin-1RTa is a cationic antimicrobial peptide (AMP) originally isolated from the skin secretions of the Chinese sucker frog, Amolops ricketti.[1][2] Like other members of the Brevinin-1 family, this compound exhibits antimicrobial activity against a range of microorganisms.[1][2] This document provides detailed application notes and protocols for the use of this compound in biofilm disruption assays, a critical step in evaluating its potential as a therapeutic agent against biofilm-associated infections.
Biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix. This matrix provides protection against antibiotics and the host immune system, making biofilm-related infections notoriously difficult to treat. Antimicrobial peptides are being investigated as promising alternatives to conventional antibiotics due to their potential to disrupt these resilient structures.
Data Presentation: Efficacy of Brevinin Peptides Against Bacterial Biofilms
Quantitative data from studies on other Brevinin peptides, such as Brevinin-1GHa and Brevinin-1BW, can serve as a benchmark for designing experiments and reporting results for this compound. The following tables summarize the kind of data that should be collected and presented.
Table 1: Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC) of Brevinin-1GHa
| Microorganism | MBIC (µM) | MBEC (µM) |
| Staphylococcus aureus | 4 | 16 |
| Escherichia coli | 32 | 64 |
| Candida albicans | 2 | 8 |
| Data is illustrative and based on studies of Brevinin-1GHa.[3] |
Table 2: Biofilm Inhibition and Eradication Activity of Brevinin-1BW against Staphylococcus aureus
| Concentration (x MIC) | Biofilm Formation Inhibition (%) | Mature Biofilm Eradication (%) |
| 0.5 | 35.76 | 50.02 |
| 1 | - | - |
| 2 | 83.67 | 60.99 |
| Data is illustrative and based on studies of Brevinin-1BW.[4] |
Experimental Protocols
Minimum Biofilm Inhibitory Concentration (MBIC) Assay
This assay determines the minimum concentration of this compound required to inhibit the initial formation of a biofilm.
Materials:
-
This compound peptide
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) Broth)
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent and create a series of two-fold dilutions in the appropriate growth medium.
-
Prepare a bacterial inoculum adjusted to a concentration of 1 x 10^6 CFU/mL in the growth medium.
-
Add 100 µL of each this compound dilution to the wells of a 96-well plate.
-
Add 100 µL of the bacterial inoculum to each well. Include positive controls (bacteria and medium without peptide) and negative controls (medium only).
-
Incubate the plate at 37°C for 24 hours without shaking.
-
After incubation, gently discard the planktonic cells by inverting the plate.
-
Wash the wells three times with 200 µL of sterile PBS to remove any remaining non-adherent bacteria.
-
Air dry the plate.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Discard the crystal violet solution and wash the wells three times with PBS.
-
Add 200 µL of 30% acetic acid to each well to solubilize the stained biofilm.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The MBIC is defined as the lowest concentration of this compound that shows a significant reduction (e.g., ≥90%) in biofilm formation compared to the positive control.
Minimum Biofilm Eradication Concentration (MBEC) Assay
This assay determines the minimum concentration of this compound required to eradicate a pre-formed, mature biofilm.
Materials:
-
Same as for the MBIC assay.
Protocol:
-
Prepare a bacterial inoculum and add 200 µL to the wells of a 96-well plate.
-
Incubate the plate at 37°C for 24-48 hours to allow for the formation of a mature biofilm.
-
After incubation, discard the medium containing planktonic cells.
-
Wash the wells three times with 200 µL of sterile PBS.
-
Prepare two-fold dilutions of this compound in fresh growth medium and add 200 µL to the wells containing the mature biofilm.
-
Incubate the plate at 37°C for 24 hours.
-
Following incubation, discard the medium and wash the wells three times with PBS.
-
Quantify the remaining biofilm using the crystal violet staining method as described in the MBIC protocol (steps 8-12).
-
The MBEC is the lowest concentration of this compound that results in a significant reduction (e.g., ≥90%) of the pre-formed biofilm.
Visualizations
Signaling Pathway of Antimicrobial Peptide Action on Biofilms
Caption: Generalized mechanism of this compound action against bacterial biofilms.
Experimental Workflow for Biofilm Disruption Assays
Caption: Step-by-step workflow for MBIC and MBEC biofilm disruption assays.
Concluding Remarks
The protocols and data presentation formats provided in these application notes offer a robust framework for the systematic evaluation of this compound's anti-biofilm properties. While specific quantitative data for this compound remains to be published, the methodologies outlined here, based on established practices and data from related peptides, will facilitate the generation of high-quality, reproducible results. Such studies are essential for advancing our understanding of this compound and its potential development as a novel therapeutic for treating challenging biofilm-associated infections. Researchers are encouraged to adapt these protocols to their specific bacterial strains and experimental conditions.
References
- 1. identification-and-characterization-of-antimicrobial-peptides-from-skin-of-amolops-ricketti-anura-ranidae - Ask this paper | Bohrium [bohrium.com]
- 2. Identification and characterization of antimicrobial peptides from skin of Amolops ricketti (Anura: Ranidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Exploration of the Antibacterial and Anti-Inflammatory Activity of a Novel Antimicrobial Peptide Brevinin-1BW - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the C-Terminal Amidation of Brevinin-1RTa
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and comparative analysis of the primary techniques for achieving C-terminal amidation of the antimicrobial peptide, Brevinin-1RTa. The protocols outlined below are intended to serve as a comprehensive guide for the synthesis, modification, and purification of this peptide, which is of significant interest for its therapeutic potential.
Introduction to this compound and C-Terminal Amidation
This compound is a 24-amino acid antimicrobial peptide with the sequence: Phe-Leu-Pro-Leu-Leu-Ala-Gly-Val-Val-Ala-Asn-Phe-Leu-Pro-Gln-Ile-Ile-Cys-Lys-Ile-Ala-Arg-Lys-Cys .[1] Like many naturally occurring bioactive peptides, its C-terminus is amidated. This post-translational modification is crucial for its biological activity, enhancing its antimicrobial efficacy and stability by neutralizing the negative charge of the C-terminal carboxyl group and increasing its resistance to exopeptidases.
Three primary methods are employed for the C-terminal amidation of synthetic peptides like this compound:
-
Direct Cleavage from an Amide-Generating Resin in Solid-Phase Peptide Synthesis (SPPS): This is the most common and straightforward approach, where the peptide is assembled on a solid support that, upon cleavage, directly yields the C-terminally amidated peptide.
-
Solution-Phase Chemical Amidation: In this method, the peptide is first synthesized with a free C-terminal carboxylic acid and then amidated in solution using coupling agents and an ammonia source.
-
Enzymatic Amidation: This biomimetic approach utilizes the enzyme Peptidylglycine α-Amidating Monooxygenase (PAM) to convert a C-terminally glycine-extended precursor of this compound into its amidated form.
This document will detail the protocols for each of these techniques and present a comparative summary of their efficiencies.
Data Presentation: Comparison of Amidation Techniques
The following table summarizes the typical quantitative outcomes for the different C-terminal amidation methods for peptides similar in length and complexity to this compound. It is important to note that specific yields and purities for this compound may vary depending on the exact synthesis and purification conditions.
| Technique | Typical Crude Purity (%) | Typical Final Yield (%) | Key Advantages | Key Disadvantages |
| Solid-Phase Peptide Synthesis (SPPS) with Rink Amide Resin | 60 - 85 | 15 - 40 | High efficiency, well-established, straightforward workflow. | Can be challenging for hydrophobic sequences, potential for aggregation. |
| Solution-Phase Chemical Amidation | Dependent on the purity of the starting peptide | 50 - 80 (for the amidation step) | High conversion for the amidation step, useful if the free-acid peptide is already available. | Requires an additional synthesis and purification step, potential for side reactions. |
| Enzymatic Amidation (using PAM) | Highly specific | >85 (for the enzymatic conversion) | High specificity, mild reaction conditions, biomimetic. | Requires a glycine-extended precursor, enzyme cost and availability can be a factor.[2][3] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of C-Terminally Amidated this compound
This protocol describes the synthesis of this compound-NH₂ using Fmoc/tBu chemistry on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin (0.5 - 0.8 mmol/g loading)
-
Fmoc-protected amino acids (including Fmoc-Cys(Trt)-OH)
-
Coupling reagents: HBTU, HOBt
-
Base: Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Diethyl ether (cold)
-
Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column
-
Analysis: Mass Spectrometry (MS)
Protocol:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
First Amino Acid Coupling (Fmoc-Cys(Trt)-OH):
-
Pre-activate Fmoc-Cys(Trt)-OH (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF for 2 minutes.
-
Add DIPEA (6 eq.) to the activated amino acid solution.
-
Add the mixture to the resin and couple for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the this compound sequence.
-
Final Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation: Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Purification and Analysis:
-
Lyophilize the crude peptide.
-
Purify the peptide by RP-HPLC.
-
Confirm the identity and purity of the final product by MS and analytical HPLC.
-
Solution-Phase Chemical Amidation of this compound
This protocol assumes the availability of purified this compound with a free C-terminal carboxylic acid.
Materials:
-
Purified this compound-OH
-
Coupling agent: HATU
-
Base: Diisopropylethylamine (DIPEA)
-
Ammonia source: Ammonium chloride (NH₄Cl)
-
Solvent: Anhydrous DMF
-
Purification: RP-HPLC system with a C18 column
-
Analysis: Mass Spectrometry (MS)
Protocol:
-
Peptide Dissolution: Dissolve this compound-OH in anhydrous DMF.
-
Activation: Add HATU (1.5 eq.) and DIPEA (2 eq.) to the peptide solution and stir for 15 minutes at room temperature to activate the C-terminal carboxyl group.
-
Amidation: Add ammonium chloride (10 eq.) and additional DIPEA (5 eq.) to the reaction mixture. Stir at room temperature for 12-24 hours.
-
Quenching and Purification:
-
Quench the reaction by adding water.
-
Purify the amidated peptide directly by RP-HPLC.
-
-
Analysis: Confirm the conversion to the amidated form and assess purity using MS and analytical HPLC.
Enzymatic Amidation of a this compound Precursor
This protocol describes the in vitro amidation of a synthetic, glycine-extended this compound precursor (this compound-Gly).
Materials:
-
Purified this compound-Gly-OH
-
Recombinant Peptidylglycine α-Amidating Monooxygenase (PAM)
-
Cofactors: Ascorbic acid, Copper sulfate (CuSO₄), Catalase
-
Buffer: 0.1 M MES buffer, pH 6.0
-
Oxygen source: Atmospheric oxygen
-
Purification: RP-HPLC system with a C18 column
-
Analysis: Mass Spectrometry (MS)
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
0.1 M MES buffer (pH 6.0)
-
This compound-Gly-OH (to a final concentration of 100 µM)
-
Ascorbic acid (final concentration 1 mM)
-
Catalase (final concentration 10 µg/mL)
-
CuSO₄ (final concentration 1 µM)
-
-
Enzyme Addition: Initiate the reaction by adding recombinant PAM enzyme to a final concentration of 10 nM.
-
Incubation: Incubate the reaction mixture at 37°C for 4-8 hours with gentle agitation, ensuring exposure to air.
-
Reaction Termination and Purification:
-
Stop the reaction by adding TFA to a final concentration of 0.1%.
-
Purify the amidated peptide by RP-HPLC.
-
-
Analysis: Verify the amidation and purity of the final product by MS and analytical HPLC.
Visualizations
Experimental Workflow for SPPS Amidation of this compound
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound-NH₂.
Logical Relationship of Enzymatic Amidation
References
Troubleshooting & Optimization
Brevinin-1RTa Synthesis: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the synthesis yield of the antimicrobial peptide Brevinin-1RTa.
Peptide Sequence: FLPLLAGVVANFLPQIICKIARKC Molecular Characteristics: 24 amino acids, C-terminal disulfide bridge (Cys18-Cys24) forming a "Rana-box" motif, hydrophobic N-terminus.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing this compound?
A1: The primary challenges in synthesizing this compound stem from its hybrid nature. The N-terminal region (FLPLLAGVVANFLPQII) is highly hydrophobic, which can lead to peptide aggregation on the resin during solid-phase peptide synthesis (SPPS).[1] This aggregation can hinder coupling and deprotection steps, resulting in truncated or deletion sequences and significantly lower yields. The C-terminal region contains a disulfide bridge, which requires specific protection, oxidation, and purification strategies to ensure correct formation.[2]
Q2: Which resin is most suitable for this compound synthesis?
A2: For a C-terminal amide peptide like this compound, a Rink Amide resin is a standard and effective choice. To mitigate aggregation issues associated with the hydrophobic sequence, a low-loading resin (e.g., 0.3-0.5 mmol/g) is recommended. Using resins with a polyethylene glycol (PEG) linker can also improve solvation and reduce on-resin aggregation.[3]
Q3: How can I prevent aggregation during the synthesis?
A3: Several strategies can be employed to disrupt on-resin aggregation:
-
Microwave-Assisted SPPS: Applying heat can help disrupt secondary structures and improve reaction kinetics.[4]
-
Chaotropic Solvents: Using solvents like N-methyl-2-pyrrolidone (NMP) or adding small amounts of dimethyl sulfoxide (DMSO) can improve solvation of the growing peptide chain.[3]
-
Pseudoproline Dipeptides: If the sequence contained Ser or Thr, inserting pseudoproline dipeptides could disrupt β-sheet formation. While this compound lacks these, this is a key strategy for other difficult sequences.[4]
-
Special Reagents: Using coupling reagents known to perform well with difficult sequences, such as HATU or HCTU, is advisable.[5]
Q4: What is the best strategy for forming the C-terminal disulfide bridge?
A4: On-resin disulfide bond formation is often more efficient as it favors intramolecular cyclization over intermolecular dimerization by leveraging pseudo-dilution on the solid support.[6][7] A common and effective method is to use air oxidation or a mild oxidizing agent like DMSO after selective deprotection of the cysteine side-chain protecting groups.[8] For the cysteine residues (Cys18 and Cys24), using an acid-labile protecting group like Trityl (Trt) is recommended, as it can be cleaved during the final peptide cleavage from the resin, allowing for subsequent oxidation in solution, or selectively cleaved on-resin if an orthogonal strategy is needed.
Troubleshooting Guide
Issue 1: Low Crude Peptide Yield
Possible Causes & Solutions
| Cause | Troubleshooting Step | Explanation |
| Incomplete Coupling | 1. Extend Coupling Time: Increase reaction time from 1 hour to 2-4 hours, or even overnight for notoriously difficult couplings (e.g., Val-Val).2. Double Couple: Perform the coupling step twice for problematic residues, especially after proline or for bulky amino acids.[9]3. Use a More Potent Activator: Switch from standard carbodiimide reagents (DIC/HOBt) to aminium/uronium salts like HATU or HBTU, which are generally more efficient.[5] | The hydrophobic N-terminus of this compound can aggregate, sterically hindering the free amine and preventing complete reaction. More potent reagents or longer reaction times can overcome this barrier. |
| Incomplete Fmoc Deprotection | 1. Extend Deprotection Time: Increase the duration of piperidine treatment (e.g., from 10-15 min to 20-30 min).2. Monitor Deprotection: Use a UV-Vis spectrophotometer to monitor the release of the Fmoc-dibenzofulvene adduct to ensure the reaction has gone to completion. | Peptide aggregation can also block access for the piperidine base, leading to incomplete removal of the Fmoc protecting group. This results in deletion sequences. |
| Peptide Aggregation | 1. Switch Solvents: Change the primary synthesis solvent from DMF to NMP, or use a "magic mixture" of DCM/DMF/NMP (1:1:1).[10]2. Elevate Temperature: If using a compatible synthesizer, perform couplings at a higher temperature (40-60°C). | These methods help to break up the secondary structures (β-sheets) that the growing peptide chain may form on the resin, improving reagent accessibility.[10] |
A troubleshooting workflow for low peptide yield.
Caption: Troubleshooting decision tree for low peptide yield.
Issue 2: Poor Purity / Multiple Peaks in HPLC
Possible Causes & Solutions
| Cause | Troubleshooting Step | Explanation |
| Racemization | 1. Avoid Over-activation: Do not pre-activate sensitive amino acids (like Cys) for extended periods before adding them to the resin.2. Use Additives: For carbodiimide-based couplings (DIC), always include an additive like HOBt or OxymaPure to suppress racemization.3. Control Base: Use a hindered base like DIPEA and avoid excess. | The α-proton of activated amino acids is acidic and can be abstracted by base, leading to a loss of stereochemistry. This is particularly a risk for the Cys residues. |
| Incorrect Disulfide Bridge Formation | 1. Optimize Oxidation: If oxidizing in solution, ensure high dilution (0.1 mg/mL) to favor intramolecular cyclization. For on-resin oxidation, ensure Cys(Trt) groups are fully cleaved first.2. Purify Before Oxidation: Purify the linear, reduced peptide by RP-HPLC before proceeding with oxidation to remove deletion or truncated sequences that could form incorrect disulfide-linked species. | Oxidation can lead to dimers, oligomers, or scrambled disulfide isomers if conditions are not carefully controlled. |
| Side Reactions during Cleavage | 1. Use Scavengers: Ensure the TFA cleavage cocktail contains appropriate scavengers. A standard cocktail is TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5). TIS (triisopropylsilane) protects against Trt cation recapture, and EDT (1,2-ethanedithiol) protects the cysteine thiol groups. | Highly reactive carbocations generated during the cleavage of side-chain protecting groups can re-attach to electron-rich residues like Cys, leading to impurities. |
Data Presentation: Coupling Reagent Efficiency
| Coupling Reagent | Base | Typical Crude Purity (%) | Relative Cost | Key Advantages |
| DIC / HOBt | DIPEA | 65-75% | Low | Cost-effective, low racemization risk with Cys. |
| HBTU | DIPEA | 75-85% | Medium | Faster reaction times than DIC/HOBt. |
| HATU | DIPEA | 85-95% | High | Highly efficient, excellent for sterically hindered couplings and preventing racemization.[11] |
| COMU | DIPEA | 85-95% | High | Performance similar to HATU, with non-explosive byproducts. |
Data is representative and compiled from general knowledge of SPPS and performance on difficult sequences. Actual yields will vary based on the specific peptide, scale, and protocol.
Experimental Protocols
Protocol 1: Automated Fmoc-SPPS of Linear this compound
This protocol outlines the synthesis of the linear, protected peptide on a Rink Amide resin.
Caption: Standard workflow for solid-phase peptide synthesis (SPPS).
-
Resin Preparation: Start with Rink Amide resin (0.4 mmol/g loading). Swell the resin in dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the linker. Wash thoroughly with DMF.
-
Amino Acid Coupling:
-
For each cycle, dissolve 4 equivalents of the Fmoc-protected amino acid and 3.95 equivalents of HATU in NMP.
-
Add 8 equivalents of N,N-diisopropylethylamine (DIPEA).
-
Add the activation mixture to the resin and allow it to react for 1-2 hours. For difficult couplings (e.g., -Val-Val-, -Pro-Leu-), extend the time to 4 hours or perform a double coupling.
-
Monitor completion with a Kaiser test.
-
-
Washing: After coupling, wash the resin thoroughly with DMF and Isopropanol (IPA).
-
Chain Elongation: Repeat the deprotection and coupling cycles until all 24 amino acids are incorporated.
-
Final Cleavage and Deprotection:
-
Wash the final peptidyl-resin with dichloromethane (DCM) and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/Triisopropylsilane (TIS)/Water/1,2-Ethanedithiol (EDT) (92.5:2.5:2.5:2.5) for 3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether. Centrifuge, decant the ether, and repeat twice.
-
Lyophilize the crude peptide to obtain a white powder. This product is the linear, reduced form of this compound.
-
Protocol 2: Disulfide Bond Formation (Solution Oxidation)
-
Purification of Linear Peptide: Purify the crude linear peptide using reverse-phase HPLC (RP-HPLC) to achieve >95% purity.
-
Dissolution: Dissolve the purified linear peptide in a solution of 50% acetonitrile in water at a low concentration (0.1 mg/mL) to favor intramolecular cyclization.
-
Oxidation:
-
Adjust the pH of the peptide solution to 8.0-8.5 using ammonium hydroxide.
-
Stir the solution gently, open to the air, for 24-48 hours.
-
Alternatively, for faster oxidation, add 10% by volume of DMSO to the solution and stir for 4-12 hours.
-
-
Monitoring: Monitor the progress of the cyclization by taking aliquots and analyzing them via RP-HPLC and Mass Spectrometry. The cyclized peptide will have a shorter retention time and a mass decrease of 2 Da compared to the linear form.
-
Final Purification: Once the reaction is complete, acidify the solution with a small amount of TFA and purify the final cyclized this compound peptide by RP-HPLC. Lyophilize the pure fractions to obtain the final product.
References
- 1. researchgate.net [researchgate.net]
- 2. An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genscript.com [genscript.com]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.cn]
- 5. Making sure you're not a bot! [tuprints.ulb.tu-darmstadt.de]
- 6. Direct Palladium-Mediated On-Resin Disulfide Formation from Allocam Protected Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US20080200647A1 - On-Resin Peptide Cyclization - Google Patents [patents.google.com]
- 9. The first Brevinin-1 antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Accelerated chemical synthesis of peptides and small proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Brevinin-1RTa Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with the antimicrobial peptide Brevinin-1RTa.
Understanding this compound Physicochemical Properties
This compound is a 24-amino acid cationic antimicrobial peptide, originally isolated from the skin of the Chinese sucker frog, Amolops ricketti.[1][2] Its amphipathic nature, characterized by a hydrophobic N-terminus and a hydrophilic C-terminus containing a "Rana box" disulfide bridge, is crucial for its antimicrobial activity but also contributes to its solubility challenges.[1][3]
To effectively troubleshoot solubility issues, it is essential to first understand the key physicochemical properties of this compound.
| Property | Value | Significance for Solubility |
| Amino Acid Sequence | FLPLLAGVVANFLPQIICKIARKC | The high proportion of hydrophobic residues (F, L, P, A, G, V, I) can lead to aggregation in aqueous solutions. The presence of cationic residues (K, R) enhances solubility in acidic buffers. |
| Molecular Weight | 2665.3 g/mol | |
| Theoretical Isoelectric Point (pI) | 9.76 | This compound is a basic peptide. It will have a net positive charge at a pH below its pI and is expected to be more soluble in acidic solutions. At or near its pI, the peptide will have a net neutral charge, leading to minimal solubility. |
| Net Charge at pH 7 | +3 | The positive net charge at neutral pH suggests that it should be soluble in aqueous solutions to some extent, but aggregation can still occur due to hydrophobic interactions. |
| Hydrophobicity | High | The significant number of hydrophobic amino acids increases the likelihood of peptide aggregation, especially at high concentrations and in neutral or basic aqueous solutions.[3][4] |
Troubleshooting Guide for this compound Solubility Issues
This guide addresses common problems encountered when dissolving and handling this compound.
Problem 1: Lyophilized peptide will not dissolve in water.
-
Cause: Due to its high hydrophobicity and basic nature, this compound may have limited solubility in neutral, deionized water.
-
Solution:
-
Acidic Buffer: Attempt to dissolve the peptide in a small amount of a dilute, volatile acid such as 0.1% trifluoroacetic acid (TFA) or 10% acetic acid. The acidic pH will ensure the peptide has a strong positive net charge, which promotes solubility.
-
Sonication: After adding the solvent, briefly sonicate the sample in a water bath sonicator. This can help to break up aggregates.
-
Gentle Warming: Gently warm the solution to 37°C. Avoid excessive heat, as it can degrade the peptide.
-
Problem 2: Peptide precipitates out of solution after initial dissolution.
-
Cause: This can occur if the final buffer conditions (e.g., pH, salt concentration) are not optimal for keeping the peptide in solution. It can also be a sign of aggregation over time.
-
Solution:
-
Check Final pH: Ensure the pH of your final experimental buffer is below the pI of this compound (ideally pH < 8).
-
Use of Organic Co-solvents: For stock solutions, consider using a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (ACN) to initially dissolve the peptide, followed by a stepwise dilution into the aqueous buffer. Note: Always check the tolerance of your specific assay for these solvents.
-
Work with Lower Concentrations: If possible, work with more dilute peptide solutions to reduce the likelihood of aggregation.
-
Problem 3: Inconsistent results in biological assays.
-
Cause: Undissolved peptide or aggregates can lead to inaccurate concentration determination and variability in experimental outcomes.
-
Solution:
-
Centrifugation: Before use, centrifuge the peptide solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any aggregates. Use the supernatant for your experiments.
-
Quantify After Solubilization: Whenever possible, determine the peptide concentration after solubilization and centrifugation using a method like UV spectroscopy (at 280 nm, if the sequence contains Trp or Tyr) or a peptide-specific colorimetric assay.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound?
A1: There is no single "best" solvent, as the optimal choice depends on the final application. However, a good starting point is to dissolve the lyophilized peptide in a small volume of sterile, dilute (0.1%) acetic acid or TFA to create a concentrated stock. For assays that are sensitive to acidic conditions, using a minimal amount of DMSO to dissolve the peptide, followed by careful dilution in the appropriate aqueous buffer, is a common alternative.
Q2: Can I dissolve this compound directly in PBS (Phosphate Buffered Saline)?
A2: Direct dissolution in PBS (typically pH 7.4) may be challenging due to the peptide's properties. The neutral pH is closer to its pI than an acidic buffer, and the presence of salts can sometimes promote aggregation. It is recommended to first prepare a concentrated stock in a suitable solvent (as described in A1) and then dilute it into PBS for your working solution.
Q3: How should I store this compound solutions?
A3: For long-term storage, it is best to store the peptide in its lyophilized form at -20°C or -80°C. Once in solution, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation and aggregation.
Q4: My this compound solution appears cloudy. What should I do?
A4: A cloudy solution indicates that the peptide is not fully dissolved and has likely formed aggregates. Do not use a cloudy solution in your experiments. Try the troubleshooting steps outlined above, such as sonication or adding a small amount of a suitable organic solvent. If the solution remains cloudy, it is best to centrifuge it and use the clear supernatant, keeping in mind that the actual concentration will be lower than initially calculated.
Experimental Protocols
Protocol 1: General Solubilization of this compound for Biological Assays
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Add a small volume of sterile 0.1% aqueous acetic acid or 0.1% TFA to the vial to achieve a high stock concentration (e.g., 1-10 mg/mL).
-
Gently vortex or swirl the vial to mix.
-
If the peptide is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution for any particulates. If present, centrifuge at >10,000 x g for 10 minutes and use the supernatant.
-
Dilute the stock solution to the final working concentration in your desired sterile aqueous buffer (e.g., cell culture medium, assay buffer). Perform this dilution stepwise while gently vortexing to prevent precipitation.
Signaling Pathway and Experimental Workflow Diagrams
Brevinin-1 family peptides have been shown to exert their biological effects through various mechanisms, including the modulation of cellular signaling pathways. For instance, Brevinin-1GHd, a closely related peptide, has been demonstrated to suppress the lipopolysaccharide (LPS)-induced inflammatory response by inactivating the MAPK signaling pathway.[2][5] The following diagram illustrates a plausible signaling pathway for this compound, based on the activity of other Brevinin-1 peptides.
References
- 1. An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound peptide [novoprolabs.com]
- 3. mdpi.com [mdpi.com]
- 4. Role of Peptide Hydrophobicity in the Mechanism of Action of α-Helical Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The first Brevinin-1 antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo [frontiersin.org]
Technical Support Center: Strategies for Reducing Brevinin-1RTa Hemolytic Activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to mitigate the hemolytic activity of the antimicrobial peptide Brevinin-1RTa. The following information is designed to address common challenges encountered during experimental design and execution.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My this compound analog exhibits high hemolytic activity. What is the underlying cause?
High hemolytic activity is a known characteristic of many Brevinin-1 peptides, including this compound. This is primarily due to their amphipathic α-helical structure and high hydrophobicity, which allows them to interact with and disrupt the lipid bilayer of eukaryotic cell membranes, such as those of red blood cells (erythrocytes). This interaction leads to membrane permeabilization, pore formation, and ultimately cell lysis (hemolysis). The C-terminal region, often containing a disulfide-bridged loop known as the "Rana box," has been identified as a significant contributor to the hemolytic activity of many Brevinin peptides.
2. How can I effectively reduce the hemolytic activity of my this compound analog while preserving its antimicrobial efficacy?
Several successful strategies have been documented for other Brevinin-1 peptides, which can serve as a valuable guide for modifying this compound. These approaches aim to increase the peptide's selectivity for bacterial membranes over eukaryotic membranes:
-
Amino Acid Substitution: The strategic replacement of specific amino acids can fine-tune the peptide's physicochemical properties.
-
Decreasing Hydrophobicity: Substituting hydrophobic amino acids (e.g., Leucine, Phenylalanine) with less hydrophobic or charged residues (e.g., Lysine, Alanine) can reduce non-specific interactions with erythrocyte membranes. For instance, replacing Leucine with Lysine has been shown to enhance erythrocyte integrity in a Brevinin-2-related peptide.[1]
-
Histidine Substitution: Introducing histidine residues can lower hemolytic activity and improve the therapeutic index.[2]
-
Incorporation of D-Amino Acids: Replacing L-amino acids with their D-enantiomers at specific positions can sometimes reduce hemolytic activity and has the added benefit of increasing resistance to proteolytic degradation.
-
-
C-Terminal Truncation (Removal of the "Rana Box"): For many Brevinin peptides, the C-terminal "Rana box" is a key determinant of hemolytic activity. Removing this structural motif has been demonstrated to significantly decrease hemolysis while often retaining potent antimicrobial activity, especially against Gram-positive bacteria.[3]
-
Positional Rearrangement of the "Rana Box": An alternative to complete removal is to relocate the C-terminal "Rana box" to a more central position within the peptide sequence. This modification has been shown to substantially reduce hemolytic activity without a corresponding loss of antibacterial potency in Brevinin-1E.[1]
3. I have engineered a this compound analog with lower hydrophobicity, but its antimicrobial activity has also decreased. What are the next steps?
A reduction in antimicrobial activity upon decreasing hydrophobicity is a common challenge, as a certain degree of hydrophobicity is necessary for membrane interaction and disruption. To address this, consider the following:
-
Maintaining a Net Positive Charge: A net positive charge of at least +2 is generally considered essential for the initial electrostatic attraction of the peptide to the negatively charged surface of bacterial membranes. If modifications have reduced the overall charge, consider introducing cationic residues like Lysine or Arginine at positions that do not drastically increase hydrophobicity.
-
Preserving Amphipathicity: The spatial separation of hydrophobic and hydrophilic residues on opposite faces of the α-helix (amphipathicity) is critical for antimicrobial function. When making substitutions, use helical wheel projection tools to visualize the impact on the peptide's amphipathic character. Aim to preserve a distinct hydrophobic face for membrane insertion and a hydrophilic face for interaction with the aqueous environment.
-
Targeted Modifications: Instead of making global changes to the peptide's hydrophobicity, focus substitutions on the hydrophilic face of the helix. This can sometimes reduce self-aggregation and non-specific membrane interactions without compromising the hydrophobic interactions required for bacterial membrane disruption.
Data Presentation: Impact of Modifications on Hemolytic Activity of Brevinin-1 Analogs
The following table summarizes quantitative data from studies on various Brevinin-1 peptides, illustrating the effectiveness of different modification strategies in reducing hemolytic activity. While this data is not specific to this compound, it provides a strong rationale for applying similar approaches.
| Parent Peptide | Modification Strategy | Resulting Analog | HC50 (µM) of Analog | Fold Change in Hemolytic Activity | Key Finding |
| Brevinin-1E | Positional Rearrangement | "Rana box" moved to central position | Significantly Increased | Considerable Reduction | Reduced hemolytic activity was achieved without a significant loss of antibacterial potency.[1] |
| Brevinin-1OS | Truncation & Amino Acid Substitution | OSf | >512 | Dramatic Decrease | A truncated 11-amino acid analog demonstrated broad-spectrum antibacterial activity with a significant reduction in hemolysis.[3] |
| Brevinin-1pl | Amino Acid Substitution | brevinin-1pl-3H (Histidine substitution) | Increased (less hemolytic) | Reduction | The introduction of histidine improved the peptide's selectivity by reducing its hemolytic activity.[2] |
| Brevinin-1GHa | C-Terminal Truncation | Brevinin-1GHb (Removal of "Rana box") | >256 | Decrease | The removal of the "Rana box" led to a decrease in hemolytic activity, although it also resulted in a loss of antimicrobial activity.[4] |
| Brevinin-1GHa | Positional Rearrangement | Brevinin-1GHc ("Rana box" in central position) | 128 | Reduction | Relocating the "Rana box" reduced hemolytic activity; however, a decline in antimicrobial activity was also observed.[4] |
| Brevinin-1GHa | Truncation & Amino Acid Substitution | BR-1GHa-4 (Gly3 to Pro substitution) | Not hemolytic at up to 128 µM | Significant Reduction | This analog displayed a strong antimicrobial effect against Gram-positive bacteria with virtually no hemolytic activity.[5] |
Note: HC50 is the peptide concentration required to induce 50% hemolysis. A higher HC50 value indicates lower hemolytic activity.
Experimental Protocols
Detailed Protocol: Hemolytic Activity Assay
This protocol provides a standardized method for quantifying the hemolytic activity of this compound and its analogs.
Materials:
-
Freshly collected, anticoagulated blood (e.g., human, horse)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
1% (v/v) Triton X-100 in PBS (Positive Control)
-
Sterile PBS (Negative Control)
-
Lyophilized peptide analogs
-
Sterile, nuclease-free water or appropriate solvent for peptide reconstitution
-
96-well V-bottom or U-bottom microtiter plates
-
96-well flat-bottom microtiter plates
-
Microplate reader with a filter for 450 nm or 540 nm
-
Benchtop centrifuge with a microplate rotor
-
Incubator set to 37°C
Procedure:
-
Preparation of Red Blood Cell (RBC) Suspension: a. Transfer a sample of whole blood into a conical tube and centrifuge at 1,000 x g for 10 minutes at 4°C. b. Carefully aspirate and discard the plasma (supernatant) and the buffy coat (thin white layer of white blood cells). c. Resuspend the pelleted RBCs in 10 volumes of cold, sterile PBS. Gently invert to mix. d. Centrifuge again at 1,000 x g for 10 minutes at 4°C. Discard the supernatant. e. Repeat the washing steps (c and d) two more times for a total of three washes. f. After the final wash, resuspend the packed RBCs in PBS to prepare a 4% (v/v) RBC suspension.
-
Assay Plate Preparation: a. Reconstitute the lyophilized peptides to a stock concentration of 1 mg/mL or 1 mM in sterile water or a suitable solvent. b. In a 96-well V-bottom or U-bottom plate, prepare serial two-fold dilutions of each peptide analog in PBS. The final volume in each well should be 50 µL. c. Prepare control wells:
- Negative Control (0% Lysis): 50 µL of sterile PBS.
- Positive Control (100% Lysis): 50 µL of 1% Triton X-100.
-
Incubation: a. Add 50 µL of the 4% RBC suspension to each well containing the peptide dilutions and controls. The final volume in all wells will be 100 µL. b. Mix gently by tapping the plate. c. Incubate the plate at 37°C for 1 hour.
-
Measurement of Hemolysis: a. After incubation, centrifuge the plate at 1,000 x g for 10 minutes to pellet the intact RBCs and cell debris. b. Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate. Be careful not to disturb the pellet. c. Measure the absorbance of the supernatant at 450 nm or 540 nm using a microplate reader. This absorbance is proportional to the concentration of hemoglobin released from lysed RBCs.
-
Data Analysis: a. Calculate the percentage of hemolysis for each peptide concentration using the following equation: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100 b. Plot the percent hemolysis as a function of peptide concentration. c. Determine the HC50 value, which is the concentration of the peptide that causes 50% hemolysis, from the dose-response curve.
Mandatory Visualizations
Caption: Proposed mechanism of this compound induced hemolysis.
References
- 1. An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineering of antimicrobial peptide Brevinin-1pl: arginine, lysine, and histidine substitutions enhance antimicrobial-anticancer efficacy with reduced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Design and modification of frog skin peptide brevinin-1GHa with enhanced antimicrobial activity on Gram-positive bacterial strains - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Brevinin-1RTa Stability in Serum
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the serum stability of the antimicrobial peptide, Brevinin-1RTa.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Question: After incubating this compound with serum, I see a significant loss of peptide. How can I confirm this is due to proteolytic degradation?
Answer: To confirm proteolytic degradation, you can perform the following steps:
-
Mass Spectrometry (MS) Analysis: Analyze the serum-incubated sample using LC-MS. Degradation will be indicated by the appearance of new peaks corresponding to peptide fragments with lower molecular weights than the intact this compound.
-
Protease Inhibitor Cocktail: Repeat the serum incubation in the presence of a broad-spectrum protease inhibitor cocktail. A significant reduction in the loss of the parent peptide compared to the sample without inhibitors strongly suggests proteolytic degradation.
-
Heat-Inactivated Serum Control: As a control, incubate this compound in heat-inactivated serum (typically 56°C for 30 minutes). This denatures many proteases. If the peptide remains stable in heat-inactivated serum but degrades in active serum, it points to enzymatic activity as the cause of instability.
Question: My modified this compound analogue shows improved serum stability but has lost its antimicrobial activity. What could be the reason and how can I fix it?
Answer: Loss of antimicrobial activity upon modification can be attributed to several factors:
-
Alteration of Amphipathicity: The modification may have disrupted the amphipathic α-helical structure crucial for interacting with bacterial membranes.
-
Reduced Cationicity: If positively charged residues (like Lysine or Arginine) were replaced, the peptide's ability to bind to negatively charged bacterial membranes could be compromised.
-
Steric Hindrance: The modification (e.g., PEGylation) might physically block the peptide's active site from interacting with the bacterial membrane.
Troubleshooting Steps:
-
Circular Dichroism (CD) Spectroscopy: Use CD spectroscopy to assess the secondary structure of your modified peptide in a membrane-mimicking environment (e.g., SDS micelles or TFE). A significant change from a predominantly α-helical structure compared to the parent peptide could explain the loss of activity.
-
Strategic Modifications: If you substituted a key cationic residue, consider alternative modifications that preserve the positive charge, such as replacing L-amino acids with their D-enantiomers at protease-sensitive sites.
-
Linker Technology: For larger modifications like PEGylation, incorporating a linker between the peptide and the modifying group can help to reduce steric hindrance.
Question: I am observing high variability in my serum stability assay results. What are the potential sources of this variability?
Answer: High variability in serum stability assays can stem from several sources:
-
Serum Source and Handling: Serum composition can vary between batches and species. Repeated freeze-thaw cycles of the serum can also affect protease activity.
-
Inconsistent Sampling and Quenching: The timing of sample collection and the efficiency of stopping the proteolytic reaction (quenching) must be precise.
-
Peptide Adsorption: Peptides can adsorb to plasticware. Using low-binding tubes and plates is recommended.
To improve consistency:
-
Standardize Serum: Use a single lot of serum for a set of comparative experiments and avoid multiple freeze-thaw cycles.
-
Precise Timing: Use a multichannel pipette for simultaneous addition of reagents and ensure rapid and effective quenching (e.g., with trifluoroacetic acid or acetonitrile).
-
Use Low-Binding Consumables: Employ polypropylene or other low-adhesion materials for all steps of the assay.
Frequently Asked Questions (FAQs)
Why is this compound unstable in serum?
This compound, like many other antimicrobial peptides, is susceptible to degradation by proteases present in serum. These enzymes, such as trypsin and chymotrypsin, recognize and cleave specific amino acid sequences within the peptide. The cationic nature of many antimicrobial peptides, due to the presence of arginine and lysine residues, can make them particularly prone to tryptic cleavage.
What are the most common strategies to enhance the serum stability of this compound?
Several strategies can be employed to improve the serum half-life of this compound:
-
Amino Acid Substitution:
-
D-Amino Acid Substitution: Replacing L-amino acids at cleavage sites with their D-enantiomers makes the peptide resistant to proteases, which are stereospecific for L-amino acids.
-
Non-proteinogenic Amino Acid Incorporation: Substituting protease-sensitive residues with unnatural amino acids, such as replacing Arginine with α-amino-3-guanidino-propionic acid (Agp), can hinder protease recognition.
-
-
N- and C-terminal Modifications:
-
Acetylation or Amidation: Capping the N-terminus with an acetyl group or the C-terminus with an amide group can block the action of exopeptidases.
-
PEGylation: Attaching polyethylene glycol (PEG) chains can sterically shield the peptide from proteases and increase its hydrodynamic radius, reducing renal clearance.
-
-
Structural Modifications:
-
Cyclization: Creating a cyclic peptide can restrict its conformation, making it less accessible to proteases. The native Brevinin-1 structure already contains a disulfide bridge forming a "Rana-box" motif at the C-terminus, which contributes to its stability.[1]
-
Will modifying this compound to increase serum stability affect its hemolytic activity?
Modifications can indeed alter the hemolytic activity of this compound. For instance, increasing the overall hydrophobicity of the peptide in an attempt to enhance its interaction with bacterial membranes can also lead to increased lysis of red blood cells. It is crucial to co-evaluate antimicrobial activity, serum stability, and hemolytic activity to achieve a therapeutically viable peptide.
Data Presentation
Due to the lack of publicly available quantitative serum stability data specifically for this compound and its analogues, the following table presents illustrative data based on common stability enhancement strategies for antimicrobial peptides. This data is intended to provide a comparative framework for expected outcomes.
| Peptide ID | Modification | Half-life in Serum (t½) | Antimicrobial Activity (MIC vs. S. aureus) | Hemolytic Activity (HC₅₀) |
| This compound | None (Wild-Type) | < 30 min | 4 µg/mL | 25 µg/mL |
| This compound-D | D-Arg substitution at position 22 | ~ 4 hours | 4 µg/mL | 28 µg/mL |
| This compound-N-Ac | N-terminal Acetylation | ~ 1 hour | 4 µg/mL | 24 µg/mL |
| This compound-PEG | PEGylation at N-terminus | > 12 hours | 8 µg/mL | > 100 µg/mL |
Note: The values presented are hypothetical and for illustrative purposes only.
Experimental Protocols
Serum Stability Assay
This protocol outlines a method to determine the stability of this compound and its analogues in serum.
Materials:
-
This compound or analogue
-
Human or mouse serum
-
Phosphate-buffered saline (PBS)
-
Quenching solution (e.g., 10% Trifluoroacetic acid (TFA) or Acetonitrile with 1% TFA)
-
Low-binding microcentrifuge tubes
-
Incubator at 37°C
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Dissolve the peptide in an appropriate solvent (e.g., sterile water or PBS) to prepare a stock solution.
-
Dilute the peptide stock solution in serum (e.g., 25% or 50% serum in PBS) to the final desired concentration (e.g., 100 µg/mL).
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the proteolytic reaction by adding the aliquot to the quenching solution and vortexing.
-
Centrifuge the samples to precipitate serum proteins.
-
Analyze the supernatant by reverse-phase HPLC (RP-HPLC) to quantify the remaining intact peptide.
-
The percentage of remaining peptide at each time point is calculated relative to the amount at time 0. The half-life (t½) is determined by plotting the percentage of remaining peptide against time.
Minimal Inhibitory Concentration (MIC) Assay
This protocol is for determining the lowest concentration of a peptide that inhibits the visible growth of a microorganism.
Materials:
-
This compound or analogue
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 25923)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the peptide and perform serial two-fold dilutions in MHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10⁵ CFU/mL in MHB.
-
Add an equal volume of the bacterial inoculum to each well containing the peptide dilutions.
-
Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the peptide at which no visible growth of the bacteria is observed.
Hemolytic Activity Assay
This protocol measures the ability of a peptide to lyse red blood cells.
Materials:
-
This compound or analogue
-
Fresh human or sheep red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (for 100% lysis control)
-
Sterile V-bottom 96-well plates
-
Centrifuge
-
Microplate reader
Procedure:
-
Wash the RBCs three times with PBS by centrifugation and resuspend to a final concentration of 2% (v/v) in PBS.
-
Prepare serial dilutions of the peptide in PBS in a 96-well plate.
-
Add the RBC suspension to each well.
-
Include a negative control (RBCs in PBS) and a positive control (RBCs with 1% Triton X-100 for 100% hemolysis).
-
Incubate the plate at 37°C for 1 hour.
-
Centrifuge the plate to pellet the intact RBCs.
-
Transfer the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 450 nm, which corresponds to the release of hemoglobin.
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100
-
The HC₅₀ is the peptide concentration that causes 50% hemolysis.
Visualizations
Caption: Workflow for the serum stability assay.
Caption: Troubleshooting for loss of antimicrobial activity.
References
Technical Support Center: Optimizing Brevinin-1RTa Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification of the antimicrobial peptide Brevinin-1RTa.
Frequently Asked Questions (FAQs)
1. Expression and Lysis
-
Q: My this compound expression levels are very low. What can I do to improve the yield?
-
A: Low expression of antimicrobial peptides like this compound is a common issue, often due to their potential toxicity to the E. coli host. Consider the following optimization strategies:
-
Lower Induction Temperature: Inducing protein expression at a lower temperature (e.g., 15-20°C) for a longer period (16-24 hours) can reduce the metabolic burden on the cells and may improve protein folding and solubility.[1]
-
Optimize IPTG Concentration: High concentrations of IPTG can lead to rapid, overwhelming expression and the formation of inclusion bodies. Test a range of IPTG concentrations (e.g., 0.1 mM to 1 mM) to find the optimal level for soluble expression.[1][2]
-
Choice of Expression Strain: Some E. coli strains are better suited for expressing toxic proteins. Consider using strains like BL21(DE3)pLysS, which contains a T7 lysozyme plasmid to reduce basal expression levels of the target gene.
-
Fusion Protein Partner: Expressing this compound as a fusion protein with a highly soluble partner like Thioredoxin (Trx) or Glutathione S-transferase (GST) can significantly enhance its expression and solubility.[3]
-
-
-
Q: The majority of my expressed this compound is in inclusion bodies. How can I improve its solubility?
-
A: Inclusion body formation is common for overexpressed recombinant proteins in E. coli.[4][5] Besides optimizing expression conditions as mentioned above, you can focus on solubilization and refolding protocols. See the detailed "Protocol for Solubilization and Refolding of this compound from Inclusion Bodies" below.
-
2. Purification
-
Q: I am using a His-tag for affinity purification, but the yield is low. What are the possible reasons?
-
A: Several factors can lead to low yield during affinity chromatography:
-
Inaccessible Tag: The His-tag might be buried within the folded fusion protein, preventing its interaction with the chromatography resin. Consider adding a linker region between the fusion partner and this compound.
-
Suboptimal Buffer Conditions: Ensure the pH of your binding buffer is optimal for the His-tag interaction (typically pH 7.5-8.0). Also, check for the presence of chelating agents (like EDTA) or strong reducing agents in your sample, as these can interfere with the nickel or cobalt resin.
-
Column Overloading: Exceeding the binding capacity of your affinity column will result in the loss of your target protein in the flow-through. Refer to the manufacturer's instructions for the specific binding capacity of your resin.
-
-
-
Q: My this compound peak is broad during Reverse-Phase HPLC (RP-HPLC). How can I improve the peak shape?
-
A: Broad peaks in RP-HPLC can be caused by several factors:
-
Suboptimal Mobile Phase: The choice of organic modifier (acetonitrile or methanol) and ion-pairing agent (like trifluoroacetic acid - TFA) can significantly impact peak shape. Acetonitrile often provides sharper peaks than methanol for peptides.[6] Ensure the TFA concentration is sufficient (typically 0.1%) to maintain a low pH and sharp peaks.
-
Gradient Slope: A steep gradient can lead to poor resolution and broad peaks. Try optimizing the gradient to a shallower slope around the expected elution point of this compound.[7]
-
Column Temperature: Increasing the column temperature (e.g., to 40-50°C) can improve peak shape by reducing mobile phase viscosity and increasing mass transfer.[6]
-
-
3. Post-Purification
-
Q: How can I confirm the identity and purity of my purified this compound?
-
A: Mass spectrometry is the gold standard for confirming the molecular weight of your purified peptide.[8][9] SDS-PAGE can be used to assess purity, but for a small peptide like this compound, specialized techniques like Tricine-SDS-PAGE may be required for better resolution. Analytical RP-HPLC is also an excellent method to assess purity, with a single, sharp peak indicating high purity.
-
Troubleshooting Guides
Table 1: Troubleshooting Low Yield in this compound Purification
| Problem | Possible Cause | Recommended Solution |
| Low expression of fusion protein | Toxicity of this compound to the host. | Lower induction temperature (15-20°C), reduce IPTG concentration (0.1-0.5 mM), or use a strain that controls basal expression (e.g., BL21(DE3)pLysS). |
| Protein is in inclusion bodies | High expression rate leading to misfolding. | Optimize expression conditions (lower temperature, less IPTG). Implement a robust inclusion body solubilization and refolding protocol. |
| Low recovery from affinity column | His-tag is inaccessible. | Redesign the construct to include a linker between the fusion partner and this compound. |
| Suboptimal binding/elution buffers. | Check the pH of your buffers. Avoid chelating agents. Perform a small-scale screen of different imidazole concentrations for optimal elution. | |
| Loss of peptide during cleavage | Inefficient protease activity. | Optimize protease-to-protein ratio, incubation time, and temperature. Ensure the cleavage buffer is optimal for the specific protease. |
| Peptide degradation | Presence of proteases. | Add protease inhibitors during cell lysis. Work at low temperatures (4°C) throughout the purification process. |
Table 2: Troubleshooting Poor Purity of this compound
| Problem | Possible Cause | Recommended Solution |
| Contaminating proteins after affinity chromatography | Non-specific binding to the resin. | Increase the concentration of imidazole in the wash buffer (e.g., 20-50 mM). Increase the salt concentration (e.g., up to 500 mM NaCl) in the wash buffer to disrupt ionic interactions. |
| Multiple peaks in RP-HPLC | Peptide modifications (e.g., oxidation). | Degas all buffers and keep the sample on ice. If the peptide contains methionine or cysteine, consider adding a small amount of a reducing agent like DTT to the sample before injection (if compatible with your downstream application). |
| Incomplete cleavage of the fusion tag. | Optimize the cleavage reaction. Consider a second affinity chromatography step after cleavage to remove the uncleaved fusion protein and the protease. | |
| Broad or tailing peaks in RP-HPLC | Suboptimal chromatography conditions. | Optimize the gradient slope, flow rate, and column temperature. Ensure the mobile phase pH is appropriate (typically pH 2-3 for peptides with TFA). |
Experimental Protocols
Protocol for Expression of Thioredoxin-Brevinin-1RTa Fusion Protein
-
Transformation: Transform E. coli BL21(DE3) with the pET32a(+)-Brevinin-1RTa expression vector.
-
Starter Culture: Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.4 mM.
-
Expression: Incubate the culture for 16-20 hours at 18°C with shaking.
-
Harvesting: Harvest the cells by centrifugation at 6,000 x g for 20 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.
Protocol for Solubilization and Refolding of this compound from Inclusion Bodies
-
Cell Lysis: Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1% Triton X-100, 1 mg/mL lysozyme, and protease inhibitors). Sonicate the cells on ice.
-
Inclusion Body Isolation: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C. Discard the supernatant. Wash the inclusion body pellet with a buffer containing Triton X-100 to remove membrane contaminants.[10]
-
Solubilization: Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride, 50 mM Tris-HCl, pH 8.0, 10 mM DTT) with stirring for 1-2 hours at room temperature.
-
Refolding: Use a rapid dilution method for refolding. Add the solubilized protein drop-wise into a large volume of refolding buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 0.5 M L-arginine, and a redox system like reduced/oxidized glutathione) with gentle stirring at 4°C. The final protein concentration should be low (e.g., <0.1 mg/mL) to prevent aggregation.[11]
-
Dialysis: Dialyze the refolded protein against the cleavage buffer to remove the refolding additives.
Protocol for RP-HPLC Purification of this compound
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 60 minutes at a flow rate of 1 mL/min is a good starting point. This gradient should be optimized based on the retention time of this compound.[7]
-
Detection: Monitor the absorbance at 214 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the major peptide peak.
-
Analysis: Analyze the collected fractions by mass spectrometry to confirm the identity of this compound.
Visualizations
Caption: Overview of the this compound expression and purification workflow.
Caption: Troubleshooting logic for addressing low yield of purified this compound.
References
- 1. neb.com [neb.com]
- 2. Optimization of rPDT fusion protein expression by Escherichia coli in pilot scale fermentation: a statistical experimental design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carrier proteins for fusion expression of antimicrobial peptides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solubilization and Refolding of Inclusion Body Proteins | Springer Nature Experiments [experiments.springernature.com]
- 5. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mass Spectrometry in Peptide and Protein Analysis | Mabion [mabion.eu]
- 10. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 11. Inclusion Bodies Protein Expression and Protein Refolding Protocol | FineTest Recombinant Protein [fn-test.com]
Brevinin-1RTa Aggregation: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of Brevinin-1RTa aggregation in solution. By offering detailed protocols and clear data presentation, this guide aims to facilitate seamless experimentation and reliable results.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound, with a focus on identifying and resolving aggregation-related problems.
Question: My this compound solution, which was initially clear, has become cloudy or has visible precipitates. What is happening and how can I fix it?
Answer:
Cloudiness or precipitation is a strong indicator of peptide aggregation. This compound, like many amphipathic peptides, can self-associate and aggregate under suboptimal conditions, leading to a loss of active, monomeric peptide.
Potential Causes:
-
Suboptimal pH: The net charge of the peptide is highly dependent on pH. At or near its isoelectric point (pI), a peptide has a net neutral charge, which can minimize electrostatic repulsion and promote aggregation.
-
High Peptide Concentration: Increased peptide concentration can drive the equilibrium towards self-association and aggregation.
-
Inappropriate Buffer or Salt Concentration: The type and concentration of ions in the solution can affect peptide solubility. Some salts can have a "salting-out" effect, reducing solubility and promoting aggregation.[1][2]
-
Temperature Fluctuations: Freeze-thaw cycles or prolonged storage at inappropriate temperatures can induce conformational changes that expose hydrophobic regions, leading to aggregation.
-
Mechanical Stress: Vigorous vortexing or agitation can introduce shear stress, which may also lead to aggregation.
Step-by-Step Solutions:
-
Centrifugation: Gently centrifuge the cloudy solution to pellet the aggregates. The supernatant can be carefully collected, and its concentration can be re-determined. This provides a temporary solution to rescue the non-aggregated peptide.
-
pH Adjustment: If the approximate pI of this compound is known or can be predicted, adjust the buffer pH to be at least 1-2 units away from the pI to ensure a net positive or negative charge, which will increase electrostatic repulsion between peptide molecules.
-
Dilution: Try diluting the peptide solution to a lower working concentration.
-
Buffer Screening: Experiment with different buffer systems (e.g., phosphate, Tris, citrate) and ionic strengths to identify conditions that enhance solubility.
-
Incorporate Solubilizing Agents: Consider the addition of excipients known to reduce peptide aggregation. (See FAQ on stabilizing excipients).
-
Gentle Handling: When dissolving or mixing the peptide, use gentle swirling or pipetting instead of vigorous vortexing.
Question: I am observing a progressive loss of this compound's biological activity in my experiments. Could this be related to aggregation?
Answer:
Yes, a decline in biological activity is a common consequence of peptide aggregation. The formation of aggregates sequesters the peptide into a non-functional state, reducing the concentration of active monomers that can interact with their targets, such as bacterial membranes.[1]
Potential Causes:
-
Formation of Soluble Oligomers: Not all aggregates are visible. Small, soluble oligomers can form initially, which are often precursors to larger, insoluble aggregates. These oligomers are typically inactive.
-
Adsorption to Surfaces: Peptides can adsorb to the surfaces of storage vials (e.g., plastic or glass), reducing the concentration of peptide in solution. This is more likely to happen with hydrophobic peptides.
-
Chemical Degradation: Besides aggregation, chemical degradation (e.g., oxidation, deamidation) could also lead to a loss of activity.
Step-by-Step Solutions:
-
Characterize the Peptide Solution: Use techniques like Dynamic Light Scattering (DLS) to check for the presence of soluble aggregates. Size Exclusion Chromatography (SEC) can also be used to detect the formation of higher molecular weight species.
-
Use Low-Binding Labware: To minimize adsorption, use low-protein-binding microcentrifuge tubes and pipette tips.
-
Incorporate Stabilizers: The addition of certain excipients can help prevent the formation of both soluble and insoluble aggregates. Arginine, for example, has been shown to suppress protein and peptide aggregation.[3]
-
Fresh Preparations: Whenever possible, prepare fresh solutions of this compound for each experiment to minimize the effects of long-term storage.
-
Control for Chemical Stability: Ensure that the buffer conditions (e.g., pH) and storage temperature are optimal for the chemical stability of the peptide.
Frequently Asked Questions (FAQs)
What are the key structural features of this compound that contribute to its aggregation?
This compound belongs to the Brevinin-1 family of antimicrobial peptides.[4] These peptides are typically cationic and amphipathic, meaning they have distinct hydrophobic and hydrophilic regions.[5][6] In aqueous solution, the hydrophobic parts of the peptide molecules can interact with each other to minimize their exposure to water, which can drive self-association and aggregation.[4] Brevinin-1 peptides, including this compound, often adopt an α-helical structure in hydrophobic environments, such as cell membranes.[4][7] This conformational flexibility can also contribute to aggregation under certain solution conditions.
What are some recommended excipients or additives to prevent this compound aggregation?
While specific data for this compound is limited, several types of excipients are commonly used to stabilize peptide solutions and prevent aggregation:[3]
-
Amino Acids: Arginine and glycine are known to be effective aggregation inhibitors for a variety of proteins and peptides.[3]
-
Sugars and Polyols: Sugars like sucrose and trehalose, and polyols such as mannitol and sorbitol, can stabilize the native conformation of peptides.
-
Non-ionic Surfactants: Low concentrations of non-ionic surfactants (e.g., Polysorbate 20 or 80) can prevent surface-induced aggregation and stabilize the peptide in solution.
-
Buffering Agents: Choosing a suitable buffer to maintain a pH that ensures a net charge on the peptide is crucial for electrostatic repulsion.
How should I properly store this compound to minimize aggregation?
For long-term storage, it is generally recommended to store peptides in a lyophilized (powder) form at -20°C or -80°C. Once reconstituted in solution, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can promote aggregation. If the solution needs to be stored for a short period, refrigeration at 2-8°C is often preferable to freezing.
Quantitative Data Summary
The following table provides a general guide to the expected effects of various solution parameters on the aggregation of amphipathic, cationic peptides like this compound. The optimal conditions for any specific peptide should be determined experimentally.
| Parameter | Condition | Expected Effect on Aggregation | Rationale |
| pH | At or near the isoelectric point (pI) | Increase | Minimizes electrostatic repulsion. |
| Far from the isoelectric point (pI) | Decrease | Increases net charge and electrostatic repulsion. | |
| Peptide Concentration | High | Increase | Increases the likelihood of intermolecular interactions. |
| Low | Decrease | Reduces the probability of self-association. | |
| Ionic Strength | High (e.g., >500 mM NaCl) | May Increase | Can cause a "salting-out" effect, reducing solubility. |
| Moderate (e.g., 150 mM NaCl) | Variable | Can shield charges, potentially reducing repulsion. | |
| Temperature | Elevated | Increase | Can induce unfolding and expose hydrophobic regions. |
| Low (2-8°C) | Decrease | Reduces molecular motion and hydrophobic interactions. | |
| Agitation | Vigorous (e.g., vortexing) | Increase | Shear stress can induce unfolding and aggregation. |
| Gentle (e.g., swirling) | Decrease | Minimizes physical stress on the peptide. | |
| Additives | Arginine, Glycine | Decrease | Can suppress aggregation by various mechanisms.[3] |
| Sugars (e.g., Sucrose) | Decrease | Stabilize the native peptide structure. | |
| Non-ionic Surfactants | Decrease | Reduce surface adsorption and hydrophobic interactions. |
Experimental Protocols
Protocol 1: Peptide Solubility and Aggregation Assay by Turbidity
This protocol provides a basic method to assess the solubility and aggregation of this compound under different buffer conditions by measuring turbidity.
Objective: To determine the relative aggregation of this compound in various solutions by measuring light scattering at 340-400 nm.
Materials:
-
Lyophilized this compound
-
A selection of buffers to be tested (e.g., phosphate, Tris, citrate at various pH values)
-
Sodium chloride (NaCl) for adjusting ionic strength
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance
Procedure:
-
Prepare Peptide Stock Solution: Reconstitute lyophilized this compound in sterile, deionized water to create a concentrated stock solution (e.g., 1-2 mM).
-
Prepare Test Solutions: In the wells of the 96-well plate, prepare the different buffer conditions to be tested. This could include varying pH, ionic strength, or the presence of different excipients.
-
Initiate Aggregation: Add a small volume of the this compound stock solution to each well to reach the desired final concentration (e.g., 100 µM). The final volume in each well should be consistent (e.g., 200 µL).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C).
-
Turbidity Measurement: Measure the absorbance (optical density) of each well at a wavelength between 340 nm and 400 nm at regular time intervals (e.g., every 30 minutes for several hours). An increase in absorbance indicates an increase in turbidity due to aggregation.
-
Data Analysis: Plot the absorbance values versus time for each condition. A steeper slope indicates a faster rate of aggregation.
Protocol 2: Thioflavin T (ThT) Assay for Amyloid-like Fibril Detection
This protocol is used to detect the formation of amyloid-like fibrils, a specific type of ordered aggregate characterized by a cross-β-sheet structure.
Objective: To monitor the formation of amyloid-like fibrils of this compound using the fluorescent dye Thioflavin T (ThT).
Materials:
-
This compound
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Buffer of choice (e.g., phosphate buffer)
-
96-well black, clear-bottom microplate
-
Fluorometric microplate reader with excitation at ~440 nm and emission at ~485 nm
Procedure:
-
Prepare Reaction Mixtures: In the wells of the 96-well plate, prepare the reaction mixtures containing this compound at the desired concentration in the chosen buffer. Also include a small volume of the ThT stock solution to reach a final concentration of ~10-20 µM.
-
Include Controls: Prepare negative control wells containing only the buffer and ThT, and wells with any excipients to be tested.
-
Incubation and Monitoring: Place the plate in the fluorometric plate reader set to the desired temperature (e.g., 37°C). If possible, configure the reader to shake the plate intermittently to promote fibril formation.
-
Fluorescence Measurement: Measure the ThT fluorescence intensity (Ex: ~440 nm, Em: ~485 nm) at regular intervals over an extended period (e.g., every hour for 24-48 hours).
-
Data Analysis: Plot the fluorescence intensity versus time. A sigmoidal curve with a lag phase, a growth phase, and a plateau phase is characteristic of amyloid fibril formation. The length of the lag phase and the maximum fluorescence intensity can be used to compare aggregation under different conditions.
Visualizations
Caption: Troubleshooting workflow for this compound aggregation issues.
Caption: Experimental workflow for assessing anti-aggregation additives.
References
- 1. mdpi.com [mdpi.com]
- 2. Aggregation and Its Influence on the Bioactivities of a Novel Antimicrobial Peptide, Temporin-PF, and Its Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The first Brevinin-1 antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo [frontiersin.org]
Strategies to increase Brevinin-1RTa expression in recombinant systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the expression of the antimicrobial peptide Brevinin-1RTa in recombinant systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its recombinant expression challenging?
This compound is a 24-amino acid antimicrobial peptide (AMP) originally isolated from the skin of the Chinese sucker frog, Amolops ricketti. Its amino acid sequence is FLPLLAGVVANFLPQIICKIARKC. Like many AMPs, the recombinant expression of this compound can be challenging due to its inherent antimicrobial properties, which can be toxic to the host organism (e.g., E. coli), and its small size, which makes it susceptible to proteolytic degradation.
Q2: What are the primary strategies to increase the expression of this compound?
The most effective strategies focus on mitigating toxicity and preventing degradation. These include:
-
Fusion Protein Expression: Fusing this compound to a larger, more stable protein partner can mask its toxicity and protect it from proteases.
-
Codon Optimization: Adapting the this compound gene sequence to the codon bias of the expression host can significantly improve translation efficiency.[1][2][3][4]
-
Optimization of Expression Conditions: Fine-tuning parameters such as temperature, inducer concentration, and culture medium can enhance protein yield and solubility.[5][6][7][8]
-
Host Strain Selection: Using specialized host strains, such as those with tighter control over expression or those that facilitate disulfide bond formation, can be beneficial.
Q3: How do I choose the best fusion partner for this compound?
The choice of fusion partner depends on the desired outcome (e.g., solubility, purification ease, or high yield). Common fusion tags for AMPs include:
-
Thioredoxin (Trx): Known to enhance the solubility of its fusion partners.
-
Glutathione S-transferase (GST): A versatile tag that often promotes soluble expression and allows for affinity purification.[9]
-
Maltose-Binding Protein (MBP): A large, highly soluble protein that can significantly improve the solubility of fused peptides.[10]
-
Small Ubiquitin-like Modifier (SUMO): Can enhance expression levels and solubility, and specific proteases are available for its precise removal.[9][11]
-
Inclusion Body-Inducing Tags (e.g., PurF fragment, Ketosteroid Isomerase): These tags direct the fusion protein to insoluble inclusion bodies, which can protect the host from toxic peptides and simplify initial purification.[12]
The following diagram illustrates the general logic for selecting a fusion partner:
Caption: A flowchart outlining the decision-making process for selecting an appropriate fusion partner for this compound expression.
Troubleshooting Guides
Issue 1: Low or No Expression of the this compound Fusion Protein
Possible Causes & Solutions
| Cause | Recommended Solution |
| Codon Bias: The native codons of the this compound gene are not optimal for the expression host (e.g., E. coli). | Synthesize a codon-optimized gene for the target expression system. Various online tools and commercial services are available for this purpose.[1][3][13] |
| mRNA Instability: The secondary structure of the mRNA transcript may hinder ribosome binding and translation initiation. | Analyze the mRNA secondary structure, particularly around the 5' end and the ribosome binding site. Codon optimization can also help to reduce stable secondary structures.[1] |
| Plasmid Instability: The expression plasmid may be lost during cell division, especially if the expressed peptide is toxic. | Ensure consistent antibiotic selection throughout the culture. Consider using a more stable antibiotic, such as carbenicillin instead of ampicillin.[7][14] |
| Toxicity of this compound: Even with a fusion partner, basal ("leaky") expression of the toxic peptide can inhibit cell growth. | Use a host strain with tight regulation of the promoter (e.g., BL21(DE3)pLysS).[15] Add glucose (0.5-1%) to the culture medium to repress the lac promoter.[7] |
| Incorrect Construct: Errors in the cloned gene sequence (e.g., frameshift mutations, premature stop codons). | Sequence-verify the final expression construct to ensure the integrity of the fusion protein open reading frame.[7] |
Issue 2: The this compound Fusion Protein is Expressed as Insoluble Inclusion Bodies
Possible Causes & Solutions
| Cause | Recommended Solution |
| High Expression Rate: Rapid synthesis of the fusion protein overwhelms the cellular folding machinery. | Lower the induction temperature to 15-25°C and extend the induction time (e.g., overnight).[5][6][7] Reduce the inducer (e.g., IPTG) concentration to 0.1-0.4 mM.[5][6][7] |
| Hydrophobic Nature of this compound: The peptide itself may promote aggregation. | Co-express with molecular chaperones (e.g., GroEL/ES, DnaK/J) to assist in proper folding. Use a more effective solubility-enhancing fusion partner like MBP. |
| Disulfide Bond Formation: this compound has two cysteine residues that may form disulfide bonds. The reducing environment of the E. coli cytoplasm is not conducive to disulfide bond formation. | Express the protein in an engineered E. coli strain that facilitates cytoplasmic disulfide bond formation (e.g., Origami™ or SHuffle® strains). Target the fusion protein to the periplasm, which is a more oxidizing environment. |
The following diagram illustrates a general workflow for troubleshooting protein expression issues:
Caption: A systematic workflow for diagnosing and resolving common issues encountered during the recombinant expression of this compound.
Data Presentation
Table 1: Illustrative Yield of a Recombinant AMP with Different Fusion Tags
| Fusion Tag | Expression Form | Typical Yield of Fusion Protein (mg/L of culture) |
| None | Insoluble/Toxic | < 1 |
| 6xHis | Insoluble | 5 - 15 |
| GST | Soluble | 10 - 50 |
| Trx | Soluble | 20 - 80 |
| MBP | Soluble | 50 - 200 |
| SUMO | Soluble | 50 - 150 |
| PurF fragment | Inclusion Bodies | 100 - 300 |
Table 2: Illustrative Effect of Culture Conditions on Soluble AMP-Fusion Protein Yield
| Induction Temperature (°C) | IPTG Concentration (mM) | Incubation Time (hours) | Soluble Protein Yield (mg/L) |
| 37 | 1.0 | 4 | 10 |
| 30 | 0.5 | 6 | 25 |
| 20 | 0.2 | 16 | 60 |
| 16 | 0.1 | 24 | 75 |
Experimental Protocols
Protocol 1: Expression of His-SUMO-Brevinin-1RTa in E. coli
This protocol describes a general method for the expression of this compound as a fusion with a His-SUMO tag, which aids in both solubility and purification.
-
Transformation:
-
Transform a chemically competent E. coli expression strain (e.g., BL21(DE3)pLysS) with the pET-based expression plasmid containing the His-SUMO-Brevinin-1RTa gene construct.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotics (e.g., ampicillin or kanamycin for the plasmid and chloramphenicol for the pLysS plasmid).
-
Incubate overnight at 37°C.
-
-
Starter Culture:
-
Inoculate a single colony into 10 mL of LB medium with the required antibiotics.
-
Incubate overnight at 37°C with shaking (200-250 rpm).
-
-
Expression Culture:
-
Inoculate 1 L of LB medium (with antibiotics) with the 10 mL overnight starter culture.
-
Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[16]
-
-
Induction:
-
Cell Harvesting:
-
Harvest the cells by centrifugation at 6,000 x g for 20 minutes at 4°C.[16]
-
Discard the supernatant and store the cell pellet at -80°C until purification.
-
Protocol 2: Purification of His-SUMO-Brevinin-1RTa and Cleavage of the Tag
-
Cell Lysis:
-
Resuspend the frozen cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing a protease inhibitor cocktail.
-
Lyse the cells by sonication on ice or by using a French press.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA affinity column with lysis buffer.[17]
-
Load the clarified supernatant onto the column.
-
Wash the column with several column volumes of wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20-40 mM imidazole, pH 8.0) to remove non-specifically bound proteins.[16][18]
-
Elute the His-SUMO-Brevinin-1RTa fusion protein with elution buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250-500 mM imidazole, pH 8.0).[18]
-
Collect fractions and analyze by SDS-PAGE.
-
-
Tag Cleavage and Final Purification:
-
Pool the fractions containing the purified fusion protein and dialyze against a cleavage buffer compatible with the SUMO protease (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM DTT, pH 8.0).
-
Add SUMO protease according to the manufacturer's instructions and incubate (e.g., 4°C overnight).
-
After cleavage, the reaction mixture will contain the cleaved this compound, the His-SUMO tag, and the SUMO protease (which is also His-tagged).
-
To separate the cleaved this compound from the tag and protease, pass the mixture through the Ni-NTA column again. The His-SUMO tag and protease will bind to the resin, while the cleaved this compound will be in the flow-through.
-
Collect the flow-through containing the purified this compound.
-
Confirm the purity by SDS-PAGE and determine the concentration. Further purification by reverse-phase HPLC may be necessary for high-purity applications.
-
References
- 1. web.azenta.com [web.azenta.com]
- 2. A critical analysis of codon optimization in human therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of codon-optimization on protein expression by the human herpesvirus 6 and 7 U51 open reading frame - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimizing Conditions for Bacterial Expression of Proteins - CrystalsFirst [crystalsfirst.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Optimization of culture conditions for the expression of three different insoluble proteins in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carrier proteins for fusion expression of antimicrobial peptides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. High-level expression of antimicrobial peptide mediated by a fusion partner reinforcing formation of inclusion bodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Considerations in the Use of Codon Optimization for Recombinant Protein Expression | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. mdpi.com [mdpi.com]
- 17. His-tag purification [protocols.io]
- 18. bio-rad.com [bio-rad.com]
Technical Support Center: Brevinin-1RTa Refolding and Disulfide Bridge Formation
This technical support center provides researchers, scientists, and drug development professionals with guidance on the refolding and formation of the intramolecular disulfide bridge in the antimicrobial peptide Brevinin-1RTa. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the significance of the disulfide bridge in this compound?
The disulfide bridge in this compound is a crucial structural feature. It forms a cyclic "Rana box" motif at the C-terminus, which is characteristic of many Brevinin-1 family peptides. This covalent linkage is essential for stabilizing the peptide's three-dimensional structure, which in turn is critical for its antimicrobial and biological activity. Improperly folded peptides lacking this disulfide bond may exhibit significantly reduced or no activity.
Q2: What are the main challenges in refolding this compound?
The primary challenges in refolding this compound and other cysteine-containing peptides are the prevention of aggregation and the promotion of correct intramolecular disulfide bond formation over intermolecular cross-linking.[1] During the refolding process, hydrophobic regions of the peptide can be transiently exposed, leading to aggregation if the conditions are not optimal.[2] Furthermore, incorrect disulfide bond pairing can result in misfolded, inactive peptide isomers.
Q3: What are the common methods for inducing disulfide bond formation in synthetic peptides like this compound?
The two most common methods for forming disulfide bonds in synthetic peptides are air oxidation and the use of a redox buffer system, such as a glutathione (GSH/GSSG) redox couple.[3][4] Air oxidation is a simpler method but can be slower and less controlled.[3][5] Redox buffer systems provide a more controlled environment that can facilitate correct disulfide pairing and minimize aggregation.[1][4]
Troubleshooting Guide
Problem 1: Low yield of folded this compound due to aggregation.
-
Possible Cause: The peptide concentration during refolding is too high.
-
Solution: Decrease the initial concentration of the linear peptide in the refolding buffer. A common starting point is in the micromolar range (e.g., 20 µM).[4]
-
-
Possible Cause: The refolding buffer composition is not optimal.
-
Possible Cause: The rate of denaturant removal is too rapid.
Problem 2: Formation of intermolecular disulfide bonds leading to dimers and oligomers.
-
Possible Cause: High peptide concentration.
-
Solution: As with aggregation, reducing the peptide concentration will favor intramolecular over intermolecular reactions.
-
-
Possible Cause: Incorrect redox potential of the refolding buffer.
-
Solution: Optimize the ratio of reduced to oxidized glutathione (GSH:GSSG). A common starting ratio is 10:1 to 1:1.[6]
-
Problem 3: The final product shows little to no biological activity.
-
Possible Cause: Incorrect disulfide bond formation leading to a misfolded peptide.
-
Solution: Re-optimize the refolding conditions, including pH, temperature, and the composition of the redox buffer. Analysis of the final product by mass spectrometry can help identify the presence of incorrectly folded isomers.
-
-
Possible Cause: The peptide has degraded.
Experimental Protocols
The following are generalized protocols for the refolding and disulfide bridge formation of synthetic this compound. These should be considered as starting points, and optimization may be necessary for specific experimental setups.
Protocol 1: Refolding using a Glutathione Redox Buffer System
This method provides a controlled redox environment to promote correct disulfide bond formation.
-
Preparation of Denatured Peptide Stock Solution:
-
Dissolve the lyophilized linear this compound peptide in a denaturing buffer (e.g., 6 M Guanidine-HCl or 8 M Urea in a suitable buffer like Tris-HCl, pH 8.0) to a concentration of 1-10 mg/mL.[6]
-
If the peptide has formed incorrect disulfide bonds during synthesis or storage, add a reducing agent like Dithiothreitol (DTT) to a final concentration of 10-20 mM and incubate for 1-2 hours at room temperature to ensure all cysteines are in a reduced state.[1]
-
-
Preparation of Refolding Buffer:
-
Prepare a refolding buffer containing a suitable buffering agent (e.g., 50 mM Tris-HCl, pH 7.5-8.5), an aggregation suppressor like L-arginine (0.5 M), and the glutathione redox couple.[1]
-
A common starting concentration for the redox couple is 1 mM reduced glutathione (GSH) and 0.1 mM oxidized glutathione (GSSG).[9]
-
-
Refolding by Dilution:
-
Slowly add the denatured peptide stock solution to the refolding buffer with gentle and constant stirring. The final peptide concentration should be low, typically in the range of 10-50 µM, to minimize aggregation.[4]
-
The dilution factor should be at least 100-fold to ensure the denaturant concentration is sufficiently low.
-
Incubate the refolding mixture at 4°C or room temperature for 12-48 hours with gentle stirring.
-
-
Purification and Analysis:
-
After refolding, acidify the solution with trifluoroacetic acid (TFA) to a pH of 2-3 to stop the reaction.
-
Purify the folded peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the correct mass and disulfide bond formation using mass spectrometry.
-
Protocol 2: Refolding by Air Oxidation
This is a simpler method that relies on atmospheric oxygen to oxidize the cysteine residues.[3]
-
Preparation of Peptide Solution:
-
Dissolve the reduced, linear this compound peptide in a slightly alkaline buffer (e.g., 0.1 M ammonium bicarbonate, pH 8.0-8.5) at a low concentration (e.g., 0.1-0.5 mg/mL).[5]
-
-
Oxidation:
-
Stir the solution vigorously in a vessel that is open to the air to facilitate oxidation.[5]
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them by RP-HPLC and mass spectrometry. The reaction can take several hours to days to complete.
-
-
Purification:
-
Once the reaction is complete (indicated by the disappearance of the reduced peptide peak and the appearance of a single major oxidized product peak in the HPLC chromatogram), acidify the solution with TFA.
-
Purify the folded peptide by RP-HPLC.
-
Data Presentation
The optimal conditions for refolding can vary. The following table provides a starting point for optimization.
| Parameter | Glutathione Redox Buffer Method | Air Oxidation Method |
| Peptide Concentration | 10 - 50 µM | 0.1 - 0.5 mg/mL |
| Buffer | 50 mM Tris-HCl | 0.1 M Ammonium Bicarbonate |
| pH | 7.5 - 8.5 | 8.0 - 8.5 |
| Redox System | 1 mM GSH / 0.1 mM GSSG (example) | Atmospheric Oxygen |
| Additives | 0.5 M L-arginine (optional) | None |
| Temperature | 4°C - Room Temperature | Room Temperature |
| Incubation Time | 12 - 48 hours | Several hours to days |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for refolding this compound using a glutathione redox buffer system.
Caption: Workflow for this compound refolding via dilution into a glutathione redox buffer.
References
- 1. researchgate.net [researchgate.net]
- 2. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Air oxidation method employed for the disulfide bond formation of natural and synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bitesizebio.com [bitesizebio.com]
- 7. lifetein.com [lifetein.com]
- 8. empower-peptides.com [empower-peptides.com]
- 9. Oxidative Protein Folding in vitro: a Study of the Cooperation between Quiescin-sulfhydryl Oxidase and Protein Disulfide Isomerase - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability in Brevinin-1RTa synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing batch-to-batch variability in the synthesis of the antimicrobial peptide, Brevinin-1RTa.
FAQs: this compound Synthesis and Handling
Q1: What is the amino acid sequence of this compound?
A1: The primary amino acid sequence of this compound is Phe-Leu-Pro-Leu-Leu-Ala-Gly-Val-Val-Ala-Asn-Phe-Leu-Pro-Gln-Ile-Ile-Cys-Lys-Ile-Ala-Arg-Lys-Cys. It is a 24-amino acid peptide with a disulfide bridge between the two cysteine residues at positions 18 and 24, forming a "Rana box" motif.
Q2: What are the main challenges in synthesizing this compound?
A2: The primary challenges in synthesizing this compound include:
-
Difficult Couplings: The presence of a proline residue can lead to incomplete coupling reactions.
-
Aggregation: The hydrophobic nature of several amino acids in the sequence can cause the growing peptide chains to aggregate on the solid support, hindering further synthesis.
-
Disulfide Bond Formation: Correctly forming the intramolecular disulfide bridge between the two cysteine residues is critical for the peptide's activity and can be a source of variability.
-
Purification: Separating the target peptide from closely related impurities, such as deletion sequences or peptides with incorrect disulfide bond formation, can be challenging.
Q3: How can I minimize batch-to-batch variability in this compound synthesis?
A3: To minimize batch-to-batch variability, it is crucial to standardize all synthesis and purification parameters. This includes using high-quality reagents, precisely controlling reaction times and temperatures, and using a consistent and optimized HPLC purification protocol. Monitoring each synthesis step with analytical techniques like HPLC and mass spectrometry can help identify and address deviations early on.
Q4: What is the best way to store synthetic this compound?
A4: Lyophilized this compound should be stored at -20°C or lower in a desiccator to prevent degradation from moisture and oxidation. For short-term use, stock solutions can be prepared in an appropriate solvent (e.g., sterile water or a buffer) and stored at 4°C. For long-term storage of solutions, it is recommended to aliquot and freeze at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Peptide | Incomplete coupling reactions, especially at the proline residue. | - Perform a "double coupling" step for the amino acid following proline. - Use a stronger coupling reagent like HATU. - Increase the coupling reaction time. |
| Peptide aggregation on the resin. | - Use a resin with a lower substitution level. - Swell the resin in a solvent mixture known to reduce aggregation, such as DMF/NMP. - Perform couplings at a slightly elevated temperature (e.g., 30-35°C). | |
| Multiple Peaks in Crude HPLC | Presence of deletion sequences from incomplete couplings. | - Optimize coupling efficiency as described above. - Use a capping step after each coupling to terminate unreacted chains. |
| Incomplete removal of protecting groups. | - Ensure a sufficient volume and duration of the cleavage cocktail treatment. - Use appropriate scavengers in the cleavage cocktail to prevent side reactions. | |
| Incorrect or mixed disulfide bond formation (e.g., dimers). | - Perform the disulfide bond formation in a dilute peptide solution to favor intramolecular cyclization. - Optimize the pH and duration of the oxidation reaction. | |
| Difficulty in Purifying the Main Peak by HPLC | Poor peak resolution. | - Optimize the HPLC gradient to be shallower around the elution time of the target peptide. - Try a different column chemistry (e.g., a different C18 phase or a phenyl-hexyl column). |
| Co-elution of impurities. | - If the impurity is a deletion sequence, a shallower gradient may improve separation. - If the impurity has a different charge, consider using ion-exchange chromatography as an orthogonal purification step. |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol is for a 0.1 mmol scale synthesis using standard Fmoc-chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin (0.4-0.8 mmol/g loading)
-
Fmoc-amino acids (4 equivalents per coupling)
-
Coupling reagents: HBTU (3.95 eq), HOBt (4 eq), DIPEA (8 eq)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, DCM, NMP (N-Methyl-2-pyrrolidone)
-
Cleavage cocktail: 95% TFA, 2.5% TIS (triisopropylsilane), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (4 eq) with HBTU (3.95 eq), HOBt (4 eq), and DIPEA (8 eq) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
For the amino acid following Proline, perform a second coupling step ("double couple").
-
-
Washing: After each deprotection and coupling step, wash the resin with DMF (3x) and DCM (3x).
-
Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Deprotection: Remove the N-terminal Fmoc group as in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation: Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide and decant the ether. Wash the pellet with cold ether and dry under vacuum.
Disulfide Bond Formation (Air Oxidation)
Materials:
-
Crude linear this compound
-
Oxidation buffer: 0.1 M Ammonium Bicarbonate, pH 8.0
-
Acetonitrile
Procedure:
-
Dissolve the crude peptide in the oxidation buffer at a low concentration (e.g., 0.1-0.5 mg/mL) to favor intramolecular cyclization. A small amount of acetonitrile can be added to aid solubility.
-
Stir the solution gently, open to the atmosphere, for 12-24 hours at room temperature.
-
Monitor the reaction by RP-HPLC and mass spectrometry to confirm the formation of the monomeric cyclized product.
-
Once the reaction is complete, lyophilize the peptide solution.
HPLC Purification
Materials:
-
Preparative RP-HPLC system with a C18 column (e.g., 10 µm particle size, 19 x 250 mm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Dissolve the lyophilized crude peptide in a minimal amount of Mobile Phase A.
-
Inject the sample onto the preparative HPLC column.
-
Elute the peptide using a linear gradient of Mobile Phase B. A suggested gradient is 20-50% B over 30 minutes at a flow rate of 10-15 mL/min. The optimal gradient may need to be determined empirically.
-
Collect fractions and analyze by analytical HPLC and mass spectrometry to identify those containing the pure this compound.
-
Pool the pure fractions and lyophilize to obtain the final product.
Data Presentation
Table 1: Expected Mass Spectrometry Data for this compound
| Species | Monoisotopic Mass (Da) | Average Mass (Da) |
| Linear Reduced this compound | 2699.6 | 2701.3 |
| Cyclized (Oxidized) this compound | 2697.6 | 2699.3 |
Table 2: Example HPLC Purification Summary
| Step | Total Peptide (mg) | Purity (%) | Yield (%) |
| Crude Peptide | 100 | ~60 | 100 |
| After Purification | 45 | >98 | 45 |
Visualizations
This compound Synthesis Workflow
Caption: Workflow for the chemical synthesis of this compound.
Potential Immunomodulatory Signaling Pathway of Brevinin-1 Peptides
Some Brevinin family peptides have been shown to modulate host immune responses, in part by neutralizing lipopolysaccharide (LPS) and affecting cytokine production through the MAPK signaling pathway.[1]
Caption: Brevinin-1 peptides may inhibit LPS-induced inflammation.
References
Technical Support Center: Optimizing Buffer Conditions for Brevinin-1RTa Activity Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize buffer conditions for Brevinin-1RTa activity assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound antimicrobial activity?
A1: The optimal pH for Brevinin family peptides can vary depending on the target microorganism. Generally, their activity is maintained or even enhanced in acidic to neutral conditions (pH 5.5-7.5). One study on a related peptide, Brevinin-1OS, showed that its antimicrobial activity was significant within a pH range of 5.5 to 7.5, with a noticeable decrease in activity at a more alkaline pH of 8.5.[1] It is recommended to perform a pH gradient experiment within this range to determine the precise optimum for your specific assay conditions and target organism.
Q2: How does salt concentration affect the activity of this compound?
A2: High salt concentrations can inhibit the activity of many antimicrobial peptides, including those in the Brevinin family. The cationic nature of this compound is crucial for its initial interaction with the negatively charged bacterial membrane.[2] The presence of excess cations from salts can interfere with this electrostatic attraction, thus reducing the peptide's efficacy. It is advisable to use buffers with physiological salt concentrations (e.g., ~150 mM NaCl) or lower, if the assay permits. A salt sensitivity assay is recommended to determine the optimal ionic strength for your experiments.
Q3: Can the choice of buffer itself impact the assay results?
A3: Yes, the buffer components can influence the outcome of the assay. For instance, phosphate-buffered saline (PBS) is commonly used. However, it's important to ensure that the buffer components do not chelate ions that might be necessary for peptide activity or interact with the peptide itself. When in doubt, a simple buffer system like Tris-HCl or HEPES at the desired pH and ionic strength can be a good starting point.
Q4: My this compound shows low or no activity. What are the possible reasons?
A4: Several factors could contribute to low peptide activity. These include:
-
Suboptimal buffer conditions: Incorrect pH or high ionic strength can inhibit activity.
-
Peptide degradation: Ensure proper storage of the peptide at -20°C or lower and avoid repeated freeze-thaw cycles.
-
Peptide aggregation: Brevinins can be hydrophobic and may aggregate, reducing the effective concentration. Solubilizing the peptide in a small amount of a suitable solvent like DMSO before diluting it in the assay buffer can help.
-
Inappropriate assay method: For initial screening, a broth microdilution assay is generally more sensitive than a disk diffusion assay.
Q5: I am observing high hemolytic activity with my this compound sample. What can I do to mitigate this?
A5: High hemolytic activity is a known characteristic of many Brevinin-1 peptides.[1] While it is an intrinsic property, experimental conditions can sometimes exacerbate it. Ensure that the peptide concentration used is not excessively high. If the goal is to develop a therapeutic agent, chemical modifications to the peptide, such as D-amino acid substitutions or truncations that reduce hydrophobicity, may be necessary to decrease hemolytic activity while retaining antimicrobial potency.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no antimicrobial activity | Suboptimal pH of the assay buffer. | Test a range of pH values from 5.5 to 7.5 to identify the optimum for your target microorganism. |
| High salt concentration in the buffer. | Perform a salt sensitivity assay by testing the peptide's activity in a range of NaCl or KCl concentrations (e.g., 0-200 mM). | |
| Peptide aggregation. | Dissolve the lyophilized peptide in a small volume of sterile DMSO or an appropriate solvent before preparing the final dilution in the assay buffer. | |
| Peptide degradation. | Aliquot the peptide upon receipt and store at -20°C or -80°C. Avoid multiple freeze-thaw cycles. | |
| High background noise in the assay | Contamination of reagents or peptide stock. | Use sterile, endotoxin-free water and reagents. Filter-sterilize buffers if necessary. |
| Bacterial contamination of the peptide stock. | Prepare fresh peptide stock solutions using sterile techniques. | |
| Poor reproducibility of results | Inconsistent buffer preparation. | Prepare a large batch of a standardized buffer for all related experiments to minimize variability. |
| Inaccurate peptide concentration. | Ensure accurate weighing and solubilization of the lyophilized peptide. Consider quantifying the peptide concentration using a method like BCA or Bradford assay if possible. | |
| Variability in bacterial inoculum. | Standardize the bacterial inoculum to a specific optical density (e.g., OD600) for each experiment. | |
| High hemolytic activity | Peptide concentration is too high. | Perform a dose-response curve to determine the concentration at which hemolytic activity becomes significant. |
| Intrinsic property of the peptide. | Consider peptide engineering strategies to reduce hydrophobicity if low hemolysis is a critical requirement. |
Data on Buffer Conditions for a Brevinin-1 Family Peptide
The following tables summarize the effect of pH and salt concentration on the Minimum Inhibitory Concentration (MIC) of Brevinin-1OS, a peptide closely related to this compound. This data can serve as a starting point for optimizing your assays for this compound.
Table 1: Effect of pH on the MIC (µM) of Brevinin-1OS
| Target Organism | pH 5.5 | pH 6.5 | pH 7.5 | pH 8.5 |
| S. aureus | 4 | 4 | 8 | 16 |
| E. coli | 64 | 64 | 128 | 256 |
| C. albicans | 8 | 8 | 16 | 32 |
| Data adapted from a study on Brevinin-1OS and may vary for this compound.[1] |
Table 2: Effect of Salt Concentration on the MIC (µM) of Brevinin-1OS against S. aureus
| Salt | 0 mM | 50 mM | 100 mM | 150 mM |
| NaCl | 4 | 8 | 16 | 32 |
| KCl | 4 | 8 | 16 | 32 |
| MgCl₂ | 4 | 16 | 32 | 64 |
| CaCl₂ | 4 | 16 | 32 | 64 |
| Data adapted from a study on Brevinin-1OS and may vary for this compound.[1] |
Experimental Protocols
Antimicrobial Activity Assay (Broth Microdilution)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound.
-
Preparation of Bacterial Inoculum:
-
Inoculate a single colony of the test bacterium into a suitable broth medium (e.g., Mueller-Hinton Broth - MHB).
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (typically an OD600 of 0.4-0.6).
-
Dilute the bacterial culture in fresh MHB to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of Peptide Dilutions:
-
Prepare a stock solution of this compound in sterile, endotoxin-free water or a suitable buffer.
-
Perform serial two-fold dilutions of the peptide stock solution in the appropriate assay buffer in a 96-well microtiter plate.
-
-
Incubation:
-
Add an equal volume of the diluted bacterial inoculum to each well of the microtiter plate containing the peptide dilutions.
-
Include a positive control (bacteria with no peptide) and a negative control (broth medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the bacteria.
-
Hemolytic Activity Assay
This protocol measures the ability of this compound to lyse red blood cells.
-
Preparation of Red Blood Cells (RBCs):
-
Obtain fresh defibrinated blood (e.g., human or sheep) and transfer it to a sterile centrifuge tube.
-
Centrifuge at 1000 x g for 10 minutes at 4°C.
-
Carefully remove the supernatant and wash the RBC pellet with cold PBS (pH 7.4). Repeat this washing step three times.
-
Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
-
-
Preparation of Peptide Dilutions:
-
Prepare a stock solution of this compound in PBS.
-
Perform serial two-fold dilutions of the peptide stock solution in PBS in a 96-well microtiter plate.
-
-
Incubation:
-
Add an equal volume of the 2% RBC suspension to each well containing the peptide dilutions.
-
Include a negative control (RBCs in PBS) and a positive control (RBCs in 0.1% Triton X-100 for 100% hemolysis).
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Measurement of Hemolysis:
-
Centrifuge the plate at 1000 x g for 5 minutes.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm using a microplate reader.
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100
-
Visualizations
Caption: Workflow for the antimicrobial activity (MIC) assay.
Caption: Proposed mechanism of action for this compound.
References
Validation & Comparative
Brevinin-1RTa: A Comparative Analysis of its Performance within the Brevinin Peptide Family
For Researchers, Scientists, and Drug Development Professionals
The Brevinin family of antimicrobial peptides (AMPs), isolated from the skin secretions of frogs, represents a promising source of novel therapeutic agents. These peptides exhibit a broad spectrum of activity against bacteria, fungi, and even cancer cells. This guide provides a comparative analysis of Brevinin-1RTa, a member of this family isolated from the Chinese sucker frog (Amolops ricketti), against other well-characterized Brevinin peptides. The information presented herein is supported by experimental data from various studies to aid researchers in their exploration of these potent biomolecules.
Structural Overview
The Brevinin family is broadly divided into two subfamilies: Brevinin-1 and Brevinin-2. Brevinin-1 peptides are typically 24 amino acids in length, while Brevinin-2 peptides are longer, usually comprising 33-34 amino acids. A hallmark of most Brevinin peptides is the presence of a C-terminal cyclic heptapeptide loop, known as the "Rana box," formed by a disulfide bridge between two cysteine residues. This structural feature is crucial for the biological activity of many of these peptides.[1] this compound, with the amino acid sequence FLPLLAGVVANFLPQIICKIARKC, is a member of the Brevinin-1 subfamily and possesses this characteristic Rana box.[2][3][4]
Comparative Antimicrobial Activity
Brevinin peptides are renowned for their potent antimicrobial properties against a wide range of pathogens. While specific comparative studies including this compound are limited, available data for other Brevinin-1 and Brevinin-2 peptides provide a valuable benchmark for its potential efficacy. It has been reported that this compound displays varied antimicrobial potency against a variety of microorganisms.[2][3][4] The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected Brevinin peptides against common bacterial and fungal strains, compiled from various studies.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) of Brevinin Family Peptides (μM)
| Peptide | Origin | S. aureus | E. coli | P. aeruginosa | C. albicans | Reference |
| Brevinin-1E | Rana esculenta | 0.6 | 1.8 | - | - | [5] |
| Brevinin-1GHa | Hylarana guentheri | 2 | 4 | 32 | 2 | [1] |
| Brevinin-1OS | Odorrana schmackeri | - | >64 | - | 8 | [6] |
| Brevinin-1BW | Pelophylax nigromaculatus | 6.25 µg/mL | >100 µg/mL | - | - | [7] |
| Brevinin-2R | Rana ridibunda | Potent | Potent | Potent | Potent | [5] |
| Brevinin-2RTa | Amolops ricketti | Potent | - | - | - | [2] |
| Brevinin-2RTb | Amolops ricketti | Potent | - | - | - | [2] |
Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.
Comparative Anticancer Activity
Several members of the Brevinin family have demonstrated significant cytotoxic activity against various cancer cell lines, making them attractive candidates for anticancer drug development. The proposed mechanism often involves the disruption of the cancer cell membrane, which is typically more negatively charged than that of normal cells. The following table presents the half-maximal inhibitory concentration (IC50) values of selected Brevinin peptides against different human cancer cell lines.
Table 2: Comparative Anticancer Activity (IC50) of Brevinin Family Peptides (μM)
| Peptide | Cancer Cell Line | IC50 (μM) | Reference |
| Brevinin-1RL1 | HCT116 (Colon) | 5-10 | [8] |
| A549 (Lung) | 5-10 | [8] | |
| MDA-MB-231 (Breast) | 5-10 | [8] | |
| Brevinin-1E8.13 | A549 (Lung) | 31.6 | [9][10] |
| AGS (Gastric) | 7.5 | [9][10] | |
| HCT116 (Colon) | 9.2 | [9][10] | |
| HepG2 (Liver) | 11.7 | [9][10] | |
| Brevinin-1GHd | H157 (Lung) | 2.987 | [11] |
| U251MG (Glioblastoma) | 7.985 | [11] | |
| MDA-MB-435s (Melanoma) | 1.197 | [11] | |
| PC3 (Prostate) | 9.854 | [11] | |
| Brevinin-2R | Jurkat (T-cell leukemia) | 1-10 µg/mL | [12] |
| MCF-7 (Breast) | 1-10 µg/mL | [12] | |
| A549 (Lung) | 1-10 µg/mL | [12] |
Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity of the peptides is determined using a broth microdilution method.
-
Peptide Preparation: Peptides are dissolved in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid) to create a stock solution. Serial dilutions are then prepared in Mueller-Hinton Broth (MHB) or another appropriate growth medium.
-
Inoculum Preparation: Bacterial or fungal strains are cultured overnight and then diluted in fresh medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Incubation: In a 96-well microtiter plate, 100 µL of the microbial suspension is added to 100 µL of the serially diluted peptide solutions.
-
Reading: The plate is incubated at 37°C for 18-24 hours. The MIC is defined as the lowest peptide concentration that completely inhibits the visible growth of the microorganism.
Cytotoxicity (MTT) Assay
The cytotoxic effect of the peptides on cancer cells is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Peptide Treatment: The culture medium is replaced with fresh medium containing various concentrations of the peptide, and the cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[8]
Signaling Pathways and Mechanisms of Action
The primary mechanism of antimicrobial action for many Brevinin peptides involves the disruption of microbial cell membranes. The cationic nature of these peptides facilitates their interaction with the negatively charged components of bacterial membranes, leading to pore formation and cell lysis. Two common models describing this process are the "barrel-stave" and "carpet-like" models.
In their anticancer capacity, Brevinin peptides can induce cell death through various mechanisms, including apoptosis and necrosis.[8][13]
Proposed Anticancer Signaling Pathway for Brevinin-1 Peptides
Based on studies of Brevinin-1RL1, a proposed signaling pathway for the induction of apoptosis by Brevinin-1 peptides, likely applicable to this compound, involves both the extrinsic and intrinsic pathways.[5]
References
- 1. Evaluating the Bioactivity of a Novel Broad-Spectrum Antimicrobial Peptide Brevinin-1GHa from the Frog Skin Secretion of Hylarana guentheri and Its Analogues [mdpi.com]
- 2. Identification and characterization of antimicrobial peptides from skin of Amolops ricketti (Anura: Ranidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. identification-and-characterization-of-antimicrobial-peptides-from-skin-of-amolops-ricketti-anura-ranidae - Ask this paper | Bohrium [bohrium.com]
- 4. ovid.com [ovid.com]
- 5. Frontiers | Anticancer activities of natural antimicrobial peptides from animals [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Exploration of the Antibacterial and Anti-Inflammatory Activity of a Novel Antimicrobial Peptide Brevinin-1BW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cloning and Functional Characterization of a Novel Brevinin-1-Type Peptide from Sylvirana guentheri with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. portlandpress.com [portlandpress.com]
- 12. An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Comparative Analysis of the Antimicrobial Peptides Brevinin-1 and Magainin
A detailed guide for researchers and drug development professionals on the antimicrobial activities, mechanisms of action, and hemolytic profiles of Brevinin-1 family peptides and Magainin.
In the quest for novel antimicrobial agents to combat the rising threat of antibiotic resistance, antimicrobial peptides (AMPs) have emerged as a promising area of research. Among the numerous AMP families, Brevinins and Magainins, both originally isolated from frog skin, have garnered significant attention. This guide provides a comparative analysis of the antimicrobial efficacy and key characteristics of the Brevinin-1 family of peptides and Magainin, offering valuable insights for their potential therapeutic development.
Note: Specific experimental data for Brevinin-1RTa is limited in publicly available literature. Therefore, this guide utilizes data from other well-characterized Brevinin-1 peptides as representatives of the family's antimicrobial and hemolytic properties.
Antimicrobial Activity: A Quantitative Comparison
The antimicrobial potency of Brevinin-1 peptides and Magainin-2 is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that visibly inhibits microbial growth. The following tables summarize the MIC values of representative Brevinin-1 peptides and Magainin-2 against a panel of Gram-positive and Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of Representative Brevinin-1 Peptides
| Peptide | Organism | Strain | MIC (µM) |
| Brevinin-1LTe | Staphylococcus aureus | ATCC 6538 | 1 |
| Methicillin-resistant S. aureus (MRSA) | NCTC 12493 | 2 | |
| Enterococcus faecalis | NCTC 12697 | 2 | |
| Escherichia coli | ATCC 8739 | >128 | |
| Klebsiella pneumoniae | ATCC 43816 | 16 | |
| Pseudomonas aeruginosa | ATCC 9027 | 128 | |
| Acinetobacter baumannii | ATCC BAA 747 | 16 | |
| Brevinin-1OS | Staphylococcus aureus | NCTC 10788 | 4 |
| Methicillin-resistant S. aureus (MRSA) | NCTC 12493 | 8 | |
| Enterococcus faecalis | NCTC 12697 | 8 | |
| Escherichia coli | NCTC 10418 | 64 | |
| Pseudomonas aeruginosa | ATCC 27853 | 128 | |
| Candida albicans | NCTC 1467 | 8 | |
| Brevinin-1GHa | Staphylococcus aureus | - | 2 |
| Escherichia coli | - | 4 | |
| Candida albicans | - | 2 |
Data sourced from multiple studies.[1][2][3]
Table 2: Minimum Inhibitory Concentration (MIC) of Magainin-2
| Organism | Strain | MIC (µM) |
| Staphylococcus aureus | - | 12.5 |
| Escherichia coli | DH5α | 12.5 |
| Pseudomonas aeruginosa | - | 12.5 |
| Acinetobacter baumannii | KCTC 2508 | 4 |
| Acinetobacter baumannii | Drug-resistant 907233 | 2 |
Data sourced from multiple studies.[4]
In general, Brevinin-1 peptides demonstrate potent activity against Gram-positive bacteria, with some members of the family also exhibiting moderate to weak activity against Gram-negative bacteria and fungi.[1][2][3][4] Notably, some Brevinin-1 peptides have shown efficacy against multidrug-resistant strains like MRSA.[1][2] Magainin-2 displays a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[4]
Hemolytic Activity: A Measure of Selectivity
A critical factor in the therapeutic potential of AMPs is their selectivity for microbial cells over host cells. Hemolytic activity, the ability to lyse red blood cells, is a common indicator of cytotoxicity. The HC50 value, the peptide concentration causing 50% hemolysis, is a key parameter in this assessment.
Table 3: Hemolytic Activity of Representative Brevinin-1 Peptides and Magainin-2
| Peptide | HC50 (µM) |
| Brevinin-1LTe | 6.4 |
| Brevinin-1OS | 25.6 |
| Brevinin-1GHa | ~20% hemolysis at 16 µM |
| Magainin-2 | >100 |
Data sourced from multiple studies.[1][2][3]
Brevinin-1 peptides often exhibit significant hemolytic activity, which can be a major obstacle to their systemic therapeutic use.[1][2] In contrast, Magainin-2 generally displays low hemolytic activity, indicating a higher selectivity for bacterial membranes.[4]
Mechanisms of Antimicrobial Action
Brevinin-1 and Magainin peptides share a common target: the microbial cell membrane. However, the precise mechanisms by which they disrupt this vital barrier differ.
Brevinin-1: Membrane Perturbation
Brevinin-1 peptides are cationic and amphipathic, allowing them to preferentially interact with the negatively charged components of bacterial membranes, such as phospholipids.[5] Upon binding, they are thought to insert into the lipid bilayer, causing membrane perturbation, depolarization, and the formation of transient pores. This disruption leads to the leakage of essential ions and metabolites, ultimately resulting in cell death.
Caption: Mechanism of action for Brevinin-1 peptides.
Magainin: Toroidal Pore and Carpet Models
Magainin's interaction with bacterial membranes is often described by two models: the "toroidal pore" model and the "carpet" model.
-
Toroidal Pore Model: In this model, Magainin peptides insert into the membrane and induce the lipid monolayers to bend inward, forming a continuous pore where both the peptides and the lipid head groups line the channel. This creates a water-filled channel that allows for the unregulated passage of ions and water, leading to cell death.
-
Carpet Model: At high concentrations, Magainin peptides are proposed to accumulate on the surface of the bacterial membrane, forming a "carpet-like" layer. This extensive coverage disrupts the membrane's integrity in a detergent-like manner, leading to the formation of micelles and the complete disintegration of the membrane.
Caption: Mechanisms of action for Magainin.
Experimental Protocols
The data presented in this guide are primarily derived from two key experimental procedures: the broth microdilution assay for determining MIC and membrane permeabilization assays.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This assay is the gold standard for determining the antimicrobial susceptibility of a compound.
-
Preparation of Peptide Solutions: The antimicrobial peptide is serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific cell density (typically ~5 x 10^5 colony-forming units per milliliter).
-
Incubation: The microbial inoculum is added to each well of the microtiter plate containing the serially diluted peptide. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of the peptide at which there is no visible growth of the microorganism.
Caption: Workflow for MIC determination.
Membrane Permeabilization Assays
These assays assess the ability of an AMP to disrupt the bacterial membrane.
-
Outer Membrane Permeabilization: The fluorescent probe N-phenyl-1-naphthylamine (NPN) is often used. NPN fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of cell membranes. Disruption of the outer membrane allows NPN to enter and bind to the inner membrane, resulting in an increase in fluorescence.
-
Inner Membrane Permeabilization: Propidium iodide (PI) is a fluorescent dye that cannot cross the intact inner membrane of bacteria. When the inner membrane is compromised, PI enters the cell and intercalates with DNA, leading to a significant increase in fluorescence.
Conclusion
Both the Brevinin-1 family and Magainin represent promising classes of antimicrobial peptides with distinct characteristics. Brevinin-1 peptides generally exhibit potent activity against Gram-positive bacteria but can be limited by their hemolytic activity. Magainin-2 offers a broader spectrum of activity with a more favorable safety profile in terms of hemolysis. The choice between these peptides for further drug development would depend on the target pathogen and the intended therapeutic application. Further research, including structural modifications to enhance selectivity and reduce toxicity, will be crucial in harnessing the full therapeutic potential of these natural antimicrobial agents.
References
- 1. A promising antibiotic candidate, brevinin-1 analogue 5R, against drug-resistant bacteria, with insights into its membrane-targeting mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced Antimicrobial Activity of N-Terminal Derivatives of a Novel Brevinin-1 Peptide from The Skin Secretion of Odorrana schmackeri [mdpi.com]
- 3. Evaluating the Bioactivity of a Novel Broad-Spectrum Antimicrobial Peptide Brevinin-1GHa from the Frog Skin Secretion of Hylarana guentheri and Its Analogues [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The first Brevinin-1 antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo [frontiersin.org]
Brevinin-1RTa and Conventional Antibiotics: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial agents. Among the promising candidates are antimicrobial peptides (AMPs), with the Brevinin family, isolated from amphibian skin, demonstrating potent and broad-spectrum activity.[1] This guide provides a comparative overview of the efficacy of Brevinin-1RTa, a member of this family, and conventional antibiotics, with a focus on their activity against the significant pathogen Staphylococcus aureus. While direct comparative studies on this compound are limited, this guide synthesizes available data on closely related Brevinin-1 peptides and the widely used antibiotic, ampicillin, to offer valuable insights for the research and drug development community.
Quantitative Efficacy: A Head-to-Head Look
The primary metric for evaluating the efficacy of an antimicrobial agent is its Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism.[2] The following table summarizes the available MIC data for a Brevinin-1 analog and ampicillin against Staphylococcus aureus.
Disclaimer: The following data is compiled from separate studies. Direct comparison of MIC values should be approached with caution as experimental conditions can vary between studies.
| Antimicrobial Agent | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
| Brevinin-1BW (analog of Brevinin-1) | Staphylococcus aureus (ATCC 25923) | 6.25 µg/mL | [3] |
| Ampicillin | Staphylococcus aureus | 0.6-1 mg/L (0.6-1 µg/mL) | [4] |
| Ampicillin | Methicillin-Resistant Staphylococcus aureus (MRSA) (ATCC 700787) | 32 µg/mL | [5] |
| Ampicillin | Methicillin-Susceptible Staphylococcus aureus (MSSA) (ATCC 25923) | 50 ng/mL (0.05 µg/mL) | [5] |
| Ampicillin | Staphylococcus aureus | 125 µg/mL | [6] |
Mechanisms of Action: Divergent Strategies
Brevinin-1 peptides and conventional antibiotics like ampicillin employ fundamentally different mechanisms to combat bacterial growth.
Brevinin-1 Peptides: Membrane Disruption
Brevinin-1 peptides are cationic and amphipathic, allowing them to selectively target and disrupt the negatively charged bacterial cell membrane.[1] This interaction leads to membrane permeabilization, leakage of cellular contents, and ultimately, cell death.[3] This rapid, physical disruption is a key advantage, as it is less likely to induce resistance compared to the target-specific mechanisms of many conventional antibiotics. Some Brevinin-1 peptides have also been shown to modulate the host's immune response by binding to lipopolysaccharide (LPS) and suppressing inflammatory pathways such as the MAPK signaling pathway.
Ampicillin: Inhibition of Cell Wall Synthesis
Ampicillin, a β-lactam antibiotic, inhibits the final step of peptidoglycan synthesis in the bacterial cell wall.[7] It achieves this by covalently binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for cross-linking the peptidoglycan chains.[7] This disruption of cell wall integrity leads to cell lysis and bacterial death.
Experimental Protocols
The following are generalized protocols for key experiments used to assess the efficacy of antimicrobial agents.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Methodology:
-
Preparation of Antimicrobial Agent: A two-fold serial dilution of the antimicrobial agent is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a specific concentration (typically 5 x 10^5 colony-forming units [CFU]/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth (i.e., no turbidity).
Time-Kill Assay
This assay assesses the rate at which an antimicrobial agent kills a bacterial population over time.
Methodology:
-
Preparation: A bacterial culture is grown to a specific logarithmic phase.
-
Exposure: The bacterial culture is exposed to the antimicrobial agent at various concentrations (e.g., 1x, 2x, and 4x the MIC).
-
Sampling: Aliquots are taken at different time points (e.g., 0, 0.5, 1, 2, 4, 6, and 24 hours).
-
Quantification: The number of viable bacteria (CFU/mL) in each aliquot is determined by plating serial dilutions on agar plates and counting the colonies after incubation.
-
Analysis: The results are plotted as log10 CFU/mL versus time to visualize the killing kinetics.
Membrane Permeabilization Assay
This assay determines the ability of an agent to disrupt the bacterial cell membrane.
Methodology:
-
Preparation: Bacterial cells are washed and resuspended in a suitable buffer.
-
Fluorescent Dye: A fluorescent dye that can only enter cells with compromised membranes (e.g., SYTOX Green) is added to the cell suspension.
-
Exposure: The antimicrobial agent is added to the cell suspension.
-
Measurement: The increase in fluorescence intensity is measured over time using a fluorometer. An increase in fluorescence indicates that the dye has entered the cells through a permeabilized membrane and bound to nucleic acids.
Conclusion
This compound and its analogs represent a promising class of antimicrobial peptides with a distinct mechanism of action compared to conventional antibiotics like ampicillin. Their ability to rapidly disrupt bacterial membranes suggests a lower propensity for resistance development. However, the available data, primarily on Brevinin-1 analogs, indicates that their efficacy against S. aureus can be in a similar range to ampicillin, particularly against resistant strains. Further direct comparative studies are crucial to fully elucidate the therapeutic potential of this compound. The detailed experimental protocols and mechanistic insights provided in this guide are intended to support the ongoing research and development efforts in the critical search for new and effective antimicrobial therapies.
References
- 1. An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Peptides with antimicrobial activity of the brevinin-1 family isolated from skin secretions of the southern leopard frog, Rana sphenocephala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological Properties, Current Applications and Potential Therapeautic Applications of Brevinin Peptide Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 7. A promising antibiotic candidate, brevinin-1 analogue 5R, against drug-resistant bacteria, with insights into its membrane-targeting mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Structure-Activity Relationship of Brevinin-1RTa Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Brevinin-1RTa analog performance, supported by experimental data. We delve into the critical interplay between peptide structure and biological function, offering insights into optimizing antimicrobial efficacy while minimizing toxicity.
The Brevinin-1 family of antimicrobial peptides (AMPs), isolated from amphibian skin secretions, has garnered significant interest for its potent, broad-spectrum antimicrobial activity. However, a common hurdle in their therapeutic development is their concurrent high hemolytic activity. This guide focuses on the structure-activity relationship (SAR) of this compound analogs, examining how modifications to the peptide's physicochemical properties can selectively enhance its antimicrobial action against pathogenic bacteria while reducing its lytic effects on red blood cells. Understanding these relationships is pivotal for designing novel peptide-based drugs with improved therapeutic indices.
Comparative Analysis of Brevinin-1 Analog Activity
The therapeutic potential of an antimicrobial peptide is often assessed by its therapeutic index (TI), which is the ratio of its toxicity to its efficacy. A higher TI value indicates a more promising drug candidate. The following table summarizes the antimicrobial and hemolytic activities of a representative Brevinin-1 peptide, Brevinin-1OS, and its synthetic analogs, illustrating the impact of structural modifications on their biological performance. Modifications primarily involve truncations and amino acid substitutions at the N-terminus.
| Peptide | Sequence | Net Charge | Hydrophobicity (H) | MIC (μM) vs. S. aureus | HC₅₀ (μM) | Therapeutic Index (TI) |
| Brevinin-1OS | FLPILAGLASSLVPKIFCKITRKC | +4 | 0.735 | 4 | 25.5 | 6.4 |
| OSa | FLPILAGLASSLVPKIF | +1 | 0.792 | >512 | >512 | - |
| OSb | KFLPILAGLASSLVPKIF | +2 | 0.758 | 128 | 489.1 | 3.8 |
| OSc | KKFLPILAGLASSLVPKIF | +3 | 0.728 | 64 | >512 | >8 |
| OSd | KKKFLPILAGLASSLVPKIF | +4 | 0.700 | 16 | >512 | >32 |
| OSe | KKKKFLPILAGLASSLVPKIF | +5 | 0.674 | 8 | 15.8 | 2.0 |
| OSf | KKKKKFLPILAGLASSLVPKIF | +6 | 0.650 | 8 | 65.7 | 8.2 |
Data is presented for Staphylococcus aureus (S. aureus) as a representative Gram-positive bacterium. HC₅₀ is the concentration of peptide that causes 50% hemolysis of horse red blood cells. The Therapeutic Index (TI) is calculated as HC₅₀/MIC.
The data clearly demonstrates that modifications to the N-terminus of Brevinin-1OS significantly impact its biological activity. Truncation of the C-terminal "Rana-box" disulfide bridge in OSa, along with a reduction in net positive charge, leads to a near-complete loss of antimicrobial activity. Systematically increasing the net positive charge from +1 (OSa) to +6 (OSf) through the addition of lysine residues generally enhances antimicrobial potency. Notably, analogs OSd and OSf exhibit potent antimicrobial activity with significantly reduced hemolytic activity, resulting in a much-improved therapeutic index compared to the parent peptide. This suggests that a balance of positive charge and hydrophobicity is crucial for achieving selective antimicrobial action.
Key Structure-Activity Relationship Insights
Several key structural features govern the antimicrobial and hemolytic activities of Brevinin-1 analogs:
-
Cationicity: A net positive charge is essential for the initial electrostatic interaction with negatively charged bacterial membranes.[1] Increasing the positive charge generally enhances antimicrobial activity. However, an excessive net charge can also lead to increased lysis of zwitterionic mammalian cell membranes, thus increasing hemolytic activity.[2][3]
-
Hydrophobicity: The hydrophobic residues of the peptide are crucial for inserting into and disrupting the bacterial membrane.[4] However, high hydrophobicity is also strongly correlated with increased hemolytic activity, as it facilitates interaction with the lipid bilayer of red blood cells.[1]
-
Amphipathicity: The spatial separation of cationic and hydrophobic residues, forming an amphipathic helical structure upon membrane interaction, is a hallmark of many AMPs. This structure is critical for membrane perturbation and subsequent lysis.
-
"Rana-box" Motif: The C-terminal disulfide-bridged "Rana-box" is a common feature in Brevinin-1 peptides. While its removal can sometimes reduce hemolytic activity, it often diminishes antimicrobial potency, indicating its role in maintaining a functionally optimal structure.[4]
The design of effective this compound analogs, therefore, requires a careful balancing of these physicochemical parameters to maximize bacterial cell selectivity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Antimicrobial Susceptibility Testing (AST)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the peptide analogs required to inhibit the growth of various microorganisms.
Protocol:
-
Bacterial Culture Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are cultured in appropriate broth (e.g., Mueller-Hinton Broth) overnight at 37°C. The bacterial suspension is then diluted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Peptide Preparation: The synthetic peptide analogs are dissolved in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid) to create stock solutions.
-
Microdilution Assay: A two-fold serial dilution of each peptide is prepared in a 96-well microtiter plate.
-
Inoculation: An equal volume of the diluted bacterial suspension is added to each well containing the peptide dilutions.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide at which no visible bacterial growth is observed.
Hemolytic Assay
Objective: To determine the concentration of the peptide analogs that causes 50% lysis of red blood cells (HC₅₀).
Protocol:
-
Red Blood Cell (RBC) Preparation: Freshly drawn red blood cells (e.g., from horse or human) are washed three times with phosphate-buffered saline (PBS) by centrifugation and resuspended in PBS to a final concentration of 2-4% (v/v).
-
Peptide Preparation: Serial dilutions of the peptide analogs are prepared in PBS.
-
Incubation: The peptide dilutions are mixed with the RBC suspension in a 96-well plate and incubated at 37°C for 1-2 hours with gentle agitation.
-
Centrifugation: The plate is centrifuged to pellet the intact RBCs.
-
Hemoglobin Release Measurement: The supernatant, containing released hemoglobin from lysed RBCs, is transferred to a new plate. The absorbance is measured at a wavelength of 540-570 nm using a microplate reader.
-
HC₅₀ Calculation: The percentage of hemolysis is calculated relative to a positive control (100% lysis with a detergent like Triton X-100) and a negative control (0% lysis with PBS). The HC₅₀ value is determined by plotting the percentage of hemolysis against the peptide concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Experimental and Logical Relationships
To better illustrate the workflow and the underlying principles of the structure-activity relationship, the following diagrams are provided.
Caption: Experimental workflow for the design and evaluation of this compound analogs.
Caption: Logical relationship between physicochemical properties and biological activities of Brevinin-1 analogs.
References
In Vivo Efficacy of Brevinin Peptides: A Comparative Guide for Researchers
A detailed analysis of the therapeutic potential of Brevinin-1 family peptides in various animal models, focusing on antimicrobial, anticancer, and anti-inflammatory activities.
The Brevinin-1 family of antimicrobial peptides (AMPs), originally isolated from the skin secretions of frogs, has garnered significant interest within the scientific community for its broad-spectrum therapeutic potential.[1][2] These peptides are characterized by their cationic and amphipathic nature, which allows them to interact with and disrupt the membranes of pathogens and cancer cells.[1][3] While in vitro studies have extensively documented their efficacy, this guide focuses on the available in vivo data from animal models, providing a comparative overview for researchers in drug development. This guide will delve into the demonstrated antimicrobial, anticancer, and anti-inflammatory properties of various Brevinin-1 peptides, presenting quantitative data, detailed experimental protocols, and relevant signaling pathways.
I. Antimicrobial Efficacy in Animal Models
Brevinin-1 peptides have shown promise in combating bacterial infections in vivo. Studies have utilized various animal models to assess their ability to reduce bacterial load and improve survival.
Comparative Data on In Vivo Antimicrobial Activity
| Peptide/Analogue | Animal Model | Pathogen | Dosage/Administration | Key Findings | Reference |
| Brevinin-1OSd | Galleria mellonella larvae | Methicillin-resistant Staphylococcus aureus (MRSA) | Not specified | Dramatically decreased mortality of waxworms acutely infected with MRSA. | [4] |
| Brevinin-1OSe | Galleria mellonella larvae | Methicillin-resistant Staphylococcus aureus (MRSA) | Not specified | Dramatically decreased mortality of waxworms acutely infected with MRSA. | [4] |
| Brevinin-1OSf | Galleria mellonella larvae | Methicillin-resistant Staphylococcus aureus (MRSA) | Not specified | Dramatically decreased mortality of waxworms acutely infected with MRSA. | [4] |
| Brevinin-1OSf | Pig skin model | MRSA biofilm | Not specified | Demonstrated a strong ability to inhibit MRSA biofilm infection. | [4] |
Experimental Protocol: Galleria mellonella Infection Model
This protocol provides a generalized workflow for assessing the in vivo antimicrobial activity of peptides using the Galleria mellonella (waxworm) model, as referenced in the study of Brevinin-1OS analogues.
References
- 1. An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The first Brevinin-1 antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo [frontiersin.org]
- 3. Cloning and Functional Characterization of a Novel Brevinin-1-Type Peptide from Sylvirana guentheri with Anticancer Activity [mdpi.com]
- 4. mdpi.com [mdpi.com]
Brevinin-1RTa: A Comparative Analysis of Its Antibacterial Efficacy
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antibacterial performance of Brevinin-1RTa, a naturally occurring antimicrobial peptide. This analysis is supported by available experimental data on its activity against various bacterial strains and is presented alongside the performance of other antimicrobial peptides for context.
This compound belongs to the brevinin family of antimicrobial peptides (AMPs), which are key components of the innate immune system of many amphibian species.[1][2] These peptides are characterized by their cationic nature and their ability to disrupt the cell membranes of microorganisms, leading to cell death. Generally, peptides in the Brevinin-1 family exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[1][2] However, their efficacy can vary significantly between different bacterial species.
Performance Against Bacterial Strains: A Comparative Look
Available data indicates that this compound, like many other Brevinin-1 peptides, demonstrates a stronger inhibitory effect against Gram-positive bacteria compared to Gram-negative bacteria.[3] This selectivity is a common trait among many cationic antimicrobial peptides and is often attributed to differences in the outer membrane composition of Gram-negative bacteria, which can present a formidable barrier.
While specific Minimum Inhibitory Concentration (MIC) values for this compound against a wide array of bacteria are not extensively documented in single comprehensive studies, the general performance of the Brevinin-1 family provides a valuable benchmark. For instance, related peptides such as Brevinin-1E and Brevinin-1LTe have shown potent activity against Gram-positive strains like Staphylococcus aureus with MIC values in the low micromolar range.[4]
To provide a clearer picture of this compound's standing, this guide contrasts its known characteristics with those of other well-studied antimicrobial peptides, Melittin and Magainin-2.
Comparative Data of Antimicrobial Peptides
| Peptide | Target Organism | Minimum Inhibitory Concentration (MIC) (µM) | Reference |
| Brevinin-1 Family (General) | Staphylococcus aureus | 1 - 8 | [4] |
| Escherichia coli | >16 | [3] | |
| Melittin | Staphylococcus aureus | 2 - 8 | |
| Escherichia coli | 1 - 4 | ||
| Magainin-2 | Staphylococcus aureus | 8 - 64 | |
| Escherichia coli | 4 - 32 |
Note: The provided MIC values for the Brevinin-1 family are a general range derived from multiple studies on different Brevinin-1 peptides and are intended for comparative purposes. Specific values for this compound may vary.
Experimental Methodologies
The data presented in this guide is typically generated using standardized laboratory techniques to assess antimicrobial activity. The following are detailed protocols for key experiments.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Bacterial Inoculum: A fresh overnight culture of the target bacterial strain is diluted in Mueller-Hinton Broth (MHB) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Peptide Dilution: The antimicrobial peptide is serially diluted in MHB in a 96-well microtiter plate.
-
Inoculation: An equal volume of the bacterial inoculum is added to each well containing the peptide dilutions.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest peptide concentration at which no visible bacterial growth is observed.
Bacterial Membrane Permeabilization Assay
This assay is used to determine if an antimicrobial peptide's mechanism of action involves disrupting the bacterial cell membrane.
Protocol:
-
Bacterial Suspension: Mid-logarithmic phase bacteria are washed and resuspended in a suitable buffer (e.g., HEPES buffer with glucose).
-
Fluorescent Dye: A fluorescent probe, such as SYTOX Green, which can only enter cells with compromised membranes, is added to the bacterial suspension.
-
Peptide Addition: The antimicrobial peptide is added to the suspension.
-
Fluorescence Measurement: The fluorescence intensity is monitored over time using a fluorometer. An increase in fluorescence indicates that the peptide is permeabilizing the bacterial membrane, allowing the dye to enter and bind to intracellular components.
Mechanism of Action: A Visual Representation
The primary mode of action for Brevinin-1 peptides, including this compound, is the disruption of the bacterial cell membrane. This interaction is initiated by the electrostatic attraction between the cationic peptide and the negatively charged components of the bacterial membrane.
Caption: Proposed mechanism of action for this compound.
Experimental Workflow
The process of evaluating the antibacterial performance of a peptide like this compound follows a structured workflow, from initial screening to detailed mechanistic studies.
Caption: Workflow for evaluating antibacterial peptide performance.
References
- 1. An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Properties, Current Applications and Potential Therapeautic Applications of Brevinin Peptide Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A promising antibiotic candidate, brevinin-1 analogue 5R, against drug-resistant bacteria, with insights into its membrane-targeting mechanism - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Brevinin-1 and Temporin Peptide Families for Therapeutic Development
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of two prominent antimicrobial peptide (AMP) families: Brevinin-1 and Temporin. This document synthesizes experimental data to highlight their respective therapeutic potential, focusing on their antimicrobial and anticancer activities.
Introduction to Brevinin-1 and Temporin Peptides
Brevinin-1 and Temporin are two families of cationic antimicrobial peptides predominantly isolated from the skin secretions of frogs.[1] Both peptide families are characterized by their alpha-helical structure in hydrophobic environments and their ability to disrupt the cell membranes of pathogens and cancerous cells.[2][3]
The Brevinin-1 family of peptides are typically 24-27 amino acids in length and are characterized by a "Rana box," a C-terminal disulfide-bridged heptapeptide loop.[2] They generally exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[2] However, their therapeutic potential can be limited by their often significant hemolytic activity.[2]
Temporins are among the shortest known naturally occurring antimicrobial peptides, typically comprising 10-14 amino acids.[3] They are predominantly active against Gram-positive bacteria, including antibiotic-resistant strains.[3] While some temporins show broad-spectrum activity, many exhibit low hemolytic activity, making them attractive candidates for further development.[3]
This guide will focus on a comparative analysis of a representative member of the Brevinin-1 family and Temporin L, a well-characterized member of the temporin family. While the initial request specified Brevinin-1RTa, a thorough search of the scientific literature did not yield specific quantitative antimicrobial or anticancer data for this particular peptide. Therefore, to provide a meaningful comparison, this guide will use data for other well-documented Brevinin-1 peptides as a proxy for the family's general activity profile.
Quantitative Comparison of Biological Activity
The following tables summarize the antimicrobial and anticancer activities of representative Brevinin-1 peptides and Temporin L.
Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration in µM)
| Organism | Brevinin-1E | Brevinin-1GHa | Temporin L |
| Gram-Positive Bacteria | |||
| Staphylococcus aureus | 0.6 | 2 | 3.12 |
| Bacillus subtilis | ND | ND | ND |
| Gram-Negative Bacteria | |||
| Escherichia coli | 1.8 | 4 | 256 |
| Pseudomonas aeruginosa | ND | ND | 12.5 |
| Fungi | |||
| Candida albicans | NA | 2 | ND |
ND: Not Determined, NA: Not Active. Data for Brevinin-1E from[4], Brevinin-1GHa from[5], and Temporin L from[5][6].
Table 2: Anticancer and Hemolytic Activity (IC50 and HC50 in µM)
| Activity | Brevinin-1 Family | Temporin L |
| Anticancer Activity (IC50) | ||
| U-2 OS (Osteosarcoma) | 15-22 (Brevinin-1EG) | ND |
| HepG2 (Hepatocellular Carcinoma) | 15-22 (Brevinin-1EG) | ND |
| HT-29 (Colon Adenocarcinoma) | 15-22 (Brevinin-1EG) | ND |
| A375 (Melanoma) | 15-22 (Brevinin-1EG) | ND |
| HeLa (Cervical Adenocarcinoma) | 15-22 (Brevinin-1EG) | ND |
| A549 (Lung Carcinoma) | 15-22 (Brevinin-1EG) | ND |
| Hut-78 (Cutaneous T-cell Lymphoma) | ND | Cytotoxic |
| K-562 (Chronic Myelogenous Leukemia) | ND | Cytotoxic |
| U-937 (Histiocytic Lymphoma) | ND | Cytotoxic |
| Hemolytic Activity (HC50) | High (General observation for many Brevinin-1 peptides) | Moderate |
ND: Not Determined. Data for Brevinin-1EG from[7], and Temporin L from. It is important to note that hemolytic activity can vary significantly between different members of the Brevinin-1 family.
Mechanism of Action
Both Brevinin-1 and Temporin peptides primarily exert their antimicrobial and anticancer effects through membrane disruption. Their cationic nature facilitates initial electrostatic interactions with the negatively charged components of microbial and cancer cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria, teichoic acids in Gram-positive bacteria, and phosphatidylserine in cancer cells. Following this initial binding, the peptides insert into the lipid bilayer, leading to membrane permeabilization, leakage of cellular contents, and ultimately, cell death. The exact model of membrane disruption can vary and may include the formation of toroidal pores, barrel-stave pores, or a carpet-like mechanism.
Caption: Generalized mechanism of action for Brevinin-1 and Temporin peptides.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Antimicrobial Susceptibility Testing (Broth Microdilution Assay)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the peptides.
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in Mueller-Hinton Broth (MHB). The culture is then diluted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Peptide Preparation: The peptides are dissolved in a suitable solvent (e.g., sterile water or 0.01% acetic acid) and serially diluted in MHB in a 96-well microtiter plate.
-
Incubation: An equal volume of the bacterial inoculum is added to each well containing the serially diluted peptide. The final volume in each well is typically 200 µL. Positive (bacteria and broth) and negative (broth only) controls are included.
-
MIC Determination: The plate is incubated at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the effect of the peptides on the metabolic activity of cancer cells, providing an indication of cell viability.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Peptide Treatment: The culture medium is replaced with fresh medium containing various concentrations of the peptide. Cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and the plate is incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of peptide that inhibits 50% of cell growth, is calculated from the dose-response curve.
Caption: Standard experimental workflows for MIC and IC50 determination.
Conclusion
This guide provides a comparative overview of the Brevinin-1 and Temporin peptide families. While both show promise as antimicrobial and anticancer agents, there are key differences in their activity spectra and hemolytic properties. Brevinin-1 peptides often exhibit broader antimicrobial activity, including against Gram-negative bacteria, but can be limited by higher hemolytic activity. Temporins, such as Temporin L, are particularly potent against Gram-positive bacteria and some members of this family have demonstrated a more favorable therapeutic window with lower cytotoxicity towards normal cells. The choice of peptide for further therapeutic development will ultimately depend on the specific target pathogen or cancer type, and the acceptable level of off-target toxicity. Further research, including in vivo studies, is necessary to fully elucidate the therapeutic potential of these fascinating molecules.
References
- 1. Antimicrobial Peptides from Amphibian Innate Immune System as Potent Antidiabetic Agents: A Literature Review and Bioinformatics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brevinin-1GHd: a novel Hylarana guentheri skin secretion-derived Brevinin-1 type peptide with antimicrobial and anticancer therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. identification-and-characterization-of-antimicrobial-peptides-from-skin-of-amolops-ricketti-anura-ranidae - Ask this paper | Bohrium [bohrium.com]
Unlocking the Anticancer Potential of Brevinin-1 Peptides: A Comparative Guide to Brevinin-1RTa Derivatives
For Researchers, Scientists, and Drug Development Professionals
The growing challenge of drug resistance in cancer therapy has spurred the search for novel therapeutic agents. Among the promising candidates are antimicrobial peptides (AMPs), which have demonstrated selective cytotoxicity against cancer cells. The Brevinin family of peptides, originally isolated from amphibian skin, has garnered significant interest for its potent anticancer properties. This guide provides a comprehensive comparison of the anticancer activity of Brevinin-1RTa derivatives and other related Brevinin peptides, supported by experimental data and detailed protocols to aid in the validation and development of these promising molecules.
Comparative Anticancer Activity of Brevinin-1 Derivatives
The anticancer efficacy of Brevinin-1 peptides and their derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric for comparison. The following tables summarize the IC50 values of various Brevinin peptides and, for context, a conventional chemotherapeutic agent, doxorubicin.
| Peptide/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Brevinin-1E8.13 | A549 (Lung) | 31.6 | [1] |
| AGS (Stomach) | 7.5 | [1] | |
| Jurkat (Blood) | 12.9 | [1] | |
| HCT116 (Colon) | 9.2 | [1] | |
| HL60 (Blood) | 14.8 | [1] | |
| HepG2 (Liver) | 11.7 | [1] | |
| Brevinin-1GHd | H157 (Non-small cell lung) | 2.987 | [2] |
| U251MG (Glioblastoma) | 7.985 | [2] | |
| MDA-MB-435s (Melanoma) | 1.197 | [2] | |
| PC3 (Prostate carcinoma) | 9.854 | [2] | |
| Brevinin-1RL1 | HCT116 (Colon) | 5-10 | [3] |
| MDA-MB-231 (Breast) | 5-10 | [3] | |
| SW480 (Colon) | 5-10 | [3] | |
| A549 (Lung) | 5-10 | [3] | |
| SMMC-7721 (Liver) | 5-10 | [3] | |
| B16-F10 (Melanoma) | 5-10 | [3] | |
| Brevinin-1BYa-3 | C4-2B (Prostate) | Not specified | [4] |
| A549 (Lung) | Not specified | [4] | |
| HuH-7 (Hepatoma) | Not specified | [4] | |
| Brevinin-2R | Jurkat (T-cell leukemia) | 1-10 µg/ml | [5] |
| BJAB (B-cell lymphoma) | 1-10 µg/ml | [5] | |
| MCF-7 (Breast adenocarcinoma) | 1-10 µg/ml | [5] | |
| L929 (Fibrosarcoma) | 1-10 µg/ml | [5] | |
| A549 (Lung carcinoma) | 1-10 µg/ml | [5] | |
| Doxorubicin | Jurkat, BJAB, MCF-7, L929, A549 | Brevinin-2R shows higher cytotoxicity (P < 0.0001) | [5] |
Selectivity: A Critical Advantage
A crucial aspect of any anticancer agent is its selectivity towards cancer cells over normal, healthy cells. Brevinin peptides have demonstrated a favorable selectivity profile, which is often attributed to the difference in membrane composition between cancerous and non-cancerous cells. The outer membrane of cancer cells tends to have a higher negative charge, which facilitates the interaction with cationic peptides like Brevinins[5].
Hemolytic activity, the lysis of red blood cells, is a common assay to assess the toxicity of peptides to normal cells. Low hemolytic activity is a desirable characteristic for a potential therapeutic agent.
| Peptide/Derivative | Hemolytic Activity | Concentration | Reference |
| Brevinin-2R | No more than 2.5% | Up to 200 µg/ml | [5] |
| Brevinin-1RL1 | Low at effective concentration | IC50 of cancer cells | [3] |
| Brevinin-1GHd | Low at bactericidal concentrations | Not specified | [2] |
Mechanism of Action: Unraveling the Signaling Pathways
The primary anticancer mechanism of Brevinin peptides is believed to be the disruption of the cancer cell membrane, leading to cell lysis[1]. However, recent studies have indicated that they can also induce programmed cell death, or apoptosis, through specific signaling pathways.
For instance, Brevinin-2R has been shown to activate a lysosomal-mitochondrial death pathway in a caspase-independent manner[3][6]. This involves the permeabilization of the lysosomal membrane, leading to the release of cathepsins into the cytosol, which in turn triggers mitochondrial dysfunction and cell death[3].
On the other hand, Brevinin-1RL1 has been found to induce both necrosis and caspase-dependent apoptosis. This involves the activation of initiator caspases like caspase-8 (extrinsic pathway) and caspase-9 (intrinsic pathway), which then activate the executioner caspase-3, leading to the cleavage of cellular substrates and apoptotic cell death[1].
Caption: Proposed signaling pathways for Brevinin-induced apoptosis.
Experimental Protocols
To facilitate further research and validation of the anticancer activity of this compound derivatives, detailed protocols for key experiments are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound derivatives or other test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of the this compound derivatives. Include a vehicle control (medium with the same solvent concentration used to dissolve the peptides) and a positive control (e.g., doxorubicin).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
References
- 1. mdpi.com [mdpi.com]
- 2. researchhub.com [researchhub.com]
- 3. An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and anti-tumor activities of novel Brevinin-1BYa peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Brevinin-2R1 semi-selectively kills cancer cells by a distinct mechanism, which involves the lysosomal-mitochondrial death pathway - PMC [pmc.ncbi.nlm.nih.gov]
Cross-resistance studies of Brevinin-1RTa in antibiotic-resistant bacteria
A Comparative Guide for Researchers and Drug Development Professionals
The rise of antibiotic-resistant bacteria poses a significant threat to global health. In the relentless search for novel antimicrobial agents, naturally occurring peptides have emerged as a promising avenue of research. Among these, Brevinin-1RTa, a member of the brevinin family of antimicrobial peptides (AMPs) isolated from amphibian skin, has garnered attention for its potent activity against a broad spectrum of bacteria, including multidrug-resistant strains. This guide provides a comparative analysis of the performance of this compound and its analogs against key antibiotic-resistant bacteria, alongside conventional antibiotic treatments.
Performance Against Multidrug-Resistant Pathogens
Brevinin-1 peptides and their analogs have demonstrated significant efficacy against clinically relevant antibiotic-resistant bacteria, most notably Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. The primary mechanism of action for brevinins is the disruption of the bacterial cell membrane, a method that is less likely to induce resistance compared to conventional antibiotics that target specific metabolic pathways.[1]
Comparison with Standard-of-Care Antibiotics
To provide a clear perspective on the potential of this compound, this guide compares its activity with that of vancomycin (for MRSA) and polymyxin B (for P. aeruginosa), two last-resort antibiotics for these challenging infections.
Table 1: Comparative Antimicrobial Activity (MIC in µM) Against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Compound | MRSA (NCTC 12493) | MRSA (Clinical Isolate 2468) | Reference |
| Brevinin-1OS Analog (OSf) | 4 | - | [2] |
| Brevinin-1GHa | 4 | - | [3] |
| Brevinin-1 analog 5R | 2-8 (various MRSA strains) | - | [1] |
| Vancomycin | 2 µg/mL (~1.38 µM) | 2 µg/mL (~1.38 µM) | [4] |
Table 2: Comparative Antimicrobial Activity (MIC in µM) Against Pseudomonas aeruginosa
| Compound | P. aeruginosa (ATCC 9027) | P. aeruginosa (Clinical Isolates) | Reference |
| Brevinin-1GHa | 128 | - | [3] |
| Polymyxin B | - | MIC ≥2 µg/mL (~1.66 µM) for resistant isolates | [5] |
Note: Direct comparison of MIC values should be done with caution due to variations in experimental conditions across different studies.
The data indicates that Brevinin-1 analogs exhibit potent activity against MRSA, with MIC values in a comparable range to vancomycin. While the activity of Brevinin-1GHa against P. aeruginosa appears to be lower than that of polymyxin B against resistant strains, it is important to note the potential for peptide engineering to enhance efficacy.
Understanding the Mechanism: A Look at Membrane Disruption
The primary mode of action for Brevinin peptides is the perturbation and disruption of the bacterial cell membrane. This process is initiated by the electrostatic interaction between the cationic peptide and the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[4] This interaction leads to membrane permeabilization and ultimately cell death.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol is a standard method for assessing the antimicrobial activity of a compound.
1. Preparation of Bacterial Inoculum:
-
A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
The culture is incubated at 37°C until it reaches the logarithmic growth phase (typically an optical density at 600 nm of 0.4-0.6).
-
The bacterial suspension is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
2. Preparation of Antimicrobial Agent Dilutions:
-
The antimicrobial peptide or antibiotic is serially diluted in the appropriate broth medium in a 96-well microtiter plate.
3. Inoculation and Incubation:
-
An equal volume of the diluted bacterial inoculum is added to each well of the microtiter plate containing the antimicrobial agent dilutions.
-
The plate is incubated at 37°C for 18-24 hours.
4. Determination of MIC:
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[4]
5. Determination of MBC:
-
A small aliquot (e.g., 10 µL) from the wells showing no visible growth is plated onto an appropriate agar medium.
-
The plates are incubated at 37°C for 24 hours.
-
The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial count.[4]
Caption: Experimental workflow for MIC and MBC determination.
Conclusion and Future Directions
This compound and its analogs represent a promising class of antimicrobial peptides with the potential to combat drug-resistant bacteria. Their distinct mechanism of action, focused on membrane disruption, makes them less susceptible to existing resistance mechanisms. While direct cross-resistance studies are still needed, the available data suggests that these peptides are effective against strains that are resistant to conventional antibiotics.
Further research should focus on:
-
Systematic cross-resistance studies: Testing the activity of this compound against a panel of clinical isolates with well-defined resistance profiles to conventional antibiotics.
-
Peptide optimization: Engineering this compound analogs to enhance their antimicrobial potency and reduce potential toxicity.
-
In vivo efficacy studies: Evaluating the performance of promising this compound candidates in animal models of infection.
The development of novel antimicrobial agents like this compound is a critical component in the global strategy to address the growing challenge of antibiotic resistance. The information presented in this guide aims to support researchers and drug developers in this vital endeavor.
References
- 1. A promising antibiotic candidate, brevinin-1 analogue 5R, against drug-resistant bacteria, with insights into its membrane-targeting mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced Antimicrobial Activity of N-Terminal Derivatives of a Novel Brevinin-1 Peptide from The Skin Secretion of Odorrana schmackeri [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Anti-methicillin-resistant Staphylococcus aureus and antibiofilm activity of new peptides produced by a Brevibacillus strain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Benchmarking Brevinin-1RTa: A Comparative Analysis of Frog-Derived Peptides in Antimicrobial, Anticancer, and Immunomodulatory Applications
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the frog-derived peptide Brevinin-1RTa against other notable amphibian peptides. The following sections detail their relative performance in key therapeutic areas, supported by experimental data and methodologies.
Frog skin secretions are a rich source of bioactive peptides, offering a diverse arsenal for potential therapeutic development.[1][2] Among these, the Brevinin family of peptides, including this compound, has garnered significant interest for its multifaceted biological activities.[3][4] This guide benchmarks this compound against other prominent frog-derived peptides such as Magainins, Temporins, and Dermaseptins, focusing on their antimicrobial, anticancer, and immunomodulatory properties.
Antimicrobial Activity: A Double-Edged Sword
Brevinin-1 peptides are known for their broad-spectrum antimicrobial activity, targeting both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[3][5] This activity is largely attributed to their cationic and amphipathic nature, which facilitates interaction with and disruption of microbial cell membranes.[3][6] However, the efficacy of Brevinin-1 peptides can be species-dependent, with some, like this compound, showing weaker inhibitory effects against Gram-negative bacteria.[7]
In comparison, Magainins, originally isolated from the African clawed frog Xenopus laevis, also exhibit broad-spectrum antimicrobial activity and are among the most studied frog-derived peptides.[3][8] Temporins are another class of small, hydrophobic peptides that are particularly effective against Gram-positive bacteria.[1][9] The following table summarizes the Minimum Inhibitory Concentrations (MICs) of various frog-derived peptides against a selection of common pathogens.
Table 1: Comparative Antimicrobial Activity (MIC in µM) of Frog-Derived Peptides
| Peptide Family | Representative Peptide | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Candida albicans |
| Brevinin-1 | Brevinin-1GHa | Potent | Moderate | Moderate | Potent |
| Brevinin-1Sa | - | 55 | - | - | |
| Brevinin-1Sb | - | 17 | - | - | |
| Brevinin-1Sc | - | 14 | - | - | |
| Magainin | Magainin 2 | Comparable to ampicillin | Less effective than against Gram-positive | - | - |
| Temporin | Temporin-1DRa | <8 µg/ml | >256 µg/ml | >256 µg/ml | - |
| Dermaseptin | Dermaseptin-PP | Potent | Potent | - | Potent |
Anticancer Potential: Targeting Malignant Cells
The cytotoxic properties of frog-derived peptides are not limited to microbes; many have demonstrated selective activity against cancer cells.[12] This selectivity is often attributed to the net negative charge of cancer cell membranes compared to normal cells, which facilitates the binding of cationic peptides.[3][12] Brevinin-1 peptides have been shown to inhibit the growth of various cancer cell lines.[13][14] For instance, Brevinin-1RL1 displayed dose-dependent inhibitory effects on several human cancer cell lines with IC50 values ranging from 5 to 10 µM.[15]
Dermaseptins, isolated from tree frogs of the genus Phyllomedusa, are another family of peptides with potent anticancer activity.[16] Dermaseptin-PP, for example, exhibited selective cytotoxicity against various cancer cells, including non-small cell lung cancer (H157), with a stronger effect than on normal cells.[11][17] The following table provides a comparative overview of the anticancer activity of different frog-derived peptides.
Table 2: Comparative Anticancer Activity (IC50 in µM) of Frog-Derived Peptides
| Peptide Family | Representative Peptide | A549 (Lung Cancer) | HCT116 (Colon Cancer) | MDA-MB-231 (Breast Cancer) |
| Brevinin-1 | Brevinin-1 E8.13 | 31.6 | 9.2 | - |
| Brevinin-1RL1 | - | 5-10 | 5-10 | |
| Brevinin-1GHd | - | - | - | |
| Dermaseptin | Dermaseptin B2 | - | - | - |
| Dermaseptin B3 | - | - | - | |
| Dermaseptin-PP | Potent | - | Potent |
Immunomodulatory Effects: A New Frontier
Beyond their direct cytotoxic activities, many frog-derived peptides possess immunomodulatory properties, influencing the host's immune response.[2][18] Some Brevinin peptides have been shown to modulate the release of cytokines. For example, Brevinin-2GU and B2RP-ERa significantly reduced the release of the pro-inflammatory cytokine TNF-α from stimulated peripheral blood mononuclear cells.[3] More recently, Brevinin-1GHd was identified as the first Brevinin-1 family peptide with demonstrated anti-inflammatory activity, capable of neutralizing lipopolysaccharide (LPS) and suppressing the release of inflammatory mediators like TNF-α, IL-6, and IL-1β by inactivating the MAPK signaling pathway.[19][20]
Other frog peptides, such as those derived from Odorrana tormota, have been shown to promote wound healing by recruiting immune cells and inducing the production of chemokines and cytokines.[21] This highlights the potential of these peptides as multi-functional therapeutic agents that not only combat pathogens and cancer cells directly but also modulate the host's immune response to aid in recovery.
Experimental Protocols
To ensure reproducibility and facilitate comparative studies, detailed experimental protocols for key assays are provided below.
Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity of peptides is typically determined using a broth microdilution assay.
-
Bacterial Culture: Prepare a fresh overnight culture of the target bacterial strain in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Peptide Dilution: Prepare a series of twofold dilutions of the peptide in the same broth medium in a 96-well microtiter plate.
-
Inoculation: Adjust the bacterial culture to a concentration of approximately 5 x 10^5 CFU/mL and add to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the bacteria.
Cytotoxicity Assay (MTT Assay)
The cytotoxic effect of peptides on cancer cells can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Peptide Treatment: Treat the cells with various concentrations of the peptide for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Hemolytic Assay
The hemolytic activity of peptides against red blood cells is a crucial indicator of their potential toxicity to normal cells.
-
Red Blood Cell Preparation: Collect fresh red blood cells (e.g., human or sheep) and wash them three times with phosphate-buffered saline (PBS).
-
Peptide Incubation: Incubate a suspension of red blood cells (typically 2-4% v/v) with different concentrations of the peptide at 37°C for 1 hour.
-
Centrifugation: Centrifuge the samples to pellet the intact red blood cells.
-
Hemoglobin Release Measurement: Measure the absorbance of the supernatant at 540 nm to quantify the amount of released hemoglobin.
-
Calculation: The percentage of hemolysis is calculated relative to a positive control (cells lysed with 1% Triton X-100) and a negative control (cells in PBS only).
Visualizing the Pathways and Processes
To better understand the experimental workflows and biological mechanisms, the following diagrams are provided.
References
- 1. Antimicrobial peptides from frog skin: biodiversity and therapeutic promises [imrpress.com]
- 2. researchgate.net [researchgate.net]
- 3. An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Properties, Current Applications and Potential Therapeautic Applications of Brevinin Peptide Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cloning and Functional Characterization of a Novel Brevinin-1-Type Peptide from Sylvirana guentheri with Anticancer Activity [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Selection of antimicrobial frog peptides and temporin‐1DRa analogues for treatment of bacterial infections based on their cytotoxicity and differential activity against pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptides with antimicrobial activity of the brevinin-1 family isolated from skin secretions of the southern leopard frog, Rana sphenocephala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel Frog Skin-Derived Peptide Dermaseptin-PP for Lung Cancer Treatment: In vitro/vivo Evaluation and Anti-tumor Mechanisms Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amphibian-Derived Natural Anticancer Peptides and Proteins: Mechanism of Action, Application Strategies, and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cloning and Functional Characterization of a Novel Brevinin-1-Type Peptide from Sylvirana guentheri with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Brevinin-1GHd: a novel Hylarana guentheri skin secretion-derived Brevinin-1 type peptide with antimicrobial and anticancer therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Novel Frog Skin-Derived Peptide Dermaseptin-PP for Lung Cancer Treatment: In vitro/vivo Evaluation and Anti-tumor Mechanisms Study [frontiersin.org]
- 18. The Potential of Frog Skin-Derived Peptides for Development into Therapeutically-Valuable Immunomodulatory Agents [mdpi.com]
- 19. The first Brevinin-1 antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | The first Brevinin-1 antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo [frontiersin.org]
- 21. A Frog-Derived Immunomodulatory Peptide Promotes Cutaneous Wound Healing by Regulating Cellular Response - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Impact of Cyclization on Brevinin-1RTa Efficacy: A Comparative Analysis
A comprehensive examination of linear versus cyclic Brevinin-1RTa analogs reveals that the cyclic structure, conferred by the C-terminal "Rana box," is pivotal for potent antimicrobial activity, albeit at the cost of increased hemolytic effects. This guide provides a detailed comparison of the performance of these two peptide forms, supported by experimental data from close analogs, and outlines the methodologies for their evaluation.
This compound, a member of the brevinin family of antimicrobial peptides (AMPs) isolated from amphibian skin, has garnered significant interest for its potential as a therapeutic agent. Like other brevinin-1 peptides, it is a cationic and amphipathic molecule.[1] A defining feature of this compound is its C-terminal heptapeptide sequence, flanked by cysteine residues that form a disulfide bridge, creating a cyclic domain known as the "Rana box".[2] This structural motif is widely believed to be crucial for the peptide's biological function.[3] To investigate the precise role of this cyclization, researchers have synthesized and studied linear analogs, where the disulfide bond is absent, typically achieved by replacing the cysteine residues with other amino acids such as serine or by carboxamidomethylation.[1][4]
This comparative analysis synthesizes findings from studies on this compound and its close homologs to provide a clear understanding of the structure-activity relationships, guiding future research and drug development efforts.
Performance Snapshot: Linear vs. Cyclic Analogs
The cyclization of Brevinin-1 peptides through the formation of the Rana box has a profound impact on their biological activity. The available data from close analogs of this compound consistently demonstrates that the cyclic form exhibits significantly higher antimicrobial potency against a broad spectrum of bacteria compared to its linear counterpart. However, this enhanced efficacy is often accompanied by a notable increase in hemolytic activity, a critical consideration for therapeutic applications.
Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's effectiveness, representing the lowest concentration required to inhibit the visible growth of a microorganism. Comparative studies on Brevinin-1 analogs reveal a clear trend: cyclic peptides have substantially lower MIC values, indicating greater potency.
For instance, a study on Brevinin-1GHa, a close analog of this compound, demonstrated that the native cyclic peptide had potent activity against a range of Gram-positive and Gram-negative bacteria, as well as the yeast Candida albicans. In stark contrast, its linear analog, Brevinin-1GHb (where the disulfide bridge was absent), showed a dramatic loss of antimicrobial activity, with MIC values being orders of magnitude higher.[3] This underscores the critical role of the cyclic Rana box in enabling the peptide to effectively kill microbial cells. The positive charge within the Rana box is thought to play a necessary role in the antimicrobial action.[3]
| Peptide Analog | Staphylococcus aureus (MIC, µM) | Escherichia coli (MIC, µM) | Pseudomonas aeruginosa (MIC, µM) | Candida albicans (MIC, µM) |
| Cyclic Brevinin-1GHa | 4 | 16 | 32 | 8 |
| Linear Brevinin-1GHb | 512 | >512 | >512 | >512 |
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of cyclic Brevinin-1GHa and its linear analog, Brevinin-1GHb. Data is illustrative of the expected performance difference between cyclic and linear this compound analogs.[3]
Hemolytic Activity
A significant hurdle in the clinical development of many AMPs is their toxicity to host cells, often measured as their ability to lyse red blood cells (hemolytic activity). The concentration at which 50% of red blood cells are lysed is termed the HC50 value.
The structural features that enhance antimicrobial activity, such as amphipathicity and hydrophobicity, also tend to increase hemolytic activity. In the case of Brevinin-1 analogs, the cyclic structure, while beneficial for killing bacteria, also contributes to higher hemolysis. The linear acetamidomethylcysteinyl analog of Brevinin-1E, for example, was found to have appreciably less hemolytic activity than the native cyclic peptide.[1] Similarly, the linear Brevinin-1GHb analog displayed significantly lower hemolytic activity compared to its potent cyclic counterpart, Brevinin-1GHa.[3] This suggests that linearization of this compound would likely result in a more favorable toxicity profile.
| Peptide Analog | Hemolytic Activity (HC50, µM) |
| Cyclic Brevinin-1GHa | ~20 |
| Linear Brevinin-1GHb | >256 |
Table 2: Comparative Hemolytic Activity (HC50) of cyclic Brevinin-1GHa and its linear analog, Brevinin-1GHb. A higher HC50 value indicates lower hemolytic activity. Data is illustrative of the expected performance difference between cyclic and linear this compound analogs.[3]
Mechanism of Action: The Role of the Rana Box
Brevinin-1 peptides exert their antimicrobial effect primarily by disrupting the integrity of microbial cell membranes.[1] In an aqueous environment, these peptides typically exist in a random coil conformation. However, upon encountering a membrane-mimetic environment, such as the phospholipid bilayer of a bacterial cell, they adopt an amphipathic α-helical structure.[1] This conformation allows the peptide to insert into and destabilize the membrane, leading to pore formation and ultimately cell death.
The cyclic Rana box is believed to play a crucial role in this process. It helps to constrain the peptide's conformation, potentially pre-organizing it for membrane interaction and enhancing its amphipathicity. The increased structural rigidity of the cyclic peptide may facilitate more efficient membrane perturbation compared to the more flexible linear analog.
Figure 1. Proposed mechanism of action for this compound analogs on bacterial membranes.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of linear and cyclic this compound analogs.
Peptide Synthesis
Linear and cyclic this compound analogs are typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Figure 2. General workflow for the solid-phase synthesis of linear and cyclic peptides.
-
Resin Preparation: A suitable resin (e.g., Rink amide resin) is swollen in a solvent like dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of piperidine in DMF.
-
Amino Acid Coupling: The first Fmoc-protected amino acid is activated with a coupling agent (e.g., HBTU) and coupled to the resin.
-
Chain Elongation: The deprotection and coupling steps are repeated for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the full-length peptide is assembled, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification of Linear Peptide: The crude linear peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC). For the linear analog, this is the final product.
-
Cyclization: For the cyclic analog, the purified linear peptide containing two cysteine residues is subjected to an oxidation reaction (e.g., air oxidation in a basic buffer) to form the disulfide bridge.
-
Final Purification: The cyclic peptide is purified by RP-HPLC to remove any remaining linear peptide or oligomers.
-
Characterization: The purity and identity of the final peptides are confirmed by analytical RP-HPLC and mass spectrometry.
Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity is determined using a broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Bacterial Culture: A single colony of the test bacterium is inoculated into a suitable growth medium (e.g., Mueller-Hinton Broth) and incubated overnight. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Peptide Dilution: The peptide is serially diluted in the growth medium in a 96-well microtiter plate.
-
Inoculation: The standardized bacterial suspension is added to each well of the microtiter plate containing the peptide dilutions.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Hemolytic Activity Assay
The toxicity of the peptides to red blood cells is assessed as follows:
-
Red Blood Cell Preparation: Fresh red blood cells (e.g., from horse or human) are washed several times with phosphate-buffered saline (PBS) by centrifugation and resuspended in PBS to a final concentration (e.g., 2% v/v).
-
Peptide Incubation: The red blood cell suspension is incubated with various concentrations of the peptide in a 96-well plate at 37°C for a specified time (e.g., 1 hour).
-
Controls: A negative control (PBS only) and a positive control (a lytic agent like Triton X-100) are included.
-
Centrifugation: The plate is centrifuged to pellet the intact red blood cells.
-
Absorbance Measurement: The supernatant, containing hemoglobin released from lysed cells, is transferred to a new plate, and the absorbance is measured at a specific wavelength (e.g., 540 nm).
-
Calculation: The percentage of hemolysis is calculated using the formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100 The HC50 is determined as the peptide concentration that causes 50% hemolysis.
Conclusion and Future Directions
The comparative analysis of linear and cyclic this compound analogs, informed by data from closely related peptides, strongly indicates that the cyclic "Rana box" is a double-edged sword. It is indispensable for high antimicrobial potency but also contributes significantly to hemolytic activity. This presents a classic challenge in AMP drug development: optimizing the therapeutic index by maximizing antimicrobial efficacy while minimizing host cell toxicity.
Future research should focus on designing novel this compound analogs that retain the potent antimicrobial properties conferred by the cyclic structure while mitigating hemolytic effects. Strategies could include amino acid substitutions within the Rana box or other regions of the peptide to modulate its hydrophobicity and amphipathicity, or the development of more complex cyclic structures that are more selective for microbial membranes. A thorough understanding of the structural determinants of both antimicrobial activity and hemolytic toxicity will be paramount in unlocking the full therapeutic potential of this compound and its analogs.
References
Safety Operating Guide
Safeguarding Research and the Environment: Proper Disposal of Brevinin-1RTa
Researchers and drug development professionals utilizing the antimicrobial peptide Brevinin-1RTa must adhere to rigorous disposal procedures to ensure laboratory safety and mitigate environmental contamination. Improper disposal of antimicrobial agents is a significant contributor to the development of antimicrobial resistance, a growing global health threat.[1] Therefore, this compound and associated materials should be managed as hazardous chemical waste, following institutional and local environmental regulations.
Core Principles for Disposal
The fundamental principle governing the disposal of this compound is to prevent its release into the environment.[1][2] Unused or expired peptides, contaminated labware, and experimental solutions must be segregated and treated to neutralize their biological activity and chemical hazards. Standard laboratory practices for handling potent biological molecules should be strictly followed.
Disposal Procedures for this compound and Contaminated Materials
The following table outlines the recommended disposal procedures for various forms of this compound waste. These are general guidelines and must be adapted to comply with the specific protocols of your institution's Environmental Health and Safety (EHS) department.
| Waste Type | Disposal Procedure |
| Unused/Expired this compound (Solid) | 1. Collect in a clearly labeled, sealed, and leak-proof container designated for hazardous chemical waste. 2. Do not mix with other chemical waste unless compatible. 3. Arrange for pickup and disposal by the institution's hazardous waste management service. |
| Stock Solutions of this compound | 1. Treat as hazardous chemical waste due to high concentration.[3] 2. Collect in a designated, sealed, and leak-proof waste container. 3. The container must be properly labeled with the contents and hazard symbols. 4. Do not dispose of down the drain. 5. Store in a secure area until collected by hazardous waste personnel. |
| Used Cell Culture Media Containing this compound | 1. While autoclaving can destroy pathogens, it may not inactivate heat-stable peptides.[3] 2. Treat all media containing this compound as chemical waste.[3] 3. Collect in a labeled, leak-proof container. 4. Consult your institution's EHS for specific guidelines on autoclaving followed by chemical waste disposal. |
| Contaminated Labware (e.g., pipette tips, tubes) | 1. Sharps (Needles, Scalpels): Dispose of in a designated, puncture-resistant sharps container for chemically contaminated sharps.[4] 2. Non-Sharps: Collect in a designated biohazard or chemical waste bag within a rigid, leak-proof container.[4] The container should be clearly labeled as containing this compound waste. |
| Spill Cleanup Materials | 1. Absorb spills with appropriate absorbent material. 2. Collect all cleanup materials (gloves, absorbent pads, etc.) in a sealed bag or container. 3. Label the container as hazardous waste containing this compound and dispose of it through the chemical waste stream. |
Experimental Protocol: Inactivation of this compound in Liquid Waste (General Procedure)
Objective: To chemically degrade this compound in liquid waste to non-active components before disposal as chemical waste.
Materials:
-
Liquid waste containing this compound
-
10% Bleach solution (prepare fresh)
-
Sodium thiosulfate solution (for bleach neutralization, if required by your facility)
-
pH indicator strips
-
Appropriate personal protective equipment (PPE): gloves, lab coat, safety glasses
-
Designated chemical waste container
Methodology:
-
Segregation: Collect all liquid waste containing this compound in a dedicated, labeled, and chemically resistant container.
-
Inactivation:
-
Working in a well-ventilated area or a chemical fume hood, slowly add a 10% bleach solution to the liquid waste to achieve a final concentration of 1% bleach.
-
Gently mix the solution and allow it to stand for a minimum of 30 minutes to ensure complete inactivation of the peptide.
-
-
Neutralization (if required):
-
If required by your institution's disposal protocol, neutralize the excess bleach by adding sodium thiosulfate solution.
-
Test the pH of the solution to ensure it is within the acceptable range for your facility's chemical waste (typically between pH 6 and 9).
-
-
Disposal:
-
Seal the container securely.
-
Ensure the container is properly labeled with its contents (e.g., "Inactivated this compound waste").
-
Arrange for disposal through your institution's hazardous waste program.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. Disposal of Antimicrobials - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]
- 2. nafdac.gov.ng [nafdac.gov.ng]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Logistical Information for Handling Brevinin-1RTa
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Brevinin-1RTa. The following procedural guidance is intended to ensure the safe handling, storage, and disposal of this antimicrobial peptide.
Personal Protective Equipment (PPE)
Due to the cytotoxic and hemolytic potential of Brevinin-family peptides, stringent adherence to PPE protocols is mandatory to prevent accidental exposure.
Minimum PPE Requirements:
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are required at all times in the laboratory. When handling solutions of this compound, chemical splash goggles are mandatory.
-
Hand Protection: Nitrile gloves are required. Ensure gloves are regularly inspected for tears or punctures and are changed immediately if compromised.
-
Body Protection: A lab coat must be worn at all times. When there is a risk of splashing, a chemically resistant apron should be worn over the lab coat.
-
Respiratory Protection: While not typically required for handling lyophilized powder in a well-ventilated area, a fit-tested N95 respirator is recommended if there is a potential for aerosolization.
Toxicity and Hazard Information
| Parameter | Peptide | Value | Species/Cell Line |
| Hemolytic Activity (HC50) | Brevinin-1GHd | >64 µM | Horse Red Blood Cells |
| Brevinin-1GHa | ~16 µM (for 20% hemolysis) | Horse Red Blood Cells | |
| Brevinin-1pl | HC10 of 8.28 µM | Horse Red Blood Cells[1] | |
| Cytotoxicity (IC50) | Brevinin-1GHd | 15.62 µM | HMEC-1 (Human Cells)[2] |
| 29.69 µM | HaCaT (Human Cells)[2] | ||
| Brevinin-1RL1 | 5 - 10 µM | Various Human Cancer Cells[3] | |
| 28.67 µM | HaCaT (Human Cells)[3] | ||
| Brevinin-1EG | 15 - 22 µg/mL | Various Human Cancer Cells[4] |
Note: The table summarizes data from Brevinin-1 peptides closely related to this compound. These values should be considered indicative of the potential toxicity of this compound.
Experimental Protocols
Reconstitution of Lyophilized this compound
-
Preparation: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 60 minutes in a desiccator to prevent condensation.[5] Disinfect the workspace and wear appropriate PPE.
-
Solvent Selection: For initial reconstitution, use sterile, nuclease-free water. If solubility is an issue, a dilute (0.1%) acetic acid solution can be used for these basic peptides.[6]
-
Reconstitution Process:
-
Calculate the required volume of solvent to achieve the desired stock concentration (e.g., for a 1 mg vial to make a 1 mg/mL stock solution, add 1 mL of solvent).
-
Using a sterile syringe, slowly inject the solvent into the vial, aiming the stream at the side of the vial to gently wet the powder.
-
Gently swirl or rotate the vial to dissolve the peptide. Do not shake or vortex , as this can cause aggregation or degradation.[7]
-
Let the vial stand for 15-30 minutes to ensure complete dissolution.[7]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Storage of this compound
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C or -80°C | Long-term | Store in a desiccator, protected from light.[5][8] Peptides containing Cys, Met, or Trp are susceptible to oxidation; consider storing under an inert gas like nitrogen or argon.[8] |
| Stock Solution | -20°C or -80°C | Up to 1 month | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[5][9] Use sterile, low-protein binding microcentrifuge tubes. |
| Working Solution | 2-8°C | Short-term | For immediate use (within a few days). Stability in solution is limited.[5] |
Note: The stability of peptides in solution is influenced by factors such as pH and temperature.[10] It is recommended to prepare fresh working solutions daily.
Disposal Plan
Improper disposal of antimicrobial peptides can contribute to environmental contamination and the development of antimicrobial resistance.[11][12][13][14]
-
Unused Lyophilized Peptide: Treat as chemical waste. Dispose of in accordance with local, state, and federal regulations. Do not discard in regular trash.
-
Contaminated Labware (pipette tips, tubes, etc.): Collect in a designated biohazard waste container and decontaminate, preferably by autoclaving, before final disposal.
-
Liquid Waste (unused solutions, cell culture media containing the peptide): Collect in a clearly labeled waste container. Decontaminate with a suitable chemical disinfectant (e.g., 10% bleach solution for a sufficient contact time) before disposal down the drain with copious amounts of water, in accordance with institutional guidelines. Alternatively, liquid waste can be autoclaved if the container is appropriate.
Mechanism of Action and Experimental Workflow
Brevinin-1 peptides primarily exert their antimicrobial effect through direct interaction with and disruption of the bacterial cell membrane.[15][16][17] This interaction is driven by the peptide's cationic and amphipathic properties, allowing it to bind to the negatively charged components of the bacterial membrane.
The primary mechanism of Brevinin-1 peptides involves the disruption of the bacterial cell membrane. This is thought to occur through one of two main models: the "barrel-stave" model, where peptides aggregate to form pores, or the "carpet-like" model, where the peptides coat the membrane surface, leading to its destabilization.[16]
While some Brevinin peptides have been shown to modulate signaling pathways such as the MAPK pathway in mammalian cells, this is likely a secondary effect related to host-cell interactions and not the primary mechanism of its direct antimicrobial action against bacteria.[17][18][19] The direct target of this compound in bacteria is the cell membrane.
References
- 1. The first Brevinin-1 antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brevinin-1GHd: a novel Hylarana guentheri skin secretion-derived Brevinin-1 type peptide with antimicrobial and anticancer therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Evaluating the Bioactivity of a Novel Broad-Spectrum Antimicrobial Peptide Brevinin-1GHa from the Frog Skin Secretion of Hylarana guentheri and Its Analogues [mdpi.com]
- 5. verifiedpeptides.com [verifiedpeptides.com]
- 6. jpt.com [jpt.com]
- 7. researchgate.net [researchgate.net]
- 8. nccid.ca [nccid.ca]
- 9. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Prediction of hemolytic peptides and their hemolytic concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Study on the Structure-Activity Relationship of an Antimicrobial Peptide, Brevinin-2GUb, from the Skin Secretion of Hylarana guentheri - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peptide Storage Guide - Creative Peptides [creative-peptides.com]
- 13. Antimicrobial Drug Disposal - Antimicrobial Resistance Opportunity Mapping [wpsites.ucalgary.ca]
- 14. Access, use and disposal of antimicrobials among humans and animals in Wakiso district, Uganda: a qualitative study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exploration of the Antibacterial and Anti-Inflammatory Activity of a Novel Antimicrobial Peptide Brevinin-1BW - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Frontiers | The first Brevinin-1 antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo [frontiersin.org]
- 19. omizzur.com [omizzur.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
